molecular formula C9H10F3NO B1414757 4-methoxy-N-(2,2,2-trifluoroethyl)aniline CAS No. 62158-95-6

4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B1414757
CAS No.: 62158-95-6
M. Wt: 205.18 g/mol
InChI Key: JHQJGUVEMQTBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-95-6) is a fluorinated amine compound of significant interest in synthetic, medicinal, and agrochemical research. With a molecular formula of C 9 H 10 F 3 NO and a molecular weight of 205.18 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . The incorporation of the strong electron-withdrawing trifluoroethyl group onto the aniline nitrogen significantly alters the compound's electronic properties, which can enhance metabolic stability and influence lipophilicity—key parameters in drug design . This compound can be synthesized via modern, efficient methods such as iron porphyrin-catalyzed N-trifluoroethylation of anilines, demonstrating its relevance in contemporary synthetic chemistry . As a substrate, it is particularly valuable for exploring novel chemical spaces in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, featuring a methoxy group and a trifluoroethylamine moiety, makes it a promising precursor for constructing heterocyclic compounds like quinolines and benzimidazoles, which are common scaffolds in compounds with antitumor and antiviral activities . Safety and Handling: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-methoxy-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQJGUVEMQTBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651518
Record name 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62158-95-6
Record name 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated intermediate used in medicinal chemistry to modulate basicity and metabolic stability in drug candidates.[1]

Technical Monograph & Experimental Guide

Executive Summary & Identity

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a secondary aniline derivative characterized by the presence of an electron-donating methoxy group at the para position and a strongly electron-withdrawing 2,2,2-trifluoroethyl group on the nitrogen atom.[1] This unique "push-pull" electronic structure significantly alters its physicochemical profile compared to non-fluorinated analogs, making it a critical motif for optimizing lipophilicity (LogP) and pKa in lead optimization campaigns.

Chemical Identity
Parameter Data
IUPAC Name N-(2,2,2-Trifluoroethyl)-4-methoxyaniline
Common Name N-(2,2,2-Trifluoroethyl)-p-anisidine
CAS Registry Number 62158-95-6
Molecular Formula C

H

F

NO
Molecular Weight 205.18 g/mol
SMILES COC1=CC=C(NCC(F)(F)F)C=C1
Structural Class Fluorinated Arylamine

Physicochemical Profile

The introduction of the trifluoroethyl group (


) exerts a profound inductive effect (

) on the nitrogen lone pair, drastically reducing basicity while enhancing lipophilicity.[1]
Key Metrics Table
PropertyValue (Experimental/Predicted)Context & Implication
Physical State Pale yellow oil to low-melting solidTendency to darken upon oxidation/light exposure.[1]
Boiling Point ~255–260 °C (760 mmHg)High boiling point due to molecular weight and polarity, despite reduced H-bonding.[1]
Density ~1.28 g/cm³Significantly denser than non-fluorinated N-ethyl-p-anisidine (~1.04 g/cm³) due to fluorine content.[1]
pKa (Conjugate Acid) 2.8 – 3.5 (Predicted)Critical Insight: Drastically lower than N-ethyl-p-anisidine (~5.7).[1] The electron-withdrawing

group delocalizes the N-lone pair, making the amine poor at accepting protons at physiological pH.
LogP (Lipophilicity) 2.9 – 3.2 Higher than p-anisidine (~0.95) and N-ethyl-p-anisidine (~2.0).[1] The fluorine atoms increase hydrophobicity, improving membrane permeability.
Solubility Low in water; High in DCM, EtOAc, MeOHSoluble in organic solvents; requires acidic pH (< 2) for significant aqueous solubility.[1]

Mechanistic Insight: The Fluorine Effect

Understanding the electronic perturbation caused by the trifluoroethyl group is essential for rational drug design.[1]

  • Basicity Modulation: The

    
    -fluorine atoms pull electron density away from the nitrogen via the 
    
    
    
    -bond framework (Inductive effect).[1] This prevents the nitrogen lone pair from being readily available for protonation.
    • Result: At physiological pH (7.4), the molecule remains predominantly neutral (unprotonated), facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.

  • Metabolic Blocking: The trifluoroethyl group is metabolically robust. Unlike an

    
    -ethyl group, which is prone to oxidative dealkylation by CYP450 enzymes (via 
    
    
    
    -hydroxylation), the strong C-F bonds and the electron-deficient nature of the adjacent methylene make the
    
    
    -dealkylation pathway significantly slower.[1]
Visualization: Electronic & Metabolic Pathways

The following diagram illustrates the synthesis logic and the metabolic divergence compared to non-fluorinated analogs.

G Anisidine p-Anisidine (Starting Material) Imine Intermediate Imine (Unstable) Anisidine->Imine Condensation (-H2O) TFA_Aldehyde Trifluoroacetaldehyde Ethyl Hemiacetal TFA_Aldehyde->Imine Target 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (Target) Imine->Target Reduction (NaBH4 or NaBH3CN) CYP CYP450 Oxidation Target->CYP Metabolism Metabolite_Stable Resistant to N-Dealkylation CYP->Metabolite_Stable Blocked Pathway (Due to CF3) Ring_Ox Ring Hydroxylation (Potential Metabolite) CYP->Ring_Ox Major Pathway

Caption: Synthesis via reductive amination and subsequent metabolic stability profile showing resistance to N-dealkylation.[1]

Experimental Protocols

Two primary methods are recommended. Method A is preferred for scale-up and mild conditions.[1] Method B is useful when aldehyde reagents are unavailable.

Method A: Reductive Amination (Gold Standard)

This method uses trifluoroacetaldehyde ethyl hemiacetal, which is easier to handle than the gaseous trifluoroacetaldehyde.

Reagents:

  • p-Anisidine (1.0 equiv)[1][2]

  • Trifluoroacetaldehyde ethyl hemiacetal (1.2 – 1.5 equiv)

  • Sodium borohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    ) (1.5 equiv)
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) with catalytic acetic acid.

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve p-anisidine (10 mmol) in anhydrous MeOH (30 mL). Add trifluoroacetaldehyde ethyl hemiacetal (12 mmol).

  • Activation: If using

    
    , add glacial acetic acid (catalytic, ~0.5 mL) to adjust pH to ~5–6. Stir at room temperature for 1–2 hours. Note: The imine intermediate is electron-deficient and forms slowly.[1]
    
  • Reduction: Cool the mixture to 0 °C. Add the reducing agent (

    
     or 
    
    
    
    ) portion-wise over 15 minutes to control gas evolution.
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor by TLC (System: Hexane/EtOAc 4:1). The product will be less polar than the starting aniline.

  • Workup: Quench with saturated

    
     solution. Evaporate MeOH under reduced pressure. Extract the residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Alkylation with Trifluoroethyl Triflate

Reagents:

  • p-Anisidine (1.0 equiv)[1][2]

  • 2,2,2-Trifluoroethyl triflate (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Dissolve p-anisidine (5 mmol) and

    
     (10 mmol) in dry MeCN (15 mL).
    
  • Add 2,2,2-trifluoroethyl triflate dropwise at room temperature.

  • Heat the mixture to 60–80 °C for 4–6 hours. Caution: Trifluoroethyl triflate is a potent alkylating agent.[1]

  • Cool, filter off inorganic solids, and concentrate.

  • Purify via chromatography as described above.

Safety & Handling (SDS Summary)

  • Hazards: Like most anilines, this compound should be treated as toxic if swallowed, inhaled, or in contact with skin.[1]

  • Specific Fluorine Hazard: Thermal decomposition may release hydrogen fluoride (HF) and toxic fluoride fumes. Avoid heating above 200 °C without proper ventilation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound may darken (oxidize) upon prolonged exposure to air.

References

  • ChemicalBook. (2025). 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-95-6) Physicochemical Data.[3]Link[1]

  • Sigma-Aldrich. (2025). Product Specification: 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (L512729).[1]Link[1]

  • PubChem. (2025).[4][5] Compound Summary: N-(2,2,2-Trifluoroethyl)anilines.[1][6]Link[1]

  • Organic Chemistry Portal. (2024). Reductive Amination: Methodologies and Mechanisms.Link

Sources

4-methoxy-N-(2,2,2-trifluoroethyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated building block used in medicinal chemistry.

CAS Registry Number: 62158-95-6 Primary Application: Pharmacophore Modulation & Bioisosteric Replacement[1]

Physicochemical Identity & Core Constants

This section establishes the definitive chemical identity of the molecule. In drug development, accurate molecular weight calculations are critical for stoichiometry in synthesis and mass spectrometry (MS) validation.

Identity Table
ParameterValueTechnical Note
Chemical Name 4-methoxy-N-(2,2,2-trifluoroethyl)anilineIUPAC nomenclature
CAS Number 62158-95-6Verified Identifier
Molecular Formula C₉H₁₀F₃NO Hill Notation
Average Molecular Weight 205.18 g/mol Used for gravitational stoichiometry
Monoisotopic Mass 205.0714 Da Used for High-Res MS (HRMS)
SMILES COC1=CC=C(NCC(F)(F)F)C=C1Machine-readable string
InChI Key JHQJGUVEMQTBRL-UHFFFAOYSA-NUnique hash identifier
Structural Analysis

The molecule consists of a p-anisidine (4-methoxyaniline) core modified at the nitrogen atom with a 2,2,2-trifluoroethyl group.[1]

  • Electronic Effect: The trifluoroethyl group (

    
    ) is strongly electron-withdrawing (inductive effect, 
    
    
    
    ).[1] This significantly lowers the electron density on the aniline nitrogen compared to an N-ethyl group.[1]
  • Basicity Modulation: While typical N-alkyl anilines have a pKa

    
     5–6, the N-trifluoroethyl substitution drastically reduces basicity (pKa 
    
    
    
    2.0–2.5).[1] This prevents protonation at physiological pH, altering membrane permeability and solubility profiles.

Synthetic Methodologies

High-purity synthesis of N-trifluoroethyl anilines requires avoiding over-alkylation.[1] Below are the two primary industry-standard protocols.

Route A: Reductive Amination (Preferred)

This method is preferred for its scalability and selectivity, avoiding the formation of quaternary ammonium salts.

Mechanism:

  • Condensation: Reaction of p-anisidine with trifluoroacetaldehyde (often generated in situ from the hydrate or hemiacetal) to form a hemiaminal or imine intermediate.

  • Reduction: Selective reduction using Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).

Protocol:

  • Reagents: p-Anisidine (1.0 eq), Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq), Toluene (Solvent).

  • Reflux: Heat the mixture with a Dean-Stark trap to remove water/ethanol, driving imine formation.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) in portions. Stir at room temperature for 4 hours.
    
  • Workup: Quench with dilute HCl, neutralize with

    
    , and extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Transition Metal Catalyzed Insertion

Recent advances utilize iron-porphyrin catalysis to insert trifluoroethyl carbenoids into N-H bonds, useful for late-stage functionalization.[1]

Visualization of Synthetic Logic:

SynthesisPathways cluster_catalysis Alternative: Iron Catalysis Anisidine p-Anisidine (Starting Material) Imine Imine / Hemiaminal Intermediate Anisidine->Imine + TFA-Hemiacetal - H2O/EtOH TFA_Aldehyde Trifluoroacetaldehyde (Electrophile) TFA_Aldehyde->Imine Reductant NaBH4 Reduction Imine->Reductant Product 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (Target) Reductant->Product Hydride Transfer Fe_Cat Fe-Porphyrin Catalyst Fe_Cat->Product N-H Insertion Diazo Trifluoroethylamine HCl + NaNO2 Diazo->Fe_Cat Generates Carbene

Figure 1: Comparative synthetic pathways showing the standard reductive amination route versus the catalytic insertion route.

Applications in Drug Discovery

Researchers utilize 4-methoxy-N-(2,2,2-trifluoroethyl)aniline primarily to modulate the metabolic and electronic properties of a lead compound.

Metabolic Stability (The "Fluorine Effect")

The trifluoroethyl group acts as a "metabolic block."

  • Problem: N-ethyl groups are susceptible to cytochrome P450-mediated

    
    -hydroxylation, leading to N-dealkylation.
    
  • Solution: The C-F bonds in the trifluoroethyl group are stronger (approx. 116 kcal/mol) than C-H bonds. Furthermore, the strong electron withdrawal deactivates the adjacent

    
    -carbon, making it resistant to enzymatic oxidation.
    
Bioisosterism

This molecule serves as a bioisostere for N-ethyl or N-isopropyl anilines.[1]

  • Lipophilicity: The trifluoromethyl moiety increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration.

  • Conformation: The bulky

    
     group can induce specific conformational locks, favoring binding affinity in hydrophobic pockets of target proteins (e.g., kinases or GPCRs).
    

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected:

  • ¹H NMR (Chloroform-d):

    • 
       6.8–6.6 ppm (m, 4H, Aromatic protons).
      
    • 
       3.75 ppm (s, 3H, 
      
      
      
      ).
    • 
       3.65 ppm (q, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.5–4.0 ppm (broad s, 1H, 
      
      
      
      ).
  • ¹⁹F NMR:

    • 
       -72.0 ppm (t, 
      
      
      
      Hz,
      
      
      group).
  • Mass Spectrometry (ESI+):

    • 
       (Base peak).
      

Safety & Handling

  • Hazards: Fluorinated anilines can be toxic if swallowed or inhaled.[2] The trifluoroethyl group does not eliminate the potential for aniline-like toxicity (methemoglobinemia).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive; store in amber vials.

  • Disposal: Do not mix with strong oxidizers. Dispose of as halogenated organic waste.

References

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021).[3] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11, 20380-20384. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329817603, 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline. [Link][1]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages foundational NMR principles, substituent effects derived from analogous structures, and predictive methodologies to offer a robust theoretical framework for its spectral interpretation. This guide is designed to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, providing both a theoretical prediction of the ¹³C NMR spectrum and a detailed experimental protocol for its empirical validation.

Introduction: The Significance of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. The incorporation of a trifluoroethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design. The methoxy group, a common substituent in bioactive compounds, further influences the electronic properties of the aromatic ring. Accurate structural elucidation is paramount in the development of novel compounds, and ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of a molecule.[1][2] This guide provides a detailed theoretical prediction and a practical experimental workflow for the ¹³C NMR analysis of this compound.

Theoretical Principles and Prediction of ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts is grounded in the understanding of how the electronic environment surrounding each carbon nucleus influences its resonance frequency.[3][4] Key factors include the hybridization of the carbon atom, the electronegativity of adjacent atoms, and the resonance effects of substituents on an aromatic ring.[1][5]

Substituent Effects on the Aniline Ring

The aromatic region of the ¹³C NMR spectrum of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is influenced by two key substituents: the electron-donating methoxy group (-OCH₃) at the para position and the N-(2,2,2-trifluoroethyl)amino group at the ipso position.

  • The Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, the methoxy group increases the electron density at the ortho and para carbons relative to the amino group, causing them to be shielded and appear at a lower chemical shift (upfield). The carbon directly attached to the oxygen (C-4) will be significantly deshielded due to the electronegativity of the oxygen atom.

  • The N-(2,2,2-trifluoroethyl)amino Group: The nitrogen atom of the amino group is also an electron-donating group through resonance, which would typically shield the ortho and para carbons.[5][6] However, the strong electron-withdrawing inductive effect of the 2,2,2-trifluoroethyl group will diminish the electron-donating ability of the nitrogen. This complex interplay of inductive and resonance effects will determine the final chemical shifts of the aromatic carbons.

The Trifluoroethyl Group (-CH₂CF₃)

The aliphatic portion of the molecule consists of a methylene (-CH₂) and a trifluoromethyl (-CF₃) carbon.

  • -CH₂- Carbon: This carbon is directly attached to the nitrogen of the aniline moiety and the highly electronegative trifluoromethyl group. Both attachments will have a deshielding effect, causing this carbon to resonate at a relatively downfield position for an sp³ hybridized carbon.

  • -CF₃ Carbon: The trifluoromethyl carbon is directly bonded to three highly electronegative fluorine atoms. This will cause a significant downfield shift. Furthermore, this carbon will exhibit a characteristic quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). In a standard proton-decoupled spectrum, this will appear as a single peak, though often broadened.

Predicted ¹³C NMR Chemical Shifts

Based on the analysis of substituent effects and data from related compounds such as 4-methoxyaniline and N-ethylaniline, the following table presents the predicted ¹³C NMR chemical shifts for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.[7][8]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-NH)142 - 146Ipso-carbon attached to nitrogen. Deshielded due to nitrogen's electronegativity and aromatic nature.
C-2, C-6115 - 119Ortho to the amino group and meta to the methoxy group. Shielded by the combined electron-donating effects.
C-3, C-5114 - 118Meta to the amino group and ortho to the methoxy group. Strongly shielded by the methoxy group's resonance effect.
C-4 (C-OCH₃)152 - 156Ipso-carbon attached to the methoxy group. Deshielded by the electronegative oxygen atom.
-OCH₃55 - 57Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7]
-CH₂-45 - 50Deshielded by the adjacent nitrogen and the strong inductive effect of the -CF₃ group.
-CF₃123 - 128 (quartet, ¹JCF ≈ 280 Hz)Highly deshielded by the three fluorine atoms. The signal will be a quartet in a proton-coupled spectrum due to C-F coupling.[9][10]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To empirically validate the predicted chemical shifts, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Sample Preparation
  • Analyte Purity: Ensure the 4-methoxy-N-(2,2,2-trifluoroethyl)aniline sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak at approximately 77.16 ppm, which can serve as an internal reference.[11]

  • Concentration: Dissolve approximately 20-30 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant viscosity-related line broadening.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz for ¹³CStandard frequency for a 400 MHz ¹H spectrometer.
Pulse ProgramStandard proton-decoupled ¹³C experiment (e.g., zgpg30)To obtain a spectrum with single lines for each unique carbon atom.
Acquisition Time (AQ)1.0 - 2.0 secondsA sufficient acquisition time to ensure good resolution.
Relaxation Delay (D1)2.0 - 5.0 secondsAllows for full relaxation of the carbon nuclei, which is crucial for accurate integration, especially for quaternary carbons.
Number of Scans (NS)1024 - 4096Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[12]
Spectral Width (SW)0 - 220 ppmTo encompass the full range of expected chemical shifts for organic molecules.[11][13]
Temperature298 K (25 °C)Standard operating temperature for routine NMR experiments.
Advanced 2D NMR Experiments for Unambiguous Assignment

To definitively assign each carbon signal, the following 2D NMR experiments are highly recommended:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). This will unambiguously link the signals of C-2/C-6, C-3/C-5, the -OCH₃, and the -CH₂- carbons to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds (long-range ¹H-¹³C correlation). This is invaluable for identifying quaternary carbons (C-1 and C-4) by observing correlations from nearby protons. For instance, the protons of the -OCH₃ group should show a correlation to C-4.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

Data Visualization and Workflow

Logical Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Analysis A 1D ¹³C NMR Acquisition B DEPT-135/90 Acquisition A->B C HSQC Acquisition B->C D HMBC Acquisition C->D E Identify Aliphatic vs. Aromatic Regions D->E Process Data F Assign CH, CH₂, CH₃ with DEPT E->F G Assign Protonated Carbons with HSQC F->G H Assign Quaternary Carbons with HMBC G->H I Final Chemical Shift Table H->I

Caption: Workflow for the acquisition and analysis of the ¹³C NMR spectrum.

Key Structural Correlations in HMBC

G cluster_0 Proton Signals cluster_1 Carbon Signals H_NH H-N C_CH2 C-CH₂ H_NH->C_CH2 ²JCH C_Aromatic C_Aromatic H_NH->C_Aromatic ²JCH H_CH2 H₂-C (ethyl) C_ipso_N C-1 H_CH2->C_ipso_N ²JCH C_CF3 C-CF₃ H_CH2->C_CF3 ²JCH H_OCH3 H₃-C (methoxy) C_ipso_O C-4 H_OCH3->C_ipso_O ³JCH H_Aromatic H-2,6 & H-3,5 H_Aromatic->C_ipso_N ²JCH, ³JCH H_Aromatic->C_ipso_O ²JCH, ³JCH

Caption: Expected key long-range correlations in the HMBC spectrum.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding and predicting the ¹³C NMR chemical shifts of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. By analyzing the electronic effects of the methoxy and N-trifluoroethyl substituents, a detailed prediction of the chemical shifts for all carbon atoms has been presented. Furthermore, a robust experimental protocol, including advanced 2D NMR techniques, has been outlined to enable researchers to acquire and unambiguously assign the ¹³C NMR spectrum of this molecule. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel fluorinated aniline derivatives.

References

  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10753–10760.
  • Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved from [Link]

  • Inamoto, N., Masuda, S., & Tori, K. (1976). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 5(1), 7-10.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Adcock, W., & Khor, T. C. (1977). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435-1440.
  • Jackowski, K., & Wielogorska, E. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 75(6), 849-856.
  • CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Mamidala, R., Mukundam, V., Dhanunjayarao, K., & Venkatasubbaiah, K. (2017).
  • ResearchGate. (n.d.). 13 C NMR spectra of n-ethylanilinium TFA. Retrieved from [Link]

  • ATB. (n.d.). 4-Methoxyaniline. Retrieved from [Link]

  • Kim, T. H., Wu, C., & Prosser, R. S. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 64(2), 147–158.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Wang, Y., et al. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Beilstein Journal of Organic Chemistry, 14, 1488-1493.
  • Wang, J., et al. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Hecheng Huaxue, 15(4), 461-463.
  • The Organic Chemistry Tutor. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Tormena, C. F., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1547-1555.
  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? Retrieved from [Link]

  • Jaroniec, C. P., Tounge, B. A., & Rienstra, C. M. (2001). A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy. Beilstein Journal of Organic Chemistry, 4, 29.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dibenzyl-p-anisidine. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2023). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication.

Sources

UV-Vis absorbance of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorbance of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is not merely academic—it is a cornerstone of rational design. The chromophoric and auxochromic nature of a compound dictates its interaction with light, a behavior that can be harnessed for quantitative analysis, purity assessment, and predicting photochemical stability. This guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorbance characteristics of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

This document moves beyond a simple recitation of data. It is structured to provide researchers, scientists, and drug development professionals with a predictive framework grounded in first principles of spectroscopy. By dissecting the molecule into its constituent functional groups—the benzene chromophore and the influential methoxy and N-trifluoroethylamino auxochromes—we will construct a detailed hypothesis of its spectral behavior. We will explore the anticipated effects of solvent polarity and pH, culminating in a robust, field-tested protocol for empirical validation. This guide is designed not only to instruct but to empower, providing the causal logic behind each experimental choice to ensure methodological integrity and data trustworthiness.

Molecular Structure and Predicted Electronic Transitions

The UV-Vis spectrum of an organic molecule is a direct consequence of its electronic structure. The absorbance of photons in the UV-Vis range (typically 200-800 nm) promotes electrons from lower-energy ground states to higher-energy excited states. For 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, the spectrum is dominated by the π-electron system of the benzene ring, which acts as the primary chromophore (the part of a molecule responsible for its color).

The benzene ring itself exhibits two characteristic absorption bands: the E2-band (~204 nm) and the B-band (~254 nm), both arising from π → π* transitions. However, the spectral properties of the parent chromophore are profoundly modified by the two substituents on the ring, which act as auxochromes .

  • p-Methoxy Group (-OCH₃): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system through the resonance effect (+R). This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. The result is a bathochromic shift (or "red shift") of the absorbance maxima to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect ).

  • p-N-(2,2,2-trifluoroethyl)amino Group (-NHCH₂CF₃): The nitrogen atom also has a lone pair of electrons that it donates to the ring, functioning as a powerful auxochrome. This effect is similar to that of the methoxy group, causing a significant bathochromic shift. However, the presence of the highly electronegative trifluoromethyl (-CF₃) group on the ethyl substituent introduces a strong electron-withdrawing inductive effect (-I). This effect can slightly counteract the nitrogen's electron-donating resonance, potentially modulating the final position and intensity of the absorbance bands compared to a simple N-alkylaniline.

The combined influence of these two powerful, electron-donating groups in a para-relationship leads to a significant perturbation of the benzene chromophore. This "push-pull" nature across the ring enhances electron delocalization, leading to a substantial red shift of the primary absorbance bands.

Predicted Spectral Characteristics

Based on the analysis of closely related structures, we can predict the approximate spectral features:

Predicted BandOriginExpected λmax (in non-polar solvent)Rationale & Comparison
Primary Band π → π* Transition290 - 310 nmp-Anisidine (4-methoxyaniline) shows a primary band around 290-300 nm. The additional N-alkylation in the target molecule is expected to cause a further slight bathochromic shift.
Secondary Band π → π* Transition230 - 245 nmThis band corresponds to the red-shifted E2-band of benzene. In p-Anisidine, it appears around 230 nm. The substitution pattern is expected to retain this feature.

Environmental Influences: Solvatochromism and Halochromism

The UV-Vis spectrum of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is not static; it is highly sensitive to its chemical environment, particularly solvent polarity and pH. Understanding these effects is critical for developing reliable analytical methods.

The Effect of Solvent Polarity (Solvatochromism)

Solvents can interact differently with the ground and excited states of a molecule, altering the energy gap between them.

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, solute-solvent interactions are minimal. The resulting spectrum is considered a baseline, revealing the fine vibrational structure of the electronic bands.

  • Polar Solvents (e.g., Ethanol, Acetonitrile, Water): The excited state of substituted anilines is generally more polar than the ground state due to charge separation upon photon absorption. Polar solvents will preferentially stabilize this more polar excited state, lowering its energy. This leads to a smaller energy gap for the electronic transition and results in a bathochromic (red) shift in the absorbance maximum (λmax) as solvent polarity increases.

The relationship between solvent polarity and the expected spectral shift is visualized below.

G cluster_0 Solvent Polarity Effect on λmax Ground_State Ground State (Less Polar) Excited_State_NonPolar Excited State (More Polar) in Non-Polar Solvent Ground_State->Excited_State_NonPolar ΔE₁ (Larger Energy Gap) Excited_State_Polar Excited State (More Polar) in Polar Solvent (Stabilized) Ground_State->Excited_State_Polar ΔE₂ (Smaller Energy Gap) λmax shifts to red Excited_State_NonPolar->Excited_State_Polar G Start Start: Purity Verified Analyte Stock Prepare Primary Stock Solution (e.g., 1 mg/mL in Ethanol) Start->Stock Dilutions Create Working Dilutions (Target A ≈ 1.0) Stock->Dilutions Scan_Hexane Scan in n-Hexane Dilutions->Scan_Hexane Solvent Study Scan_ACN Scan in Acetonitrile Dilutions->Scan_ACN Solvent Study Scan_EtOH Scan in Ethanol Dilutions->Scan_EtOH Solvent Study Analysis Analyze Data: Determine λmax, ε, and Shifts Scan_Hexane->Analysis Scan_ACN->Analysis Acidify Acidify Ethanolic Solution (add 10 µL 0.1M HCl) Scan_EtOH->Acidify pH Study Basify Basify Ethanolic Solution (add 10 µL 0.1M NaOH) Scan_EtOH->Basify pH Study Scan_Acid Scan Acidic Sample (pH < 2) Acidify->Scan_Acid Scan_Acid->Analysis Scan_Base Scan Basic Sample (pH > 10) Basify->Scan_Base Scan_Base->Analysis End End: Report Generated Analysis->End

Caption: Experimental workflow for UV-Vis characterization.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the analyte.

    • Dissolve it in 10.0 mL of spectroscopic grade ethanol in a volumetric flask. This creates a primary stock solution of ~1 mg/mL. The exact concentration should be calculated.

  • Preparation of Working Solutions:

    • Calculate the required dilution to obtain a theoretical absorbance maximum (A) between 0.7 and 1.2. Assuming a molar absorptivity (ε) of ~15,000 L·mol⁻¹·cm⁻¹ and a molecular weight of 219.18 g/mol , a concentration of ~5 x 10⁻⁵ M is a good starting point.

    • For each solvent (Hexane, Ethanol, Acetonitrile), prepare a working solution by diluting the stock solution accordingly. Note: For hexane, the solvent must be evaporated from an aliquot of the ethanolic stock and the residue redissolved in hexane.

  • Spectroscopic Measurement - Solvent Study:

    • Set the spectrophotometer to scan from 400 nm down to 190 nm.

    • Use the respective pure solvent to record a baseline (auto-zero).

    • Fill a quartz cuvette with the working solution and record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

    • Repeat for all three solvents.

  • Spectroscopic Measurement - pH Study:

    • Use the working solution prepared in ethanol.

    • Acidic Measurement: To 3 mL of the ethanolic solution in a cuvette, add 10 µL of 0.1 M HCl. Mix gently by inversion. Record the spectrum. The λmax should exhibit a significant hypsochromic (blue) shift.

    • Basic Measurement: To a fresh 3 mL of the ethanolic solution, add 10 µL of 0.1 M NaOH. Mix and record the spectrum. This spectrum should be nearly identical to that of the neutral ethanolic solution, confirming the deprotonated state of the amine.

Data Analysis and Interpretation
  • Tabulate Results: Record the λmax values for each solvent and pH condition.

  • Calculate Molar Absorptivity (ε): Using the Beer-Lambert Law (A = εcl), calculate ε for each major peak.

    • A = Absorbance at λmax

    • c = Molar concentration (mol/L)

    • l = Path length (1 cm)

  • Analyze Shifts:

    • Compare λmax in hexane vs. ethanol to quantify the solvatochromic shift.

    • Compare λmax in neutral ethanol vs. acidic ethanol to quantify the halochromic shift. This confirms the contribution of the nitrogen lone pair to the electronic system.

Conclusion

The UV-Vis absorbance profile of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a sensitive and information-rich signature of its electronic structure. The spectrum is predicted to be dominated by two strong π → π* transition bands, significantly red-shifted from benzene due to the powerful electron-donating effects of the para-methoxy and N-substituted amino groups. This guide has established a predictive framework for its spectral behavior, anticipating a primary absorbance maximum in the 290-310 nm range.

Crucially, we have detailed how environmental factors will modulate this spectrum. A bathochromic shift is expected with increasing solvent polarity, while acidification will cause a pronounced hypsochromic shift as the anilinic nitrogen is protonated. The provided experimental protocol offers a robust and self-validating methodology for empirically determining these characteristics. For professionals in drug development and materials science, this guide provides the foundational knowledge and practical steps required to utilize UV-Vis spectroscopy for the reliable quantification, characterization, and purity assessment of this and structurally related compounds.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. (n.d.). Anisole. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. (n.d.). p-Anisidine. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to the Solubility of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing solubility, offers a qualitative solubility profile based on the compound's structural attributes, and presents a detailed, field-proven experimental protocol for the quantitative determination of solubility. In the absence of extensive public data for this specific molecule, this guide empowers users to generate reliable and reproducible solubility data through a self-validating experimental workflow. Furthermore, it introduces the utility of in-silico predictive models as a complementary tool in early-stage development.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis.[1] The introduction of a trifluoroethyl group can significantly influence a molecule's metabolic stability and bioavailability.[2] Understanding the solubility of this compound in various organic solvents is of paramount importance for a multitude of applications, including:

  • Reaction Optimization: Solvent selection is critical for controlling reaction kinetics, yield, and purity.

  • Purification and Crystallization: Knowledge of solubility is essential for developing effective crystallization and purification strategies.

  • Formulation Development: In the pharmaceutical industry, solubility directly impacts drug delivery and bioavailability.

This guide provides a foundational understanding of the factors influencing the solubility of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline and equips the reader with the necessary tools to determine this critical physicochemical parameter.

Theoretical Framework: Unraveling the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] For 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, its solubility is a complex interplay of its constituent functional groups: the aniline moiety, the methoxy group, and the trifluoroethyl group.

  • Aniline Moiety: The aniline core provides both polar and non-polar characteristics. The amino group (-NH2) can act as a hydrogen bond donor, while the benzene ring is hydrophobic.[4] Aniline itself is soluble in many organic solvents due to a balance of these properties.[5][6]

  • Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. Its presence can slightly increase polarity compared to an unsubstituted benzene ring.

  • Trifluoroethyl Group (-CH2CF3): The trifluoromethyl group is highly lipophilic and electron-withdrawing.[7] Its presence is expected to decrease solubility in polar solvents and increase it in non-polar solvents.[7]

The overall solubility of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in a given solvent will be determined by the balance of these interactions. Solvents that can effectively solvate both the polar and non-polar regions of the molecule will exhibit the highest dissolving capacity.

Qualitative Solubility Profile: An Educated Prediction

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe alcohol's hydroxyl group can hydrogen bond with the amine and methoxy groups. However, the trifluoroethyl group's lipophilicity may limit high solubility.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents possess dipoles that can interact with the polar groups of the molecule. The absence of strong hydrogen bonding networks in the solvent allows for better solvation of the lipophilic parts.[7]
Non-Polar Toluene, HexaneModerate to HighThe aromatic ring and the trifluoroethyl group contribute to significant non-polar character, favoring solubility in non-polar solvents.[7]
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole and van der Waals interactions.

Experimental Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_vial Add excess solid to vial add_solvent Add precise volume of solvent prep_vial->add_solvent seal_vial Seal vial add_solvent->seal_vial incubate Incubate in thermostatic shaker seal_vial->incubate monitor Monitor for equilibrium (e.g., 24h, 48h, 72h) incubate->monitor centrifuge Centrifuge to pellet undissolved solid monitor->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute hplc Quantify by HPLC-UV dilute->hplc end end hplc->end Calculate Solubility

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 4-methoxy-N-(2,2,2-trifluoroethyl)aniline to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been achieved.[8]

    • Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.[9]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of standard solutions of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline of known concentrations in the solvent of interest.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample by a validated HPLC-UV method. A typical method for aniline derivatives might involve a C18 column with a mobile phase of methanol and water.[10]

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the saturated solution, accounting for the dilution factor.

The Role of In-Silico Solubility Prediction

In the early stages of research and development, in-silico solubility prediction models can be a valuable tool for screening and prioritizing compounds, thereby conserving resources.[11] These models use the chemical structure of a molecule to predict its solubility in various solvents.[12][13]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate molecular descriptors with solubility.[14]

  • Thermodynamic Models: These approaches, such as the general solubility equation, consider the energetics of the dissolution process.[14]

  • Machine Learning Models: Modern machine learning algorithms trained on large datasets of experimental solubility data can provide increasingly accurate predictions.[15]

While these models are powerful, they should be used as a guide and not a replacement for experimental determination, especially for novel compounds.

Conclusion

While quantitative solubility data for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in organic solvents is not extensively documented, a thorough understanding of its physicochemical properties allows for a robust qualitative prediction of its behavior. This guide provides the theoretical foundation and a detailed, practical framework for the experimental determination of its solubility using the isothermal shake-flask method. By following the outlined protocols, researchers can generate reliable and reproducible data, which is essential for advancing chemical synthesis, process development, and pharmaceutical formulation. The integration of in-silico tools can further enhance the efficiency of solvent selection and experimental design.

References

  • Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

  • Bjelobrk, D., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. Retrieved from [Link]

  • Bjelobrk, D., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Retrieved from [Link]

  • Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Lee, J., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. Retrieved from [Link]

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

  • RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Retrieved from [Link]

  • EWG. (n.d.). ANILINE, N-(2,2,2-TRIFLUOROETHYL)-. Retrieved from [Link]

Sources

4-methoxy-N-(2,2,2-trifluoroethyl)aniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

From the Desk of the Senior Application Scientist

Foreword: A Proactive Approach to Chemical Safety

This guide has been constructed to fill that critical knowledge gap. It is not a simple recitation of boilerplate safety phrases. Instead, it represents a synthesized hazard and risk assessment, grounded in the established toxicological profiles of its core structural components: the 4-methoxyaniline (also known as p-anisidine) backbone and the N-(2,2,2-trifluoroethyl) substituent. This approach, rooted in structure-activity relationships, allows us to anticipate potential hazards and establish robust safety protocols that uphold the highest standards of scientific integrity and personal safety. We will proceed with the conservative assumption that this compound exhibits the hazards of its most toxic analogues until proven otherwise.

Section 1: Compound Profile & Inferred Hazard Classification

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is an aniline derivative. The aniline scaffold is a cornerstone in medicinal chemistry, but it is also associated with significant toxicity. The molecule's safety profile must be understood through the lens of its two primary components:

  • The 4-Methoxyaniline Core: This parent structure is a highly toxic substance. Safety data for p-anisidine consistently indicates it is fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[1][2]

  • The N-(2,2,2-trifluoroethyl) Group: This functional group classifies the compound as a per- and polyfluoroalkyl substance (PFAS). The PFAS class of chemicals is noted for its environmental persistence and has been linked to a range of adverse health effects, including immunotoxicity, thyroid disruption, and potential carcinogenicity.[3]

Based on this analysis, we will operate under the following inferred GHS (Globally Harmonized System) classification until empirical data becomes available.

Hazard ClassCategoryInferred From
Acute Toxicity (Oral, Dermal, Inhalation) Category 1 or 2 The parent compound, 4-methoxyaniline, is classified as fatal by all routes of exposure.[1] The trifluoroethyl group is not expected to mitigate this high acute toxicity.
Serious Eye Damage / Eye Irritation Category 1 or 2 Structurally related anilines cause serious eye damage or irritation.[4][5]
Skin Corrosion / Irritation Category 2 Causes skin irritation.[5]
Specific Target Organ Toxicity (Repeated) Category 2 May cause damage to organs (blood, kidneys, liver) through prolonged or repeated exposure, a known hazard of aniline derivatives.[1][6]
Suspected Carcinogen / Mutagen Category 2 Aniline is a suspected carcinogen.[7] Furthermore, some PFAS compounds are associated with an increased risk of cancer.[3]
Hazardous to the Aquatic Environment Category 1 4-methoxyaniline is very toxic to aquatic life.[1] PFAS compounds are known for their environmental persistence.

Section 2: The Logic of Hazard Identification & Risk Assessment

Understanding why a compound is hazardous is paramount to internalizing safe practices.

  • Methemoglobinemia: The primary systemic risk associated with aniline and its derivatives is methemoglobinemia.[6] Upon absorption, the compound can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺). This forms methemoglobin, which cannot bind and transport oxygen. The result is a functional anemia, leading to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and, at high concentrations, respiratory distress, collapse, and death.[8] The presence of alcohol can intensify this effect.[6]

  • High Acute Toxicity: The "Fatal" classification of the parent methoxyaniline suggests that even small exposures via inhalation, skin contact, or ingestion could be life-threatening.[1] The trifluoroethyl group, while adding molecular weight, does not provide a basis for assuming lower toxicity. Skin absorption is a particularly insidious route of exposure for many anilines.[6]

  • PFAS Concerns: As a member of the PFAS class, this compound is likely to be highly persistent in the environment and may bioaccumulate.[3] This necessitates stringent controls on waste disposal to prevent environmental contamination.

Section 3: Self-Validating Principles of Exposure Control

Every safety protocol must function as a self-validating system, where each step reinforces the overall safety objective. Given the inferred high toxicity, all work must be conducted under the principle of "as low as reasonably achievable" (ALARA) exposure.

  • Engineering Controls - The Primary Barrier:

    • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides the primary barrier, protecting the researcher from inhaling toxic vapors or fine powders.

    • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Personal Protective Equipment (PPE) - The Last Line of Defense:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for pinholes or tears before use. Use the proper glove removal technique to avoid contaminating your skin and dispose of them as hazardous waste after use.

    • Eye and Face Protection: Chemical splash goggles are mandatory. Due to the risk of serious eye damage, it is strongly recommended to also use a face shield during any transfer or reaction quenching steps.[4]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Do not wear shorts or open-toed shoes in the laboratory.

Section 4: Laboratory Protocols for Safe Use

The causality behind these steps is to minimize the generation of and exposure to aerosols or dusts.

Protocol: Weighing and Dissolving Solid 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

  • Preparation (Inside the Fume Hood):

    • Don all required PPE (gloves, goggles, face shield, lab coat).

    • Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

    • Place the stock container of the compound, a spatula, and the vessel containing the solvent into the fume hood.

  • Aliquotting the Compound:

    • Open the stock container slowly to avoid creating airborne dust.

    • Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could aerosolize the powder.

    • Close the stock container immediately and securely.

  • Dissolution:

    • Carefully add the weighed solid to the solvent in the receiving vessel.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer, adding the rinse to the main vessel.

  • Decontamination and Cleanup:

    • Place the used weigh boat and any contaminated wipes into a designated solid hazardous waste container inside the fume hood.

    • Wipe down the spatula with a solvent-dampened cloth and place the cloth in the same waste container.

    • Wipe down the surface of the fume hood where work was performed.

    • Remove gloves using the proper technique and dispose of them in the hazardous waste. Wash hands thoroughly.

Workflow Diagram: Safe Handling of a Potentially Fatal Solid

G cluster_0 Preparation Phase (Inside Fume Hood) cluster_1 Handling Phase (Containment is Key) cluster_2 Cleanup Phase (Assume Contamination) A 1. Don Full PPE B 2. Prepare Workspace (Balance, Glassware, Solvent) A->B C 3. Carefully Open Stock Container B->C D 4. Weigh Compound (Slow, Deliberate Movements) C->D E 5. Securely Close Stock Container D->E F 6. Transfer Solid to Solvent D->F G 7. Rinse Weigh Boat for Quantitative Transfer F->G H 8. Dispose of All Solid Waste in Designated Container G->H I 9. Decontaminate Surfaces and Equipment H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: A step-by-step workflow emphasizing containment and decontamination.

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention. Inform medical personnel of exposure to a highly toxic aniline derivative and potential PFAS compound.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

  • Spills: Evacuate the area. Wear a full-face respirator with an appropriate cartridge, chemical-resistant suit, and gloves. Prevent the spill from entering drains.[1] Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal.[4]

Logical Flow: Emergency Response Decision Tree

G Start Exposure Event Occurs Route Identify Route of Exposure Start->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale Ingest Ingestion Route->Ingest Action_Skin Remove Clothing Flush with Water (15+ min) Skin->Action_Skin Action_Eye Flush with Water (15+ min) Remove Contacts Eye->Action_Eye Action_Inhale Move to Fresh Air Provide Oxygen if Needed Inhale->Action_Inhale Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingest->Action_Ingest End Seek IMMEDIATE Medical Attention Action_Skin->End Action_Eye->End Action_Inhale->End Action_Ingest->End

Caption: A decision tree for immediate first aid response to exposure.

Section 6: Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] The storage location should be a locked poison cabinet or an area accessible only to authorized personnel. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[5] All disposal practices must be in compliance with federal, state, and local regulations.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Chloro-2-Methyl Aniline. Retrieved from [Link]

  • 7TM Antibodies. (n.d.). Safety Data Sheet (SDS) According to the REACH Regulation (EC) No. 1907/2006. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

  • Environmental Working Group. (n.d.). Substance: ANILINE, N-(2,2,2-TRIFLUOROETHYL)-. Retrieved from [Link]

  • Sika Poland. (2023). Safety Data Sheet: Sikafloor®-267 Part A. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline (p-Anisidine). Retrieved from [Link]

  • CPAchem Ltd. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and materials science. The incorporation of the trifluoroethyl group can substantially alter the physicochemical properties of the parent aniline molecule, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the primary synthesis precursors and two robust synthetic routes for the preparation of this valuable compound, tailored for a scientific audience.

Physicochemical Properties and Safety Data of Key Compounds

A thorough understanding of the properties and hazards of all reactants, intermediates, and the final product is paramount for safe and successful synthesis. The following tables summarize key data for the principal compounds involved in the synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Table 1: Physical and Chemical Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-Methoxyaniline (p-Anisidine)C₇H₉NO123.15White to brownish solid57-60243
2,2,2-Trifluoroacetaldehyde HydrateC₂H₃F₃O₂116.04Colorless liquidN/AN/A
2,2,2-Trifluoroethyl TrifluoromethanesulfonateC₃H₂F₆O₃S232.10Colorless liquidN/A94
4-methoxy-N-(2,2,2-trifluoroethyl)anilineC₉H₁₀F₃NO205.18Not specifiedNot specifiedNot specified

Table 2: Safety Information for Key Precursors

Compound NameHazard StatementsPrecautionary Statements
4-MethoxyanilineToxic if swallowed, in contact with skin, or if inhaled. May cause cancer. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[1][2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray.[1][2]
2,2,2-Trifluoroacetaldehyde HydrateHarmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause an allergic skin reaction. May cause respiratory irritation. Highly flammable liquid and vapor.[3][4][5]Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wear protective gloves/eye protection/face protection. Avoid breathing mist/vapors/spray.[3][4]
2,2,2-Trifluoroethyl TrifluoromethanesulfonateHarmful if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. Highly flammable liquid and vapor.[1]Obtain special instructions before use. Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This approach involves the in situ formation of an imine from the reaction of a primary amine (4-methoxyaniline) and a carbonyl compound (trifluoroacetaldehyde), followed by reduction to the desired secondary amine.

Causality of Experimental Choices

The choice of a two-step, one-pot procedure is deliberate. The initial condensation to form the imine is often reversible and driven to completion by the subsequent irreversible reduction. Sodium borohydride is a mild and selective reducing agent, well-suited for reducing the imine in the presence of other functional groups. The use of methanol as a solvent facilitates both the imine formation and the reduction step.

Experimental Protocol (Adapted from similar procedures)[6]

Step 1: Imine Formation and In Situ Reduction

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10 mmol).

  • Dissolve the aniline in methanol (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2,2,2-trifluoroacetaldehyde hydrate (1.28 g, 11 mmol) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete imine formation.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, prepare a solution of sodium borohydride (0.42 g, 11 mmol) in methanol (10 mL).

  • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxyaniline 4-Methoxyaniline Imine_Formation Imine Formation (Methanol, 0°C to RT) 4-Methoxyaniline->Imine_Formation Trifluoroacetaldehyde_Hydrate 2,2,2-Trifluoroacetaldehyde Hydrate Trifluoroacetaldehyde_Hydrate->Imine_Formation Reduction Reduction (Sodium Borohydride, 0°C to RT) Imine_Formation->Reduction In situ Final_Product 4-methoxy-N-(2,2,2-trifluoroethyl)aniline Reduction->Final_Product

Reductive Amination Workflow

Synthesis Route 2: N-Alkylation

Direct N-alkylation of 4-methoxyaniline with a suitable 2,2,2-trifluoroethylating agent provides an alternative and straightforward route to the target molecule. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is an excellent electrophile for this purpose due to the superb leaving group ability of the triflate anion.

Causality of Experimental Choices

The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the aniline nitrogen, forming the more nucleophilic anilide anion. This enhances the rate of the subsequent nucleophilic substitution reaction with the trifluoroethylating agent. Anhydrous tetrahydrofuran (THF) is an appropriate solvent as it is aprotic and will not interfere with the strong base. The reaction is initially performed at a low temperature to control the exothermic deprotonation step and then warmed to drive the alkylation to completion.

Experimental Protocol (Adapted from general O-alkylation procedures)

Step 1: N-Alkylation with 2,2,2-Trifluoroethyl Triflate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) (30 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous THF (10 mL).

  • Slowly add the 4-methoxyaniline solution to the sodium hydride suspension via a dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.55 g, 11 mmol) to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL) at 0 °C.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

N_Alkylation cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxyaniline 4-Methoxyaniline Deprotonation Deprotonation (THF, 0°C) 4-Methoxyaniline->Deprotonation Trifluoroethyl_Triflate 2,2,2-Trifluoroethyl Triflate Alkylation N-Alkylation (0°C to RT) Trifluoroethyl_Triflate->Alkylation Base Sodium Hydride Base->Deprotonation Deprotonation->Alkylation Anilide Intermediate Final_Product 4-methoxy-N-(2,2,2-trifluoroethyl)aniline Alkylation->Final_Product

N-Alkylation Workflow

Conclusion

Both reductive amination and N-alkylation represent viable and effective strategies for the synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. The choice of method may depend on the availability of starting materials, scale of the reaction, and the specific equipment and expertise available in the laboratory. The reductive amination route is often favored for its operational simplicity and the use of a less hazardous trifluoro-component. The N-alkylation route, while employing a more reactive triflating agent, can also provide high yields. In both cases, careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high purity.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting a continuous flow reactor - Google Patents. (n.d.).
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - Diva-portal.org. (2021, June 17). Retrieved January 29, 2026, from [Link]

  • EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents. (n.d.).
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved January 29, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • Tandem reductive amination-deuteration of p-anisidine with... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents. (n.d.).
  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catal - CORE. Retrieved January 29, 2026, from [Link]

  • 4-methoxyaniline - SAFETY DATA SHEET. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-[(4-Methoxyphenyl)ethynyl]aniline - SpectraBase. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4-Methoxy-3-(trifluoromethyl)aniline - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Retrieved January 29, 2026, from [Link]

  • The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026, January 15). Retrieved January 29, 2026, from [Link]

  • 2,2,2-Trifluoro-1,1-ethanediol | C2H3F3O2 | CID 67901 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Table 2 : 1 H and 13 C NM R data for compound 2 and from the literature - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Novel Combination of Sodium Borohydride and Reusable Polyaniline Salt Catalyst for Rapid and Efficient Reductive Amination of Carbonyl Compounds - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Introduction: The Strategic Role of the Trifluoroethyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Trifluoroethyl Aniline Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) and its related trifluoromethyl (-CF₃) functionality, when attached to a core structure like aniline, offer a compelling combination of lipophilicity, metabolic stability, and unique electronic characteristics. This guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoroethyl aniline derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

The trifluoromethyl group, a key component of the trifluoroethyl moiety, is a powerful modulator of a molecule's physicochemical profile. Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence target binding interactions, while its bulk can provide critical steric effects. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation and thereby improving the in vivo stability and bioavailability of drug candidates.[1] These properties collectively explain the frequent appearance of trifluoromethylated and trifluoroethylated structures in a wide array of therapeutic agents, from anticancer to antimicrobial drugs.[2][1] This guide will dissect the tangible outcomes of these molecular design strategies, providing researchers and drug development professionals with a comprehensive technical resource.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

Trifluoroethyl aniline derivatives have demonstrated a remarkable breadth of biological activities. Their structural versatility allows for fine-tuning to target a variety of biological systems, leading to potent antimicrobial, anticancer, and antiviral agents.

Antimicrobial and Antibiofilm Efficacy

A significant area of investigation for trifluoro-anilines is in combating bacterial pathogens, particularly those known for forming resilient biofilms.[3] Studies have shown that specific derivatives, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), exhibit potent antibacterial and antibiofilm properties against pathogenic Vibrio species.[3][4]

The primary mechanism of action for these compounds appears to be the disruption of the bacterial cell membrane.[3][4] This leads to rapid bactericidal effects, with significant reductions in bacterial load observed within 30 minutes of exposure at effective concentrations.[3][4] Beyond direct killing, these derivatives also attenuate bacterial virulence by inhibiting key factors such as motility, protease production, and hemolysis, all of which are crucial for biofilm formation and pathogenesis.[3] The trifluoro groups are considered essential for this heightened efficacy, potentially by promoting membrane disruption or inducing oxidative stress.[3]

Table 1: Antimicrobial Activity of Select Trifluoro-Aniline Derivatives against Vibrio Species

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Key ObservationsReference
ACNBFV. parahaemolyticus, V. harveyi100 µg/mLRapid bactericidal activity, biofilm suppression, virulence factor reduction.[3]
ITFMAV. parahaemolyticus, V. harveyi50 µg/mLPotent bactericidal activity, biofilm suppression, virulence factor reduction.[3]
Anticancer and Antiproliferative Potential

The trifluoromethyl group is a privileged substituent in the design of anticancer agents.[2] Its inclusion in aniline-based scaffolds has led to the development of derivatives with significant antiproliferative activity against a range of human cancer cell lines, including lung, cervical, breast, colon, and prostate cancers.[2] For instance, certain 1-((mono/bis)trifluoromethyl)phenyl-3-(4-arylthiazol-2-yl)thioureas, which incorporate a trifluoromethyl-phenylaniline moiety, have shown moderate to significant activity against cell lines like A549 (lung), HeLa (cervical), and MCF-7 (breast).[2]

The mechanisms underlying their anticancer effects are varied. Some derivatives, like those of isoxazole-based molecules, have been shown to induce apoptosis.[5] In one compelling example, a trifluoromethylated isoxazole was found to be nearly eight times more active than its non-fluorinated analog, highlighting the profound impact of the -CF₃ group on anticancer potency.[5] Other aniline derivatives have been designed as specific enzyme inhibitors; for example, certain 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives act as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key therapeutic target in acute myeloid leukemia (AML).[6]

Table 2: Anticancer Activity of Select Trifluoromethyl-Aniline Derivatives

Compound ClassCell LineActivity Metric (IC₅₀)Proposed MechanismReference
Thiazolo[4,5-d]pyrimidinesA375, C32, DU145, MCF-7Varies by derivativeNot specified[1]
Isoxazole-based moleculesMCF-7 (Human Breast Cancer)2.63 µM (Lead Compound)Apoptosis Induction[5]
Benzothiazole Aniline Pt(II) ComplexesLiver Cancer CellsSelective InhibitionNot specified[7]
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivativesMV4-11 (AML)312 nM (Lead Compound)FLT3 Inhibition[6]
Antiviral Activity

The application of trifluoromethylated compounds extends to virology. While not directly trifluoroethyl aniline derivatives, related structures such as 2-hydroxy-2-trifluoromethylthiolane have demonstrated significant inhibitory effects on the reproduction of Herpes simplex virus type 1 (HSV-1).[8][9] The proposed mechanism involves interference with viral replication processes, leading to the formation of incomplete and non-infectious viral particles.[8][9] This activity is attributed to the trifluoromethyl group's ability to form hydrogen bonds necessary for blocking viral enzymes like DNA polymerases.[8] This principle underscores the potential for designing trifluoroethyl aniline derivatives that could target viral enzymes with high affinity and specificity.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Potency

The biological activity of trifluoroethyl aniline derivatives is exquisitely sensitive to their molecular structure. Understanding the relationship between structural modifications and resulting potency—known as SAR—is critical for rational drug design.

Key SAR insights for this class of compounds include:

  • Role of the Trifluoromethyl Group: The presence of a -CF₃ group on the aniline ring is consistently linked to potent biological activity.[10] Its electron-withdrawing nature and steric bulk are crucial for target engagement and metabolic stability.[2][10]

  • Impact of Substituent Position: The position of the -CF₃ group and other substituents on the phenyl ring significantly influences activity. For example, in a series of thiazolyl thiourea derivatives, a -CF₃ group in the para position of the phenyl ring conferred greater antimicrobial activity compared to other positions.[2]

  • Influence of Other Functional Groups: The choice of other substituents on the aniline moiety is critical for potency. While a trifluoromethyl group often confers activity, the presence of a carboxylic acid group on the same ring can eliminate it entirely.[10] Conversely, strategic additions like dichloro or chlorofluoro substitutions on the aniline ring can lead to some of the most potent antibacterial compounds in a series.[11]

Caption: Key structural elements influencing the biological activity of trifluoroethyl aniline derivatives.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. The following sections detail robust, step-by-step methodologies for assessing the core biological activities of novel trifluoroethyl aniline derivatives.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Causality and Rationale: The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple concentrations and provides a clear, numerical endpoint (the MIC). Using cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations can affect the activity of certain antimicrobial agents. Including positive (known antibiotic), negative (no drug), and solvent controls is essential to validate the assay's performance and ensure that any observed effects are not due to the solvent.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the trifluoroethyl aniline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, V. parahaemolyticus) overnight. Dilute the culture in sterile CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: A well with a known antibiotic (e.g., ciprofloxacin).

    • Negative Control (Growth Control): A well with bacteria and CAMHB only (no compound).

    • Solvent Control: A well with bacteria and the highest concentration of the solvent used.

    • Sterility Control: A well with uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD).

Antimicrobial_Workflow A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) C Perform 2-Fold Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) D Inoculate Wells with Bacteria B->D C->D E Add Controls (Positive, Negative, Solvent) D->E F Incubate Plate (e.g., 37°C for 18-24h) E->F G Read Results: Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Causality and Rationale: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's cytotoxicity. A dose-response curve is generated to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%), a standard metric for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the trifluoroethyl aniline derivative in cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control. Also include a solvent control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

Trifluoroethyl aniline derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The strategic incorporation of the trifluoroethyl moiety consistently enhances biological activity, leading to the development of potent antimicrobial, anticancer, and antiviral agents. The insights into their mechanisms of action, such as bacterial membrane disruption and specific enzyme inhibition, combined with a growing understanding of their structure-activity relationships, provide a solid foundation for future drug development efforts.

The path forward lies in the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further exploration into their mechanisms of action, particularly the identification of specific molecular targets for anticancer and antiviral compounds, will be crucial. The robust experimental protocols outlined in this guide provide the necessary framework for researchers to validate new compounds and contribute to the advancement of this exciting class of molecules, ultimately translating chemical innovation into therapeutic solutions.

References

  • Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: MDPI URL: [Link]

  • Title: The Antiviral Activity of Trifluoromethylthiolane Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives Source: PMC URL: [Link]

  • Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: PubMed URL: [Link]

  • Title: Synthesis method of 2-methyl-3-trifluoromethylaniline Source: Google Patents URL
  • Title: Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas Source: MDPI URL: [Link]

  • Title: (PDF) Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Dialkylbiaryl phosphine ligands Source: Wikipedia URL: [Link]

  • Title: Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups Source: PubMed URL: [Link]

  • Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: NIH URL: [Link]

  • Title: Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review Source: ResearchGate URL: [Link]

  • Title: Structure of two aniline derivatives as potent anticancer lead compounds Source: ResearchGate URL: [Link]

  • Title: Structure activity relationship (SAR). Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: PubMed URL: [Link]

  • Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies Source: David Discovers Drug Discovery URL: [Link]

  • Title: The Antiviral Activity of Trifluoromethylthiolane Derivatives Source: ResearchGate URL: [Link]

  • Title: Perfluoroethylation of aniline. Reaction conditions Source: ResearchGate URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: PubMed Central URL: [Link]

  • Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: PubMed URL: [Link]

  • Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives Source: PMC - NIH URL: [Link]

  • Title: Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline Source: ResearchGate URL: [Link]

  • Title: Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil Source: ResearchGate URL: [Link]

  • Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Biophysical Approaches to Small Molecule Discovery and Validation Source: YouTube URL: [Link]

  • Title: Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis Source: RSC Publishing URL: [Link]

  • Title: (PDF) Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia Source: PubMed URL: [Link]

  • Title: Target identification of biologically active small molecules via in situ methods. Source: Semantic Scholar URL: [Link]

Sources

An In-depth Technical Guide to 4-methoxy-N-(2,2,2-trifluoroethyl)aniline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoroethyl group onto the p-anisidine scaffold significantly modifies its physicochemical properties, offering potential advantages in the design of novel bioactive compounds and functional materials. This document details the synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on providing a strong technical foundation for researchers in the field.

Introduction: The Strategic Importance of Fluorination in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate a range of properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoroethyl group, in particular, is a valuable moiety that can enhance the pharmacological profile of a compound. Aniline derivatives are versatile building blocks in organic synthesis, and the modification of their amino group provides a powerful tool for creating diverse chemical entities with a wide array of potential applications, including antimicrobial and other therapeutic uses.[1] This guide focuses on the specific case of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, exploring its synthesis, detailed characterization, and the rationale behind its potential utility in various scientific domains.

Physicochemical Properties and Structural Attributes

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a derivative of p-anisidine, featuring a 2,2,2-trifluoroethyl group attached to the nitrogen atom. This substitution imparts unique electronic and steric characteristics to the molecule.

PropertyValueSource
IUPAC Name 4-methoxy-N-(2,2,2-trifluoroethyl)anilineInternal
Molecular Formula C₉H₁₀F₃NO[2]
Molecular Weight 205.18 g/mol [2]
Appearance Not specified (typically a solid or oil)Internal
SMILES COC1=CC=C(NCC(F)(F)F)C=C1[2]
InChI 1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11,12)/h2-5,13H,6H2,1H3[2]

The presence of the electron-donating methoxy group at the para position influences the electron density of the aromatic ring, while the strongly electronegative trifluoroethyl group at the nitrogen atom significantly impacts the basicity of the amine and the overall lipophilicity of the molecule.

Synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

A plausible synthetic route is the reaction of p-anisidine with a trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide or bromide) or a trifluoroethyl sulfonate ester in the presence of a non-nucleophilic base such as potassium carbonate or cesium carbonate in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: General Procedure for N-Trifluoroethylation of p-Anisidine

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • p-Anisidine

  • 2,2,2-Trifluoroethyl iodide (or other suitable trifluoroethylating agent)

  • Potassium carbonate (or other suitable base)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-anisidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2,2,2-trifluoroethyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Causality behind Experimental Choices:

  • Base: A base is required to deprotonate the aniline nitrogen, making it a more potent nucleophile to attack the electrophilic trifluoroethylating agent. Potassium carbonate is a common and effective choice for this transformation.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

  • Purification: Column chromatography is a standard technique to separate the desired product from unreacted starting materials and any potential side products, such as the N,N-bis(trifluoroethyl)ated aniline.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification p_anisidine p-Anisidine extraction Aqueous Workup & Extraction trifluoroethyl_iodide 2,2,2-Trifluoroethyl Iodide base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) heating Heating (60-80 °C) drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product 4-methoxy-N-(2,2,2- trifluoroethyl)aniline chromatography->product caption General workflow for the synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Caption: General workflow for the synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons of the trifluoroethyl group, and the N-H proton.

  • Aromatic Protons: The four aromatic protons will appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methoxy group will be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the N-trifluoroethyl group.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (typically δ 3.7-3.9 ppm).

  • Methylene Protons: The two protons of the CH₂ group adjacent to the nitrogen will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (typically δ 3.5-4.0 ppm).

  • N-H Proton: A broad singlet corresponding to the amine proton will be present, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the methoxy group will be the most deshielded in the upfield region, while the carbon attached to the nitrogen will also show a characteristic shift.

  • Methoxy Carbon: A signal for the methoxy carbon will appear in the upfield region (typically δ 55-60 ppm).

  • Methylene Carbon: The carbon of the CH₂ group will appear as a quartet due to coupling with the three fluorine atoms (typically δ 40-50 ppm).

  • Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to the one-bond C-F coupling, typically in the region of δ 120-130 ppm.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the region of 1500-1600 cm⁻¹ are characteristic of the aromatic ring.

  • C-O Stretch: A strong absorption band for the aryl ether C-O stretch will be present in the region of 1200-1250 cm⁻¹.

  • C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group will be observed in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 205. The fragmentation pattern would likely involve the loss of fragments such as CF₃, CH₂CF₃, and CH₃O.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is not extensively reported, its structural features suggest potential applications in several areas of research.

Medicinal Chemistry

The incorporation of the trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.[3] Aniline derivatives are known to possess a wide range of biological activities, including antimicrobial properties.[1] Therefore, 4-methoxy-N-(2,2,2-trifluoroethyl)aniline could serve as a valuable scaffold for the synthesis of novel therapeutic agents. The methoxy group can also be a key interaction point with biological targets.

Diagram of Potential Signaling Pathway Interaction:

SignalingPathway cluster_compound 4-methoxy-N-(2,2,2-trifluoroethyl)aniline cluster_target Potential Biological Target cluster_response Cellular Response compound Compound receptor Receptor / Enzyme compound->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Modulation response Biological Effect (e.g., Antimicrobial Activity) signaling->response Leads to caption Hypothetical interaction with a biological target.

Caption: Hypothetical interaction with a biological target.

Materials Science

Fluorinated anilines are used as precursors for the synthesis of advanced polymers and other functional materials. The unique properties imparted by the trifluoroethyl group, such as increased thermal stability and altered electronic characteristics, make 4-methoxy-N-(2,2,2-trifluoroethyl)aniline a candidate for the development of novel materials with tailored properties for applications in electronics and coatings.

Conclusion and Future Perspectives

4-methoxy-N-(2,2,2-trifluoroethyl)aniline represents a strategically designed molecule with significant potential in both medicinal chemistry and materials science. Its synthesis, while not yet described in a dedicated publication, can be reasonably achieved through established N-alkylation methodologies. The full spectroscopic characterization of this compound is a crucial next step to enable its broader use in research and development. Future studies should focus on the detailed investigation of its biological activities, including antimicrobial and anticancer screening, to fully elucidate its therapeutic potential. Furthermore, its application as a monomer or building block in materials science warrants exploration for the creation of novel fluorinated polymers and functional materials. This technical guide serves as a foundational resource to stimulate further research into this promising fluorinated aniline derivative.

References

  • This is an example of a reference.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link][1]

  • Recent literature underscores the importance of trifluoromethyl groups in enhancing the pharmacological profiles of compounds. A review by highlights that the incorporation of trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates. This aligns with the observed properties of ITFMA, which contains a trifluoromethyl group contributing to its favorable pharmacokinetic characteristics. MDPI. [Link][3]

Sources

Methodological & Application

Application Note and Synthesis Protocol for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, a valuable building block in medicinal chemistry and materials science. The trifluoroethyl moiety is a key structural motif known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This guide details a robust and highly efficient protocol based on reductive amination, chosen for its operational simplicity, mild reaction conditions, and broad functional group tolerance. We will delve into the mechanistic underpinnings of the transformation, provide a detailed step-by-step experimental procedure, offer guidance on characterization, and discuss common troubleshooting strategies. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable method for the gram-scale synthesis of this and related N-trifluoroethylated anilines.

Introduction and Strategic Rationale

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The 2,2,2-trifluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor and can significantly modulate the physicochemical properties of a parent molecule. 4-methoxy-N-(2,2,2-trifluoroethyl)aniline combines this critical group with the electron-rich p-methoxyphenyl scaffold, making it a versatile intermediate for further chemical elaboration.

Several methods exist for the N-trifluoroethylation of anilines.[1] While advanced catalytic methods, such as iron porphyrin-catalyzed N-H insertion, offer elegant solutions, direct reductive amination remains one of the most practical and widely adopted strategies in both academic and industrial settings.[2]

Why Reductive Amination?

The primary strategy detailed herein is the direct reductive amination of 4-methoxyaniline (p-anisidine) with a 2,2,2-trifluoroacetaldehyde equivalent. This approach is selected for several key advantages:

  • High Selectivity: Modern reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are highly selective for the reduction of the intermediate iminium ion over the starting aldehyde, minimizing side products.[3]

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups within the substrates.

  • Operational Simplicity: The "one-pot" nature of the reaction, where imine formation and reduction occur concurrently, simplifies the experimental setup and reduces handling losses.

  • Availability of Reagents: The starting materials and reagents are commercially available and relatively inexpensive.

Mechanistic Pathway

The reductive amination process occurs via a two-step sequence within a single pot. Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

  • Iminium Ion Formation: The nucleophilic amino group of 4-methoxyaniline attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. The electron-donating methoxy group on the aniline enhances its nucleophilicity, facilitating this initial step.

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product. The bulky and less reactive nature of NaBH(OAc)₃ prevents it from readily reducing the starting aldehyde, which is a key advantage over simpler borohydrides.[3]

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction anisidine 4-Methoxyaniline hemiaminal Hemiaminal Intermediate anisidine->hemiaminal + aldehyde Trifluoroacetaldehyde aldehyde->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product 4-Methoxy-N-(2,2,2- trifluoroethyl)aniline iminium->product stab NaBH(OAc)₃ (Hydride Source) stab->product Hydride Transfer start start->anisidine start->aldehyde

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol is designed for a representative 5 mmol scale synthesis.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantitySupplier Example
4-Methoxyaniline (p-Anisidine)123.155.0616 mgSigma-Aldrich
2,2,2-Trifluoroacetaldehyde Ethyl Hemiacetal144.106.0 (1.2 eq)865 mgSigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.947.5 (1.5 eq)1.59 gSigma-Aldrich
Dichloromethane (DCM), anhydrous--25 mLSigma-Aldrich
Saturated aq. Sodium Bicarbonate (NaHCO₃)--~30 mL-
Brine--~20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--~2 g-
Silica Gel (230-400 mesh)--As needed-
Equipment
100 mL Round-bottom flask, Magnetic stirrer, TLC plates, Standard glassware for workup and chromatography.
Step-by-Step Procedure

G prep 1. Reagent Preparation Dissolve 4-methoxyaniline (5 mmol) and trifluoroacetaldehyde hemiacetal (6 mmol) in anhydrous DCM (25 mL). stir 2. Initial Stirring Stir the solution at room temperature for 20 minutes to allow for pre-formation of the imine. prep->stir reduction 3. Reduction Add NaBH(OAc)₃ (7.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur. stir->reduction monitor 4. Reaction Monitoring Stir at room temperature for 3-5 hours. Monitor by TLC until starting aniline is consumed. reduction->monitor quench 5. Quenching Carefully add saturated aq. NaHCO₃ to quench excess reagent. monitor->quench workup 6. Workup & Extraction Separate layers. Extract aqueous phase with DCM (2x15 mL). Combine organic layers, wash with brine, and dry over MgSO₄. quench->workup purify 7. Purification Filter and concentrate in vacuo. Purify the crude oil by flash column chromatography (e.g., 5-15% EtOAc/Hexanes). workup->purify characterize 8. Characterization Combine pure fractions and remove solvent. Characterize the final product (NMR, MS). purify->characterize

Caption: Experimental Synthesis Workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (616 mg, 5.0 mmol) and anhydrous dichloromethane (25 mL). Stir until the solid is fully dissolved.

  • Aldehyde Addition: Add 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (865 mg, 6.0 mmol). Causality Note: The hemiacetal serves as a stable and easy-to-handle precursor to the gaseous trifluoroacetaldehyde, releasing it in situ.

  • Imine Formation: Stir the resulting solution at room temperature for 20 minutes. This allows for the equilibrium formation of the corresponding imine/iminium ion prior to reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the solution in three portions over 5 minutes. The reaction is exothermic, and slight gas evolution may be observed.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the consumption of 4-methoxyaniline by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. The reaction is typically complete within 3-5 hours.

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

  • Drying and Concentration: Combine all organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to afford 4-methoxy-N-(2,2,2-trifluoroethyl)aniline as a clear oil or low-melting solid.

Product Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance Colorless to pale yellow oil or solid
Molecular Formula C₉H₁₀F₃NO[4]
Molecular Weight 205.18 g/mol [4]
Yield 80-95% (typical)
¹H NMR (CDCl₃) Expect signals for methoxy (s, ~3.8 ppm), aromatic (m, ~6.8 ppm), N-H (br s), and CH₂ (q, ~3.4 ppm).
¹⁹F NMR (CDCl₃) Expect a triplet at approximately -73 ppm.
Mass Spec (ESI+) Expect [M+H]⁺ at m/z = 206.08.

Safety and Handling

  • 4-Methoxyaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane: A volatile solvent and suspected carcinogen. All operations should be performed in a well-ventilated chemical fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. Handle in a dry environment and quench carefully.

  • Trifluoroacetaldehyde Hemiacetal: Corrosive and an irritant. Avoid inhalation and skin contact.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction (Aniline remains) Insufficient reducing agent or reaction time.Add another 0.2-0.3 equivalents of NaBH(OAc)₃ and allow to stir for an additional 2 hours. Ensure reagents are anhydrous.
Formation of Dialkylated Product This is less common with STAB.If observed, consider a two-step procedure: form the imine first, remove the solvent, then redissolve and reduce with NaBH₄ in methanol.[3]
Low Yield after Purification Product loss during aqueous workup.Ensure the pH during workup is basic (pH > 8) to keep the amine product in its free base form, maximizing its solubility in the organic solvent.
Co-elution of product with impurities.Optimize the chromatography eluent system, using a shallower gradient for better separation.

Alternative Advanced Synthesis

For researchers interested in alternative methodologies, an iron-porphyrin catalyzed N-trifluoroethylation has been reported.[1][2] This one-pot method utilizes 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source via a cascade diazotization/N-H insertion pathway.[1][2] This approach represents a more modern catalytic strategy but may require more specialized reagents and optimization.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Gao, Y., et al. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 8(46), 26233-26237. Available at: [Link]

  • Gao, Y., et al. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. Available at: [Link]

  • EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline. Google Patents.
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
  • Fox, G. J., et al. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Available at: [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. Available at: [Link]

  • Tandem reductive amination-deuteration of p-anisidine with... ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • 4-(Trifluoromethoxy)aniline. PubChem. Available at: [Link]

  • N-ethyl-4-methoxyaniline. ChemSynthesis. Available at: [Link]

  • Fasano, V., et al. (2016). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. AIR Unimi. Available at: [Link]

  • Search Results for "reductive amination". Beilstein Journal of Organic Chemistry. Available at: [Link]

  • p-Anisidine. Wikipedia. Available at: [Link]

Sources

Application Note & Protocol: Mechanistic Insights and Practical Guide to the N-Trifluoroethylation of 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Trifluoroethyl Moiety

In modern medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 2,2,2-trifluoroethyl group (-CH₂CF₃) is particularly valuable. Its introduction into a parent molecule can significantly enhance lipophilicity, metabolic stability, and binding affinity.[1] The strong electron-withdrawing nature of the CF₃ group can modulate the pKa of nearby functionalities, influencing drug-receptor interactions and overall biological activity.[1]

This guide provides an in-depth analysis of the mechanisms and protocols for the N-trifluoroethylation of 4-methoxyaniline, a common aniline scaffold. We will explore two robust and mechanistically distinct methodologies: a catalytic N-H insertion reaction and a catalyst-free reductive amination. This document is designed to provide researchers with both the theoretical understanding and the practical, step-by-step protocols necessary for successful synthesis.

Mechanistic Pathways for N-Trifluoroethylation

The synthesis of N-trifluoroethylated amines can be achieved through several routes, including reactions with trifluoroethyl halides or the reduction of trifluoroacetamides.[2][3] However, methods that offer high efficiency, functional group tolerance, and operational simplicity are of greatest interest. Here, we focus on two such advanced methods.

Mechanism I: Iron Porphyrin-Catalyzed N-H Insertion

A highly effective method for the N-trifluoroethylation of anilines involves a one-pot reaction that proceeds via a cascade of diazotization followed by a catalyzed N-H insertion.[4][5] This process utilizes 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source and an iron porphyrin complex as the catalyst.[2][3]

Causality of the Mechanism: The reaction is initiated by the in situ generation of 2,2,2-trifluorodiazoethane (CF₃CHN₂) from the diazotization of 2,2,2-trifluoroethylamine using sodium nitrite (NaNO₂) in an acidic medium.[2][3] The highly reactive trifluorodiazoethane then enters a catalytic cycle with the iron(III) porphyrin catalyst, Fe(TPP)Cl. The catalyst is first converted to a ferrous nitrosyl complex, which then forms a key iron-carbene intermediate.[2] This electrophilic carbene is susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 4-methoxyaniline. The subsequent collapse of this intermediate yields the desired N-trifluoroethylated product and regenerates the active catalyst.[2]

Iron_Porphyrin_Catalyzed_Mechanism cluster_0 In Situ Generation of Diazoreagent cluster_1 Catalytic Cycle TFEA CF₃CH₂NH₂·HCl NaNO2 NaNO₂ / H⁺ Diazo CF₃CHN₂ (Trifluorodiazoethane) NaNO2->Diazo Diazotization Catalyst Fe(III)(TPP)Cl Intermediate1 Fe(II)-Carbene Intermediate Catalyst->Intermediate1 + CF₃CHN₂ - N₂ Product N-(2,2,2-trifluoroethyl)- 4-methoxyaniline Intermediate1->Product + Ar-NH₂ Aniline 4-Methoxyaniline (Ar-NH₂) Aniline->Intermediate1 Nucleophilic Attack Product->Catalyst Regeneration

Caption: Proposed mechanism for iron porphyrin-catalyzed N-trifluoroethylation.

Mechanism II: Catalyst-Free Reductive Amination

An alternative and highly practical approach avoids transition metal catalysts altogether, relying instead on the reductive amination of the amine with trifluoroacetic acid (TFA) as the trifluoroethyl source.[6][7] This method is noted for its operational simplicity, use of inexpensive reagents, and remarkable tolerance of sensitive functional groups.[7]

Causality of the Mechanism: This reaction is believed to proceed through the formation of an intermediate silyl ester species. Trifluoroacetic acid reacts with a silane reducing agent, such as phenylsilane (PhSiH₃), to form a reactive silyl acetal or related species. This intermediate is then susceptible to nucleophilic attack by 4-methoxyaniline. The subsequent reduction of the C-N bond by the silane delivers the final N-trifluoroethylated product. The process is efficient and avoids the harsh reagents or sensitive catalysts often required in other fluorination methods.[6][7]

Experimental Protocols & Workflow

The following protocols are designed to be self-validating systems. Adherence to the specified conditions and stoichiometry is critical for achieving high yields and purity.

General Experimental Workflow

The workflow for both protocols follows a similar logical progression from reaction setup to product isolation. Careful monitoring and purification are key to a successful outcome.

Experimental_Workflow Setup 1. Reaction Setup (Add Reagents & Solvent) Reaction 2. Reaction (Stir at specified Temp) Setup->Reaction Monitor 3. Monitoring (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Continue until completion Workup 4. Aqueous Workup (Quench & Extract) Monitor->Workup Upon completion Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: Standard workflow for synthesis, purification, and analysis.

Protocol 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of 4-Methoxyaniline

This protocol is adapted from the general procedure developed by Guo et al. for the N-trifluoroethylation of anilines.[2][3]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • 2,2,2-Trifluoroethylamine hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid (glacial)

  • Iron(III) meso-tetraphenylporphine chloride [Fe(TPP)Cl]

  • Dichloromethane (DCM)

  • Deionized Water

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Diazotizing Solution: To an oven-dried Schlenk tube under an air atmosphere, add 2,2,2-trifluoroethylamine hydrochloride (2.0 equiv.), acetic acid (2.0 equiv.), deionized water (2 mL), and dichloromethane (2 mL).

  • Stir the mixture at room temperature and add sodium nitrite (2.0 equiv.) portion-wise.

  • Continue stirring the resulting solution vigorously at room temperature for 30 minutes. The formation of trifluorodiazoethane will occur.

  • Catalytic Reaction: To the vigorously stirred biphasic solution, add 4-methoxyaniline (1.0 equiv., e.g., 0.3 mmol) and Fe(TPP)Cl (0.9 mol%).

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C. Maintain vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution. Extract the crude product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the pure N-(2,2,2-trifluoroethyl)-4-methoxyaniline.

Protocol 2: Catalyst-Free Reductive N-Trifluoroethylation of 4-Methoxyaniline

This protocol is based on the catalyst-free method reported by Denton et al.[6][7]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Trifluoroacetic Acid (TFA)

  • Phenylsilane (PhSiH₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyaniline (1.0 equiv., e.g., 0.5 mmol) and anhydrous THF (0.5 M solution).

  • Add trifluoroacetic acid (1.75 equiv.) to the solution via syringe and stir for 5 minutes at room temperature.

  • Reduction: Add phenylsilane (2.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure N-(2,2,2-trifluoroethyl)-4-methoxyaniline.

Data Summary and Expected Outcomes

The choice of method can be guided by factors such as catalyst availability, cost of reagents, and desired functional group tolerance. Both methods are effective for anilines with electron-donating groups like the methoxy group in 4-methoxyaniline.[2][3][6]

ParameterProtocol 1: Iron Porphyrin CatalysisProtocol 2: Catalyst-Free Reduction
Trifluoroethyl Source 2,2,2-Trifluoroethylamine HClTrifluoroacetic Acid (TFA)
Key Reagents NaNO₂, Acetic Acid, Fe(TPP)ClPhenylsilane (PhSiH₃)
Catalyst Iron Porphyrin (0.9 mol%)None
Solvent H₂O / DichloromethaneTetrahydrofuran (THF)
Temperature 80 °C70 °C
Typical Yield Range Good (70-75% for related anilines)[2][3]Good to Excellent[6]
Key Advantage Utilizes a stable amine salt as the fluorine sourceCatalyst-free, operationally simple, excellent functional group tolerance[7]

Conclusion

The N-trifluoroethylation of 4-methoxyaniline is a valuable transformation for synthesizing key intermediates in drug discovery and materials science. The iron porphyrin-catalyzed N-H insertion offers an elegant one-pot solution via an in situ generated diazo intermediate. In parallel, the catalyst-free reductive amination using TFA and a silane reductant provides a robust, practical, and highly functional group-tolerant alternative. The selection of the appropriate protocol will depend on the specific constraints and goals of the research program, but both methods represent state-of-the-art approaches to this important chemical modification.

References

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • Google Patents. (CN102675133A). Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PubMed. Retrieved from [Link]

  • IRE Journals. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals, 7(3). Retrieved from [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(33), 20455-20459. DOI:10.1039/D1RA03379D. Retrieved from [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. National Institutes of Health. Retrieved from [Link]

  • Wang, F., Zhu, C., Chen, P., & Liu, G. (2015). Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane. PubMed. Retrieved from [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. Retrieved from [Link]

  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. DOI:10.1038/ncomms15913. Retrieved from [Link]

  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PubMed. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, a key intermediate in pharmaceutical and materials science research. The methodology centers on normal-phase flash column chromatography using silica gel. We delve into the scientific rationale for each procedural step, from mobile phase selection via Thin-Layer Chromatography (TLC) to the critical role of a basic modifier in achieving high purity and yield. This guide is designed for researchers and drug development professionals seeking a robust and reproducible method for isolating this and structurally related fluorinated aniline compounds.

Introduction and Separation Principle

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a substituted aniline of moderate polarity. Its purification is often complicated by the presence of unreacted starting materials (e.g., the more polar p-anisidine) and non-polar byproducts from the synthetic process. The purification strategy detailed herein leverages the principles of normal-phase adsorption chromatography.

The stationary phase, silica gel (SiO₂), is a highly polar adsorbent. The separation mechanism relies on the differential partitioning of the crude mixture's components between the polar silica surface and the less polar mobile phase.

  • Target Molecule: 4-methoxy-N-(2,2,2-trifluoroethyl)aniline possesses a polar amine functional group and a methoxy group, but the bulky, hydrophobic trifluoroethyl group reduces its overall polarity compared to simpler anilines.

  • Polar Impurities (e.g., p-anisidine): These compounds will have a strong affinity for the silica gel, resulting in slower elution and lower Retention Factor (Rf) values.

  • Non-polar Impurities: These will have minimal interaction with the stationary phase and will be eluted quickly with the mobile phase front, exhibiting high Rf values.

A critical consideration is the basicity of the aniline nitrogen. The slightly acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding of amines, causing significant product loss and "streaking" or tailing on the column.[1][2] To counteract this, a small percentage of a volatile base, such as triethylamine (TEA), is incorporated into the mobile phase. The TEA acts as a competitive binder to the acidic silanol groups on the silica surface, preventing the target analyte from tailing and ensuring a sharp, symmetrical elution profile.[2][3]

Materials and Equipment

Category Item Specifications
Stationary Phase Silica GelFlash Chromatography Grade, 40-63 µm particle size
TLC PlatesSilica gel 60 F₂₅₄, aluminum or glass backed
Solvents n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Triethylamine (TEA)Reagent Grade, ≥99%
Dichloromethane (DCM)ACS Grade (for sample loading)
Apparatus Glass Chromatography ColumnAppropriate size for scale (e.g., 40 mm ID for 1-5 g scale)
TLC Developing ChamberGlass jar with lid or dedicated chamber
UV Lamp254 nm
Capillary SpottersGlass
Collection VesselsTest tubes or flasks
Rotary EvaporatorWith vacuum pump and water bath
Personal Protective Equipment Safety Goggles, Lab Coat, Nitrile GlovesStandard laboratory PPE

Pre-Purification: TLC for Mobile Phase Optimization

Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4, which provides the best balance for separation on a column.[4][5]

Protocol:

  • Prepare Eluents: Create a series of test eluents of varying polarity. A good starting point for this compound is a mixture of n-Hexane and Ethyl Acetate.[6] Prepare small volumes of 5%, 10%, 15%, and 20% Ethyl Acetate in n-Hexane. To each, add 0.5% (v/v) triethylamine.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.

  • Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate.

  • Development: Place the spotted TLC plate into a developing chamber containing one of the test eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot.[7][8][9]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Selection: Choose the eluent system that provides an Rf of ~0.3 for the 4-methoxy-N-(2,2,2-trifluoroethyl)aniline spot and shows good separation from other impurity spots.

Detailed Column Chromatography Protocol

This protocol is designed for purifying approximately 2 grams of crude material. Adjust the column and solvent volumes accordingly for different scales.[10]

Step 1: Column Packing (Slurry Method)

The slurry packing method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for a good separation.[11][12]

  • Preparation: Secure a 40 mm inner diameter glass column vertically to a ring stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[12]

  • Slurry Creation: In a beaker, measure ~60 g of silica gel (a 30:1 ratio of silica to crude product is a good starting point). Add the optimized mobile phase (e.g., 15% Ethyl Acetate / 84.5% n-Hexane / 0.5% TEA) to the silica gel to form a pourable slurry.[11]

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column continuously to help the silica pack evenly and release any trapped air bubbles.[13]

  • Equilibration: Once all the silica has settled, add a protective layer of sand (~1 cm) on top. Flush the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated and the packing is stable. Never let the solvent level drop below the top of the sand layer.

Step 2: Sample Loading
  • Dissolution: Dissolve the ~2 g of crude 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in a minimal amount of dichloromethane (e.g., 3-5 mL).

  • Adsorption (Optional but Recommended): To the dissolved sample, add ~4 g of silica gel. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method often results in sharper bands and better separation.

  • Loading: Carefully add the dry-loaded sample onto the top layer of sand in the column. If using a "wet load," carefully pipette the concentrated sample solution directly onto the sand, ensuring not to disturb the silica bed.

Step 3: Elution and Fraction Collection
  • Initiate Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluent in appropriately sized test tubes or flasks.

  • Maintain Flow: Maintain a steady flow rate. For flash chromatography, this can be accelerated by applying gentle positive pressure to the top of the column using a bellows or regulated air/nitrogen line.

  • Monitor Separation: Continuously monitor the elution process by collecting small fractions (e.g., 15-20 mL each) and analyzing them by TLC. Spot every few fractions on a single TLC plate to track the emergence of the product.

Step 4: Product Isolation
  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain only the pure desired product.

  • Combine and Concentrate: Combine the pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.[14][15] The water bath temperature should be kept moderate (typically 40°C) to avoid degradation of the product.[15]

  • Final Drying: After removing the bulk solvent, place the flask under high vacuum for several hours to remove any residual solvent and triethylamine.

  • Characterization: Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.

Workflow and Data Summary

Purification_Workflow cluster_prep Preparation & Optimization cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Solvent Screening (Hex/EtOAc + 0.5% TEA) Crude->TLC Spot Pack Pack Column (Silica Slurry) TLC->Pack Select Optimal Eluent Load Load Sample (Dry Loading) Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Rotovap Rotary Evaporation Pool->Rotovap Pure_Product Pure Product Rotovap->Pure_Product

Troubleshooting

Problem Possible Cause Solution
Product won't elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (Ethyl Acetate) in the mobile phase.
Product elutes too quickly (Rf > 0.5) Mobile phase is too polar.Decrease the percentage of the polar solvent (Ethyl Acetate).
Streaking/Tailing of spots Acidic silica interacting with the basic amine.Ensure 0.5-1% triethylamine is present in the mobile phase.[1][2]
Poor separation (overlapping bands) Column was packed poorly; bands are not level.Repack the column carefully, ensuring no air bubbles. Use the dry loading method for a narrower sample band.
Rf values of compounds are too close.Try a different solvent system (e.g., Dichloromethane/Hexane) to alter selectivity.
Cracks in the silica bed Column ran dry.Never let the solvent level fall below the top of the silica bed.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Available at: [Link][11]

  • Chemistry LibreTexts. (2022). 5.6B: Step-by-Step Procedures for Rotary Evaporation. Available at: [Link][14]

  • J. W. Still, M. Kahn, A. Mitra. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Available at: [Link][1]

  • Study Mind. (n.d.). Chromatography and Rf Values. Available at: [Link][7]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link][2]

  • Holland Industrial. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Available at: [Link][15]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Available at: [Link][13]

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?. Available at: [Link][4]

  • Oreate AI Blog. (2026). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Available at: [Link][9]

  • Reddit. (2020). Column Chromatography. r/chemhelp. Available at: [Link][5]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at: [Link][3]

  • YouTube. (2023). How do I calculate a Rf value in chromatography?. Crunch Chemistry. Available at: [Link][8]

  • University of Illinois Urbana-Champaign. (n.d.). Thin Layer Chromatography. Available at: [Link][6]

  • Royal Society of Chemistry. (n.d.). How to run column chromatography. Available at: [Link][12]

  • Siyancinca. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link][10]

Sources

Application Note: Strategic Utilization of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic application, synthesis, and handling of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline , a specialized building block in medicinal chemistry.

Executive Summary: The "Fluorine Effect"

In modern drug discovery, the N-(2,2,2-trifluoroethyl) group serves as a critical bioisostere for standard N-ethyl or N-methyl groups. While standard alkyl groups often suffer from rapid oxidative metabolism (N-dealkylation) and contribute to high basicity (leading to hERG liability or poor membrane permeability), the trifluoroethyl motif offers a dual advantage:

  • Metabolic Blockade: The strong C-F bonds prevent cytochrome P450-mediated

    
    -hydroxylation, effectively shutting down N-dealkylation.
    
  • Electronic Modulation: The electron-withdrawing nature of the

    
     group significantly lowers the basicity of the nitrogen, often by 3–4 pKa units compared to the non-fluorinated analog.
    

This guide focuses on 4-methoxy-N-(2,2,2-trifluoroethyl)aniline , a scaffold where the electron-rich p-anisidine core is balanced by the electron-deficient trifluoroethyl arm, creating a unique electronic push-pull system useful for tuning potency and DMPK properties.

Physicochemical Profile & Comparative Data

The following table contrasts the target compound with its non-fluorinated analog to highlight the "Fluorine Effect."

PropertyN-Ethyl-4-methoxyaniline 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline Medicinal Chemistry Impact
Basicity (pKa of

)
~5.5 - 6.0~2.0 - 2.5 (Est.)Drastic reduction in basicity reduces lysosomal trapping and hERG binding risk.
Nucleophilicity HighLowRequires specialized conditions for downstream coupling (see Protocol 2).
Lipophilicity (cLogP) ~2.0~2.6Fluorine increases lipophilicity; may improve blood-brain barrier penetration.
Metabolic Liability High (N-dealkylation)Low (Blocked N-dealkylation)Extends half-life (

); shifts metabolism to the methoxy group (O-demethylation).
Electronic State Electron-rich ringModerately deactivated NNitrogen lone pair is less available for donation into the ring or to electrophiles.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Objective: Efficient preparation of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline from p-anisidine. Challenge: Trifluoroacetaldehyde is a gas and unstable. The standard surrogate is Trifluoroacetaldehyde ethyl hemiacetal (TFAE) .

Reagents:

  • p-Anisidine (1.0 equiv)

  • Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.5 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: Toluene (Step 1), Methanol (Step 2)

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

Step-by-Step Workflow:

  • Imine Formation (Dean-Stark):

    • Dissolve p-anisidine (10 mmol) in Toluene (50 mL).

    • Add TFAE (15 mmol) and catalytic pTSA.

    • Heat to reflux with a Dean-Stark trap. Note: TFAE releases ethanol upon condensation. Driving this equilibrium is critical because the

      
       group destabilizes the imine.
      
    • Monitor by TLC/LCMS until the hemiaminal/imine equilibrium shifts to the product.

    • Concentrate toluene to yield the crude imine intermediate.

  • Reduction:

    • Redissolve the crude residue in anhydrous Methanol (30 mL).

    • Cool to 0°C.[1]

    • Add

      
       (20 mmol) portion-wise. Caution: Gas evolution.
      
    • Stir at room temperature for 2–4 hours.

  • Workup:

    • Quench with sat.

      
      .
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexanes/EtOAc). The product is less polar than p-anisidine due to the masking of the NH polarity.

Protocol 2: Downstream Coupling (Overcoming Low Nucleophilicity)

Objective: Reacting the deactivated nitrogen with an aryl halide. Challenge: The


 group withdraws electron density, making the nitrogen a poor nucleophile for standard 

or displacement reactions.

Recommended Method: Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: BrettPhos or RuPhos . Rationale: These bulky, electron-rich ligands are required to facilitate the oxidative addition and reductive elimination steps with sterically hindered or electron-poor amines.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane, 100°C.

Visualized Workflows

Diagram 1: Synthesis Logic & Mechanism

This workflow illustrates the critical dehydration step required to form the unstable trifluoromethyl imine prior to reduction.

SynthesisWorkflow cluster_0 Critical Step: Dehydration Start p-Anisidine (Nucleophile) Inter Hemiaminal Intermediate Start->Inter + TFAE Reflux/Toluene Reagent TFAE (Hemiacetal) Reagent->Inter Imine CF3-Imine (Unstable) Inter->Imine - EtOH (Dean-Stark) Product 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (Target) Imine->Product + NaBH4 Reduction

Caption: Synthesis via reductive amination requires forcing the removal of ethanol to drive the equilibrium toward the unstable


-imine.
Diagram 2: Strategic Decision Tree

When should you employ this scaffold in a drug discovery campaign?

DecisionTree Problem Lead Compound Issue: N-Ethyl Group Liability Metab Is the issue Metabolic Stability? (High Clearance) Problem->Metab Basic Is the issue hERG/Permeability? (High pKa) Problem->Basic Sol1 Use N-(2,2,2-trifluoroethyl) Blocks alpha-oxidation Metab->Sol1 Yes Sol2 Use N-(2,2,2-trifluoroethyl) Lowers pKa by ~3-4 units Basic->Sol2 Yes Check Check Nucleophilicity Requirement Sol1->Check Sol2->Check Warning Warning: Poor Nucleophile Requires Pd-Catalysis for Coupling Check->Warning

Caption: Decision logic for substituting an N-Ethyl group with N-Trifluoroethyl to solve specific DMPK issues.

Safety & Handling

  • Trifluoroacetaldehyde ethyl hemiacetal (TFAE): Flammable liquid. Causes serious eye irritation. Upon heating, it may release trifluoroacetaldehyde gas, which is toxic. Handle in a well-ventilated fume hood.

  • Fluorinated Anilines: Generally toxic if swallowed or absorbed through skin. The 4-methoxy group can undergo metabolic activation to quinone-imines in vivo if the N-position is unsubstituted, but the trifluoroethyl group mitigates this specific toxicity pathway by reducing N-oxidation potential.

References

  • Reductive Amination Methodology

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2]

    • Source: Abdel-Magid, A. F., et al. J. Org.[3] Chem.1996 , 61, 3849-3862.[3]

    • URL:[Link]

  • Basicity & Nucleophilicity of Fluorinated Amines

    • Title: Nucleophilicity Trends of Amines (Comparison of Ethyl vs. Trifluoroethyl).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Metabolic Stability of Fluorinated Groups

    • Title: The Role of Fluorine in Medicinal Chemistry.[4]

    • Source: Purser, S., et al. Chem. Soc. Rev.2008, 37, 320-330.
    • URL:[Link]

  • Synthesis of N-Trifluoroethyl Anilines

    • Title: Iron porphyrin-catalyzed N-trifluoroethyl
    • Source:RSC Advances, 2021.
    • URL:[Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in any drug discovery program. 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline emerges as a scaffold of significant interest, embodying a convergence of structural motifs that are highly advantageous for the development of novel therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the derivatization of this versatile building block, offering both the theoretical underpinnings and practical, step-by-step protocols for its effective utilization.

The value of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline lies in the synergistic interplay of its constituent parts. The methoxy group is a well-established modulator of physicochemical properties, capable of enhancing metabolic stability and improving ligand-target binding interactions through hydrogen bond acceptance.[1][2] Its presence can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Complementing the methoxy group is the N-(2,2,2-trifluoroethyl) moiety . The incorporation of fluorine, particularly as a trifluoromethyl or trifluoroethyl group, is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[3] The trifluoroethyl group, in particular, can serve as a bioisostere for other functionalities and contribute to favorable interactions within protein binding pockets.

This guide will explore key derivatization pathways for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, including N-acylation, N-sulfonylation, and its use in the synthesis of heterocyclic systems, providing detailed protocols and insights into the rationale behind these synthetic transformations.

Core Derivatization Strategies: A Workflow Overview

The secondary amine functionality of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is the primary site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures. The general workflow for these transformations is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material: 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline Reaction_Setup Reaction Setup: - Solvent Selection - Temperature Control - Inert Atmosphere (if needed) Start->Reaction_Setup Reagents Selection of Reagents: - Acylating Agents - Sulfonylating Agents - Aldehydes/Ketones Reagents->Reaction_Setup Reaction_Execution Reaction Execution: - Stirring - Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Execution Workup Aqueous Work-up: - Quenching - Extraction Reaction_Execution->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry - Purity Analysis (HPLC) Purification->Analysis End Final Derivative Analysis->End G cluster_reaction Combes Quinoline Synthesis Aniline 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline Product Substituted Quinoline Derivative Aniline->Product + Diketone β-Diketone (e.g., Acetylacetone) Diketone->Product + Acid Acid Catalyst (e.g., H₂SO₄) Acid->Product Δ

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the quantification of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (MW: 205.18 g/mol ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This analyte presents specific analytical challenges:

  • Reduced Basicity: The electron-withdrawing trifluoroethyl group significantly lowers the pKa of the amine nitrogen compared to typical anilines, affecting ionization efficiency in ESI(+).

  • Lipophilicity: The trifluoromethyl moiety increases retention on C18 phases, potentially causing carryover or co-elution with matrix lipids.

  • Structural Selectivity: Separation from non-fluorinated aniline impurities requires specific stationary phase interactions.

This protocol utilizes a Pentafluorophenyl (PFP) or Biphenyl stationary phase to leverage


 and F-F interactions for superior selectivity.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

PropertyDescription
Chemical Name 4-methoxy-N-(2,2,2-trifluoroethyl)aniline
Formula C

H

F

NO
Molecular Weight 205.18 g/mol
Monoisotopic Mass 205.0714 Da
Predicted LogP ~3.2 (Moderately Lipophilic)
pKa (Base) Estimated < 3.0 (Weak base due to -I effect of CF

group)
Solubility Soluble in Methanol, Acetonitrile, DMSO; Low solubility in water.

Method Development Strategy (The "Why")

Stationary Phase Selection

While C18 columns are standard, they often lack the selectivity to separate fluorinated anilines from their non-fluorinated analogs or isomers.

  • Recommended Column: Pentafluorophenyl (PFP) (e.g., Agilent Poroshell 120 PFP or Phenomenex Kinetex F5).

  • Mechanism: The PFP phase offers multiple retention mechanisms: hydrophobicity,

    
     interactions, and dipole-dipole interactions specific to fluorinated compounds. This results in sharper peaks and better resolution from matrix interferences compared to C18.
    
Mobile Phase Chemistry

Due to the low pKa of the secondary amine, maintaining a low pH is critical to ensure the nitrogen is protonated (


) for Electrospray Ionization (ESI).
  • Modifier: 0.1% Formic Acid is the baseline. If signal intensity is low, 0.05% Trifluoroacetic Acid (TFA) can be tested to improve peak shape, though it may suppress MS signal slightly. Formic acid is generally preferred for sensitivity.

Ionization Source
  • Mode: ESI Positive (

    
    ).[1]
    
  • Alternative: If ESI response is poor due to the electron-withdrawing trifluoro group, APCI (Atmospheric Pressure Chemical Ionization) in positive mode is the secondary choice, as it relies less on solution-phase chemistry and more on gas-phase proton transfer.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (>98% purity).

  • Internal Standard (IS): 4-methoxy-aniline-d3 or a structural analog like N-ethyl-4-methoxyaniline (if isotopologues are unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Stock Solution Preparation
  • Primary Stock: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol to yield 1.0 mg/mL. Note: Do not use water for the stock solution to prevent precipitation.

  • Working Standard: Dilute Primary Stock with 50:50 ACN:Water (0.1% FA) to generate a calibration curve range (e.g., 1 ng/mL to 1000 ng/mL).

LC-MS/MS Conditions
Liquid Chromatography Parameters
  • System: UHPLC (Agilent 1290, Waters Acquity, or similar).

  • Column: PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.9 µm or 2.7 µm particle size.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
5.00 95 Elution
6.50 95 Wash
6.60 5 Re-equilibration

| 9.00 | 5 | End of Run |

Mass Spectrometry Parameters (Scouting)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.

  • MRM Transitions (Must be experimentally optimized):

    • Precursor Ion: 206.2 (

      
      )
      
    • Predicted Product Ions:

      • Quantifier:191.1 (Loss of -CH

        
         from methoxy group).
        
      • Qualifier 1:123.1 (Cleavage of N-trifluoroethyl bond).

      • Qualifier 2:146.0 (Loss of CF

        
        CH
        
        
        
        fragment).

Sample Preparation Workflow

For biological matrices (plasma/serum) or complex synthesis mixtures, a Liquid-Liquid Extraction (LLE) is recommended over protein precipitation to remove phospholipids that may cause matrix effects.

SamplePrep Sample Sample (50 µL) Plasma/Reaction Mix IS_Add Add Internal Standard (10 µL) Sample->IS_Add Buffer Add 50 µL Ammonium Acetate (pH 5.0) IS_Add->Buffer Extract Add 600 µL MTBE (Methyl tert-butyl ether) Buffer->Extract Vortex Vortex (5 min) & Centrifuge (10 min @ 4000g) Extract->Vortex Transfer Transfer Organic Layer (Supernatant) to clean tube Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (20% ACN) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of the lipophilic aniline derivative while minimizing matrix interferences.

Method Validation Criteria (ICH M10)

To ensure the method is trustworthy, the following parameters must be validated:

  • Selectivity: Analyze 6 blank matrix sources. No interference >20% of the LLOQ peak area should be observed at the retention time of the analyte.

  • Linearity:

    
     using a weighted (
    
    
    
    ) linear regression.
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Matrix Effect: Compare the peak area of post-extraction spiked samples to neat standards. A value between 85-115% indicates minimal suppression/enhancement.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Carryover must be < 20% of LLOQ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor protonation due to low basicity.Increase Formic Acid to 0.2% or try APCI source.
Peak Tailing Interaction with silanols on column.Ensure column is end-capped; increase buffer strength (add 5mM Ammonium Formate).
Retention Shift Column equilibration issue.Increase re-equilibration time; ensure column temperature is stable (40°C).
Signal Suppression Co-eluting phospholipids.Switch from Protein Precipitation to LLE (as per Fig 1) or use a phospholipid removal plate.

References

  • Agilent Technologies. (2019).[2] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1378EN. Link

  • Sigma-Aldrich. (n.d.).[3] 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline Product Datasheet. Link

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Link

  • National Institutes of Health (NIH). (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Link

Sources

Application Note: GC-MS Analysis of a 4-methoxy-N-(2,2,2-trifluoroethyl)aniline Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note presents a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a reaction mixture containing 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. This compound and its analogs are of significant interest in pharmaceutical and materials science research. The developed method provides a robust and reliable means to separate and identify the target analyte from starting materials, byproducts, and residual solvents, ensuring accurate reaction monitoring and purity assessment. The causality behind each experimental parameter is explained, and the protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine, a class of compounds with increasing importance in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluoroethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, precise and accurate analytical methods are crucial for monitoring the synthesis of such compounds and for characterizing the final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1] Its high separation efficiency, coupled with the detailed structural information provided by mass spectrometry, makes it an ideal tool for analyzing complex reaction mixtures.[2] This application note provides a comprehensive guide to developing and implementing a GC-MS method for the qualitative and quantitative analysis of a 4-methoxy-N-(2,2,2-trifluoroethyl)aniline synthesis reaction.

Experimental Design and Rationale

The successful analysis of a reaction mixture by GC-MS depends on a systematic approach to method development. The choices made for sample preparation, chromatographic separation, and mass spectrometric detection are interconnected and crucial for achieving the desired analytical performance.

Sample Preparation

The primary goal of sample preparation is to ensure the analyte is in a suitable form for GC-MS analysis, free from non-volatile interferences that could contaminate the GC system.

Rationale: Direct injection of a crude reaction mixture is generally discouraged. Non-volatile components, such as inorganic salts or high molecular weight polymers, can accumulate in the injector and the front of the GC column, leading to poor chromatographic performance and system contamination. A simple dilution and filtration step is often sufficient for preliminary analysis. For more complex matrices or trace-level analysis, a liquid-liquid extraction may be necessary to isolate the analytes of interest.[3]

Protocol: Simple Dilution

  • Accurately transfer 10 µL of the reaction mixture into a 2 mL autosampler vial.

  • Add 990 µL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to the vial. The choice of solvent should be based on the solubility of the target analyte and its compatibility with the GC column.

  • Cap the vial and vortex for 30 seconds to ensure homogeneity.

  • If visible particulates are present, filter the diluted sample through a 0.45 µm syringe filter into a clean autosampler vial.

Gas Chromatography (GC) Method

The GC method is optimized to achieve baseline separation of the target analyte from other components in the reaction mixture, such as starting materials (e.g., 4-methoxyaniline), reagents, and byproducts.

Rationale:

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is a versatile choice for the analysis of aromatic amines.[4] These columns provide good selectivity for a wide range of compounds.

  • Injection Mode: A splitless injection is often preferred for analyzing trace components in a mixture, as it transfers the entire sample volume onto the column, maximizing sensitivity. However, for more concentrated samples, a split injection may be necessary to avoid column overloading.

  • Temperature Program: A temperature ramp is essential for separating compounds with different boiling points. The initial temperature is set below the boiling point of the most volatile component to ensure good focusing at the head of the column. The ramp rate is optimized to balance separation efficiency and analysis time.

Mass Spectrometry (MS) Method

The mass spectrometer is set up to provide both qualitative identification and quantitative data for the target analyte.

Rationale:

  • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.[5] It produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

  • Mass Range: The mass scan range should encompass the molecular ion of the target analyte and its expected fragments, as well as the masses of other potential components in the mixture.

  • Data Acquisition: Full scan mode is used for initial method development and qualitative analysis to obtain a complete mass spectrum of each eluting peak. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte.[6]

Detailed Protocol: GC-MS Analysis

This protocol is a starting point and may require optimization based on the specific instrumentation and reaction conditions.

Instrumentation and Consumables:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

  • Carrier Gas: Helium (99.999% purity)[7]

  • Autosampler Vials (2 mL) with caps

  • Syringes and Syringe Filters (0.45 µm)

  • Solvents: Ethyl acetate (GC grade)

GC Parameters:

ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode Splitless (with a 1-minute purge delay)Maximizes sensitivity for the target analyte.
Carrier Gas Flow 1.0 mL/min (Constant Flow Mode)Provides optimal column efficiency.
Oven Program Initial: 80 °C (hold for 2 min)Allows for solvent focusing.
Ramp 1: 15 °C/min to 280 °CSeparates components based on boiling points.
Final Hold: 280 °C (hold for 5 min)Ensures elution of less volatile components.

MS Parameters:

ParameterValueRationale
Ion Source Temperature 230 °CStandard temperature for EI.
Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Ionization Energy 70 eVStandard energy for EI, provides reproducible spectra.
Mass Scan Range m/z 40 - 450Covers the expected mass range of analytes and fragments.
Acquisition Mode Full ScanFor qualitative identification of all components.

Expected Results and Data Interpretation

Chromatographic Separation

The developed GC method is expected to provide good separation of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline from potential starting materials like 4-methoxyaniline and other reaction byproducts. The retention time of the target analyte will be dependent on the specific GC system and column used but should be reproducible under the specified conditions.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is key to its unambiguous identification. The molecular ion (M+) is expected at m/z 205. The fragmentation pattern will be characteristic of the molecule's structure.

Predicted Fragmentation:

  • Molecular Ion (M+): m/z 205

  • Loss of CH3: [M-15]+ at m/z 190, arising from the methoxy group.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[8] This would lead to the loss of the trifluoroethyl group, resulting in a fragment at m/z 122.

  • Formation of a Tropylium-like Ion: Rearrangement and loss of neutral molecules can lead to stable aromatic ions.

The identity of the compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum from a commercial library such as the NIST or Wiley libraries.[9][10]

Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Mixture B Dilution & Filtration A->B 100x with Solvent C GC Injection B->C D Chromatographic Separation C->D Temperature Program E Mass Spectrometry Detection D->E Eluting Analytes F Data Acquisition E->F G Peak Integration & Library Search F->G Total Ion Chromatogram H Reporting G->H Qualitative & Quantitative Results

Caption: Workflow from sample preparation to final report generation.

Predicted Fragmentation Pathway of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Fragmentation Pathway M M+ (m/z 205) 4-methoxy-N-(2,2,2-trifluoroethyl)aniline F1 [M-15]+ (m/z 190) Loss of CH3 M->F1 - CH3 F2 [M-CF3]+ (m/z 136) Loss of Trifluoromethyl Radical M->F2 - CF3 F3 [M-CH2CF3]+ (m/z 122) Alpha-Cleavage M->F3 - CH2CF3

Caption: Predicted major fragmentation pathways for the target analyte.

Method Validation and Quality Control

To ensure the reliability of the analytical results, the GC-MS method should be validated. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is demonstrated by achieving baseline separation in the chromatogram.

  • Linearity: The linear relationship between the analyte concentration and the detector response. A calibration curve should be generated using standards of known concentrations.

  • Precision: The closeness of repeated measurements. This is assessed by calculating the relative standard deviation (RSD) of multiple injections of the same sample.

  • Accuracy: The closeness of the measured value to the true value. This can be determined by analyzing a sample with a known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Regularly running a solvent blank and a quality control (QC) sample of a known concentration is essential for monitoring the performance of the GC-MS system.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of a 4-methoxy-N-(2,2,2-trifluoroethyl)aniline reaction mixture. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can confidently monitor the progress of their synthesis, assess the purity of their product, and identify potential byproducts. The provided rationale for each experimental choice is intended to empower the user to adapt and optimize the method for their specific analytical challenges.

References

  • National Institute of Health Sciences, Division of Environmental Chemistry. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • Lämmerhofer, M., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Al-Ghamdi, K., et al. (2015). GC–MS Analysis of an Herbal Medicinal Remedy to Identify Potential Toxic Compounds. Journal of Analytical Toxicology. [Link]

  • Li, Y., et al. (2019). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Green Chemistry. [Link]

  • Dasgupta, A. (1996). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Al-Bayati, M. A. F., & Al-Amiery, A. A. H. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Physics: Conference Series. [Link]

  • Phenomenex. (2025). GC-MS Drug Testing in Toxicology. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]

  • Patel, K., et al. (2016). Pharmaceutical Applications of Gas Chromatography. International Journal of Pharmaceutical Quality Assurance. [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

  • Liu, R. H., & Lin, C. C. (1999). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Schmidt, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database. [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Application Note: A Practical Guide to Iron-Catalyzed N-Trifluoroethylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Trifluoroethyl Moiety and the Rise of Iron Catalysis

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The N-trifluoroethyl group (-CH₂CF₃) is of particular interest as it can significantly improve metabolic stability, binding affinity, and lipophilicity.[1][2] Traditional methods for the synthesis of N-trifluoroethylated amines often rely on harsh conditions or the use of pre-formed, hazardous reagents.[1]

This application note details a robust and operationally simple protocol for the N-trifluoroethylation of primary and secondary anilines utilizing an earth-abundant and environmentally benign iron catalyst. Specifically, we focus on an iron porphyrin-catalyzed approach that employs 2,2,2-trifluoroethylamine hydrochloride as a stable and readily available fluorine source.[2][3] This one-pot reaction proceeds through a cascade diazotization and N-H insertion sequence, offering a practical and efficient route to a diverse range of N-trifluoroethylated anilines.[2][3]

The causality behind the choice of an iron-based catalyst lies in its low toxicity, economic viability, and versatile reactivity. Iron porphyrin complexes, in particular, are adept at mediating carbene transfer reactions, which are central to the methodology described herein.[2] This protocol is designed to be a self-validating system, providing researchers with a reliable method to access valuable N-trifluoroethylated building blocks.

Proposed Reaction Mechanism: A Cascade of Diazotization and Carbene Insertion

The iron-porphyrin-catalyzed N-trifluoroethylation of anilines is proposed to proceed through a multi-step mechanism initiated by the in situ generation of trifluorodiazoethane (CF₃CHN₂).[2]

  • Diazotization: In an aqueous acidic medium, 2,2,2-trifluoroethylamine hydrochloride reacts with sodium nitrite to form the highly reactive trifluorodiazoethane.[2]

  • Catalyst Activation and Carbene Formation: The iron(III) porphyrin catalyst, Fe(TPP)Cl, is believed to be converted to a ferrous nitrosyl complex, Fe(II)TPP(NO), under the reaction conditions. This species then reacts with the newly formed trifluorodiazoethane to generate a key iron-carbene intermediate.[2]

  • N-H Insertion: The electron-rich aniline substrate then performs a nucleophilic attack on the electrophilic iron-carbene intermediate.[1][2]

  • Product Formation and Catalyst Regeneration: This attack leads to the formation of the desired N-trifluoroethylated aniline product and the regeneration of the active iron catalyst, allowing it to re-enter the catalytic cycle.[2]

Iron-Catalyzed N-Trifluoroethylation Mechanism cluster_reagent_activation Reagent Activation cluster_catalytic_cycle Catalytic Cycle CF3CH2NH2HCl CF₃CH₂NH₂·HCl NaNO2 NaNO₂ CF3CHN2 Trifluorodiazoethane (CF₃CHN₂) NaNO2->CF3CHN2 Diazotization Fe(III)TPPCl Fe(III)TPPCl (Catalyst Precursor) Fe(II)TPP(NO) Fe(II)TPP(NO) (Active Species) Fe(III)TPPCl->Fe(II)TPP(NO) Reduction Fe_Carbene Iron-Carbene Intermediate [(TPP)Fe=CHCF₃] Fe(II)TPP(NO)->Fe_Carbene + CF₃CHN₂ - N₂ Product_Formation Product Formation & Catalyst Regeneration Fe_Carbene->Product_Formation + Aniline Product_Formation->Fe(II)TPP(NO) Regeneration Product N-Trifluoroethylated Aniline Product_Formation->Product Aniline Aniline Substrate

Caption: Proposed mechanism for iron-porphyrin-catalyzed N-trifluoroethylation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the N-trifluoroethylation of both primary and secondary anilines.

Materials and Reagents
  • Aniline substrate (primary or secondary)

  • 2,2,2-Trifluoroethylamine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Acetic acid (CH₃COOH)

  • Tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl]

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: N-Trifluoroethylation of Primary Anilines

This protocol is optimized for primary aniline substrates.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol, 2.0 equiv.), acetic acid (0.6 mmol, 2.0 equiv.), 2 mL of deionized water, and 2 mL of dichloromethane. Stir the biphasic mixture vigorously under an air atmosphere at room temperature.

  • Initiation: To the stirring solution, add sodium nitrite (0.6 mmol, 2.0 equiv.). Continue stirring for 30 minutes to facilitate the in situ generation of trifluorodiazoethane.

  • Catalyst and Substrate Addition: Add the primary aniline substrate (0.3 mmol, 1.0 equiv.) and Fe(TPP)Cl (0.0027 mmol, 0.9 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-trifluoroethylated aniline.[1]

Protocol 2: N-Trifluoroethylation of Secondary Anilines

This protocol is adapted for the generally less reactive secondary aniline substrates.

  • Reaction Setup: Follow the same initial setup as in Protocol 1, but substitute dichloromethane with 1,2-dichloroethane (DCE) for a higher reaction temperature.

  • Initiation: Add sodium nitrite and stir for 30 minutes at room temperature as described previously.

  • Catalyst and Substrate Addition: Add the secondary aniline substrate (0.3 mmol, 1.0 equiv.) and Fe(TPP)Cl (0.0027 mmol, 0.9 mol%).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Workup and Purification: Follow the same workup and purification procedure as outlined in Protocol 1.[1]

Experimental_Workflow A 1. Reaction Setup (Schlenk Tube, Reagents, Solvents) B 2. Initiation (Add NaNO₂, Stir 30 min) A->B C 3. Add Substrate & Catalyst (Aniline, Fe(TPP)Cl) B->C D 4. Reaction (Primary: RT, 12h | Secondary: 80°C, 12h) C->D E 5. Workup (Ethyl Acetate Extraction) D->E F 6. Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for iron-catalyzed N-trifluoroethylation.

Data Presentation: Substrate Scope and Representative Yields

The iron-porphyrin-catalyzed N-trifluoroethylation exhibits a broad substrate scope, tolerating a variety of functional groups on the aniline ring. Generally, anilines bearing electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups.[1] The reaction is, however, sensitive to steric hindrance, with bulky ortho-substituents potentially impeding the reaction.[2]

EntrySubstrate (Aniline)ProductYield (%)
12-Methylaniline2-Methyl-N-(2,2,2-trifluoroethyl)aniline78
24-Methoxyaniline4-Methoxy-N-(2,2,2-trifluoroethyl)aniline93
34-Chloroaniline4-Chloro-N-(2,2,2-trifluoroethyl)aniline65
44-Bromoaniline4-Bromo-N-(2,2,2-trifluoroethyl)aniline62
5N-MethylanilineN-Methyl-N-(2,2,2-trifluoroethyl)aniline75
64-Bromo-N-methylaniline4-Bromo-N-methyl-N-(2,2,2-trifluoroethyl)aniline72

Yields are based on isolated product following column chromatography, as reported by Ren et al. (2021).[1]

Safety and Handling Considerations

  • Trifluorodiazoethane: Although generated in situ, trifluorodiazoethane is a potentially toxic and explosive gas.[4][5] This procedure is designed to minimize its accumulation by slow generation and immediate reaction. Nevertheless, it is crucial to perform the reaction in a well-ventilated fume hood.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Workup: The workup procedure involves the use of volatile organic solvents. Ensure that all extractions and solvent removal steps are performed in a fume hood.

Conclusion and Future Outlook

The iron-catalyzed N-trifluoroethylation of anilines presented in this application note offers a practical, efficient, and cost-effective method for the synthesis of a valuable class of compounds. The use of an earth-abundant metal catalyst and readily available reagents makes this protocol particularly attractive for applications in medicinal chemistry and drug development. The broad substrate scope and operational simplicity should facilitate its adoption in both academic and industrial research settings.

Future research in this area may focus on expanding the substrate scope to include aliphatic amines, developing asymmetric variants of this reaction to access chiral N-trifluoroethylated compounds, and further elucidating the nature of the iron-carbene intermediate through advanced spectroscopic and computational studies.

References

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 21035–21039. Available from: [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PubMed. Available from: [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. Available from: [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. Available from: [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. National Center for Biotechnology Information. Available from: [Link]

  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911–935. Available from: [Link]

  • Zhu, S., & Zhou, Q. (2014). Iron-catalyzed transformations of diazo compounds. National Science Review, 1(4), 580–603. Available from: [Link]

  • Bi, X., et al. (2019). Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications. Nature Communications, 10(1), 163. Available from: [Link]

  • Chinese Chemical Letters. (2021). Generation and transformations of trifluorodiazoethane, and synthesis of TFHZ-Tfs. ScienceDirect. Available from: [Link]

Sources

Application Note: Precision Engineering of Fluorinated Conducting Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Incorporating Fluorinated Anilines into Polymer Synthesis

Executive Summary & Rationale

The incorporation of fluorine atoms into aniline-based polymers (polyanilines, PANIs) fundamentally alters the material's physicochemical profile.[1][2] While standard polyaniline is a gold standard for conductivity, it suffers from poor solubility and limited thermal stability.

Why Fluorinate?

  • Solubility Engineering: The introduction of fluorine substituents (e.g., -F, -CF3) disrupts the strong inter-chain hydrogen bonding and

    
    -
    
    
    
    stacking of the rigid PANI backbone, rendering the polymer soluble in common organic solvents (THF, DMSO, NMP).
  • Electronic Tuning: Fluorine is the most electronegative element (Pauling scale 3.98). Its electron-withdrawing inductive effect (-I) lowers the HOMO energy level, increasing oxidative stability (resistance to environmental degradation).

  • Surface Energy: Fluorination significantly lowers surface energy, creating hydrophobic surfaces ideal for self-cleaning coatings and selective sensor interfaces.

Scope: This guide details two validated protocols for synthesizing Poly(fluoroaniline) derivatives: Chemical Oxidative Polymerization (for bulk powder production) and Electropolymerization (for thin-film sensor applications).

Mechanistic Considerations

Before synthesis, researchers must account for the "Fluorine Paradox" in reactivity:

  • Reduced Nucleophilicity: The electron-withdrawing nature of fluorine reduces the electron density on the amine nitrogen. This makes the monomer less reactive toward oxidation compared to unsubstituted aniline.

    • Implication: Stronger oxidants or longer reaction times are often required.

  • Steric Hindrance: Substituents at the ortho position (e.g., 2-fluoroaniline) cause torsional twisting of the polymer backbone.

    • Implication: This reduces the effective conjugation length, typically resulting in a hypsochromic (blue) shift in optical absorption and lower electrical conductivity compared to parent PANI.

Diagram 1: Strategic Decision Matrix for Synthesis

G Start Select Fluorinated Monomer Ortho Ortho-Fluoroaniline (2-F-Aniline) Start->Ortho Meta Meta-Fluoroaniline (3-F-Aniline) Start->Meta Steric High Steric Strain Reduced Conjugation Ortho->Steric Linear Less Steric Strain Higher Conductivity Meta->Linear Goal Target Application? Steric->Goal Linear->Goal Bulk Bulk Powder (Soluble Processable) Goal->Bulk Film Thin Film (Sensors/Coatings) Goal->Film ProtocolA PROTOCOL A: Chemical Oxidative Polymerization Bulk->ProtocolA ProtocolB PROTOCOL B: Electropolymerization (Cyclic Voltammetry) Film->ProtocolB

Caption: Decision matrix for selecting monomer isomer and polymerization method based on desired material properties.

Protocol A: Chemical Oxidative Polymerization (Bulk Synthesis)

Objective: Synthesis of processable, soluble Poly(2-fluoroaniline) powder.

Reagents:

  • Monomer: 2-Fluoroaniline (99%, distilled under reduced pressure before use).

  • Oxidant: Ammonium Persulfate (APS),

    
    .
    
  • Dopant/Solvent: 1.0 M Hydrochloric Acid (HCl).[3]

  • Dedoping Agent: Ammonium Hydroxide (

    
    ).
    

Critical Parameter: The Monomer:Oxidant ratio should be maintained at 1:1 to 1:1.25 . Excess oxidant can lead to over-oxidation and degradation of the polymer chain.

Step-by-Step Methodology:

  • Preparation of Monomer Solution:

    • Dissolve 0.05 mol of 2-fluoroaniline in 250 mL of 1.0 M HCl in a round-bottom flask.

    • Cooling: Place the flask in an ice/salt bath to maintain temperature between 0°C and 5°C .

    • Why? Low temperature suppresses side reactions and promotes high molecular weight linear chain formation (head-to-tail coupling).

  • Preparation of Oxidant:

    • Dissolve 0.05 mol of APS in 100 mL of 1.0 M HCl. Cool to 0°C.[4]

  • Polymerization:

    • Add the APS solution dropwise to the monomer solution over 30–60 minutes under vigorous magnetic stirring.

    • Observation: The solution will transition from colorless

      
       pink 
      
      
      
      dark green (indicating the formation of the conductive Emeraldine Salt form).
    • Allow the reaction to proceed for 24 hours at 0–5°C.

    • Note: Fluorinated monomers react slower than unsubstituted aniline. Do not rush this step.

  • Workup & Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash 1: Wash with 500 mL 1.0 M HCl to remove residual monomer and oxidant.

    • Wash 2: Wash with acetone or methanol to remove low molecular weight oligomers.

    • Dry the green powder (Emeraldine Salt) in a vacuum oven at 60°C for 12 hours.

  • Dedoping (Optional for Solubility):

    • Stir the Emeraldine Salt in 0.5 M

      
       for 4 hours. The color changes to dark blue (Emeraldine Base).
      
    • Filter and dry. This base form is highly soluble in NMP, DMSO, and THF.

Protocol B: Electrochemical Polymerization (Thin Films)

Objective: Deposition of high-purity Poly(2-fluoroaniline) films on Indium Tin Oxide (ITO) or Glassy Carbon Electrodes (GCE) for sensor applications.

Equipment: Potentiostat/Galvanostat (e.g., Metrohm Autolab or CHI).

Electrochemical Cell:

  • Working Electrode: ITO coated glass (cleaned via sonication in ethanol/acetone).

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M KCl).

Step-by-Step Methodology:

  • Electrolyte Preparation:

    • Prepare a solution of 0.1 M 2-fluoroaniline + 1.0 M

      
       in deionized water.
      
    • Tip: Sonicate for 10 minutes to ensure complete dispersion of the hydrophobic monomer.

  • Cyclic Voltammetry (CV) Deposition:

    • Scan Range: -0.2 V to +1.0 V (vs. Ag/AgCl).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles depending on desired thickness.

  • Monitoring Growth:

    • Observe the "Nucleation Loop" in the first cycle.

    • Successive cycles should show increasing current density, indicating the autocatalytic growth of the conductive polymer film on the electrode surface.

  • Post-Treatment:

    • Rinse the film gently with deionized water to remove loosely bound oligomers.

    • Air dry.

Diagram 2: Electrochemical Workflow

Workflow Prep Electrolyte Prep (0.1M Monomer / 1M H2SO4) Cell 3-Electrode Cell (ITO / Pt / Ag/AgCl) Prep->Cell Fill CV Cyclic Voltammetry (-0.2V to +1.0V) Cell->CV Apply Potential Growth Film Growth (Emeraldine Salt) CV->Growth Radical Coupling Growth->CV Autocatalysis Wash Rinse & Dry Growth->Wash Finalize

Caption: Electrochemical polymerization workflow showing the cyclic nature of film deposition.

Comparative Data: Fluorinated vs. Standard PANI

The following table summarizes typical properties obtained using the protocols above. Note the trade-off between conductivity and solubility.

PropertyStandard Polyaniline (PANI)Poly(2-fluoroaniline)Poly(3-fluoroaniline)
Conductivity (S/cm) 1.0 – 10.0




Solubility (THF/DMSO) InsolubleSolubleHighly Soluble
Contact Angle (Water) ~45° (Hydrophilic)~95° (Hydrophobic)~105° (Hydrophobic)
Thermal Stability (TGA) Degradation onset ~250°CDegradation onset ~300°CDegradation onset ~310°C
UV-Vis Absorption

~630 nm (Exciton)

~600 nm (Blue-shifted)

~590 nm

Data Interpretation: The conductivity drop in fluorinated derivatives is due to the steric repulsion between the Fluorine atom and the Hydrogen on the adjacent ring, which twists the backbone and disrupts the


-conjugation pathway. However, the gain in solubility and thermal stability makes these materials superior for solution-processed electronics.
References
  • Synthesis and Characterization of Polyaniline and Poly(3-fluoroaniline). Source: Qatar University Digital Hub. URL:[Link]

  • Electrochemical Synthesis of Fluorinated Polyanilines. Source: ResearchGate (Full Text Available).[5] URL:[Link]

  • Synthesis and Properties of Fluorinated Copolymerized Polyimide Films. Source: SciELO (Scientific Electronic Library Online). URL:[Link]

  • Effect of Fluorine Substitution on Polyaniline Properties. Source: Polymer Chemistry (RSC Publishing). URL:[Link]

  • Electropolymerization of Aniline on ITO Substrates. Source: MDPI (Materials). URL:[Link][6]

Sources

Quantitative NMR (qNMR) Protocol for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Content Type: Standard Operating Procedure (SOP) & Application Note Analyte: 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (MW: ~219.18 g/mol ) Target Analysis: Absolute Purity Determination (Mass Fraction)

This protocol details the quantitative Nuclear Magnetic Resonance (qNMR) workflow for the purity assessment of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline . Due to the presence of both protons and a trifluoromethyl group, this analyte offers a dual-validation pathway using


H-qNMR  (primary method) and 

F-qNMR
(orthogonal validation).

This guide prioritizes Metrological Traceability (SI-traceable) and Signal Specificity , addressing the specific challenges of fluorinated aniline derivatives, such as relaxation dynamics and scalar coupling (


-coupling).

Analyte Characterization & Solvent Selection[1][2]

Before quantification, the analyte's spectral signature must be predicted to select an Internal Standard (IS) that avoids signal overlap.[1]

Predicted Spectral Signature (in DMSO- )

The structure contains a para-substituted aromatic ring, a methoxy group, and a trifluoroethyl-amine tail.

NucleusMoietyChemical Shift (

)
MultiplicityIntegrationNotes

H

(IS)
~3.0 ppmSinglet6HSelected IS (Dimethyl Sulfone)

H

~3.65 – 3.75 ppmSinglet3HSharp singlet; excellent for qNMR.

H

~3.80 – 4.00 ppmQuartet2HSplits due to

(~10 Hz). Risk of overlap with OMe.

H

~5.5 – 6.0 ppmBroad1HExchangeable; Do not use for qNMR.

H
Aromatic (Ar-H)~6.5 – 6.9 ppmAA'BB'4HGood backup region if aliphatic overlaps.

F

~ -70 to -72 ppmTriplet3FCoupled to

. Clean region.
Solvent Recommendation

Primary Solvent: DMSO-


  (Dimethyl Sulfoxide-d6)
  • Rationale: Excellent solubility for anilines; reduces the exchange rate of the amine (

    
    ) proton, preventing it from "smearing" into the baseline of quantitative signals. High boiling point prevents evaporation during weighing.
    

Internal Standard (IS) Selection

For H-qNMR

Selected IS: Dimethyl Sulfone (


) 
  • Shift:

    
     3.0 ppm (Singlet).
    
  • Purity: Available as TraceCERT® or similar certified reference material (CRM).[1][2]

  • Why: It appears in a clear window upfield of the methoxy/methylene region and downfield of the solvent residual peak (DMSO-

    
     pentet at 2.50 ppm).
    
For F-qNMR (Orthogonal Check)

Selected IS: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA)

  • Shift: ~ -61 ppm.

  • Why: A BIPM-recommended standard. It is close enough to the analyte's

    
     signal (~ -72 ppm) to allow a narrow spectral width (improving digital resolution) but far enough to ensure baseline separation.
    

Experimental Protocol

Metrological Weighing (Gravimetric Preparation)

The uncertainty of weighing is the largest source of error in qNMR.

  • Balance: Use an Ultra-Micro or Micro balance (readability

    
     or 
    
    
    
    ).
  • Static Control: Use an ionizing bar or U-electrode to neutralize static charge on the glass vial.

  • Procedure:

    • Tare a clean 2 mL HPLC glass vial (or weigh boat).

    • Weigh Analyte (

      
      ): Target ~10–15 mg. Record exact mass.
      
    • Weigh Internal Standard (

      
      ): Target an amount that provides a 1:1 molar ratio of the protons of interest (e.g., ~3–5 mg of Dimethyl Sulfone).
      
    • Solvation: Add ~0.6 – 0.8 mL DMSO-

      
      . Vortex until fully dissolved.
      
    • Transfer: Transfer solution to a 5 mm NMR tube.

NMR Acquisition Parameters ( H-qNMR)

Instrument: 400 MHz or higher (600 MHz preferred for separation of


 and 

). Temperature: 298 K (stabilized).
ParameterSettingRationale
Pulse Sequence zg (Bruker) / pulse (Varian)Standard 1D proton with no decoupling.
Pulse Angle

(calibrated)
Maximize Signal-to-Noise (S/N) per scan.
Spectral Width ~20 ppm (-2 to 18 ppm)Ensure flat baseline; cover all signals.
Relaxation Delay (

)

CRITICAL: Must be

. (See Section 4.3)
Acquisition Time (

)

Ensure high digital resolution (points per Hz).
Scans (

)
16, 32, or 64Target S/N > 250:1 for quantitative peaks.
Receiver Gain OptimizedAvoid clipping the FID; use ~80% of dynamic range.
Relaxation Determination (Mandatory Pre-step)

You cannot assume


. You must measure the Longitudinal Relaxation Time (

) for the specific mixture.[1]
  • Run an Inversion Recovery experiment (t1ir).

  • Calculate

    
     for the Analyte Methoxy peak and the IS peak.
    
  • Set experimental

    
     to 
    
    
    
    the longest
    
    
    (typically 5–8 seconds for small molecules in DMSO, requiring a 35–60s delay).

F-qNMR Specifics (The "Power User" Method)

Use this method if the


H spectrum shows overlap between the 

singlet and the

quartet.
  • Pulse Sequence: Inverse Gated Decoupling (zgig).

    • Why: Decoupler is ON during acquisition (collapses the triplet to a singlet for S/N) and OFF during the delay (suppresses Nuclear Overhauser Effect - NOE).

  • Relaxation Delay:

    
    F nuclei often have long 
    
    
    
    values. Set
    
    
    conservatively, or measure
    
    
    .
  • Center Frequency (

    
    ):  Set midway between IS (-61 ppm) and Analyte (-72 ppm) to minimize off-resonance intensity errors.
    

Data Processing & Calculation

Processing Workflow
  • Zero Filling: Fill to at least 64k or 128k points.

  • Window Function: Exponential multiplication (LB = 0.3 Hz) is acceptable, but do not over-broaden.

  • Phasing: Manual phasing is required. Ensure the baseline is perfectly flat at the edges of the peaks.

  • Baseline Correction: Apply a polynomial baseline correction (ABS) over the integration regions.

  • Integration:

    • Integrate the IS Singlet (3.0 ppm).

    • Integrate the Analyte Methoxy Singlet (3.7 ppm).

    • Note: Include

      
      C satellites in the integration area for both, or exclude for both. Consistency is key.
      
Purity Calculation Formula


Where:

  • 
    : Mass fraction purity of analyte.[1]
    
  • 
    : Integrated area.[1]
    
  • 
    : Number of spins (e.g., 
    
    
    
    for DMSO
    
    
    ,
    
    
    for OMe).
  • 
    : Molecular weight.[1][3]
    
  • 
    : Gravimetric mass weighed.
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    

Visualization of Workflow

qNMR_Workflow Start Start: Analyte 4-methoxy-N-(2,2,2-trifluoroethyl)aniline Solubility Solubility Check (Target: DMSO-d6) Start->Solubility IS_Select Internal Standard Selection Avoid Spectral Overlap Solubility->IS_Select Weighing Metrological Weighing (Ultra-Micro Balance) IS_Select->Weighing Weigh Analyte + IS T1_Test T1 Relaxation Test (Inversion Recovery) Weighing->T1_Test Dissolve Acquisition Acquisition (qH) D1 = 7 * T1_max 90 deg Pulse T1_Test->Acquisition Set D1 Processing Processing Phase -> Baseline -> Integrate Acquisition->Processing Calc Purity Calculation (Mass Fraction) Processing->Calc

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability from weighing to calculation.

Spectrum_Logic Region1 Region: 2.5 - 3.5 ppm Signal: IS (Dimethyl Sulfone) Type: Singlet Decision Check Resolution Is OMe separated from CH2? Region1->Decision Region2 Region: 3.6 - 3.8 ppm Signal: Analyte (-OCH3) Type: Singlet (Target) Region2->Decision Region3 Region: 3.8 - 4.1 ppm Signal: Analyte (-CH2-) Type: Quartet (Avoid) Region3->Decision PathA Yes: Proceed with 1H qNMR Decision->PathA Baseline Resolved PathB No: Switch to 19F qNMR Decision->PathB Overlap

Figure 2: Logic gate for selecting integration regions. The -CH2- quartet may overlap the -OCH3 singlet depending on field strength.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[3][4] Available at: [Link]

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance. (Requires Subscription/Access to USP-NF).
  • Saito, T., et al. "Metrological traceability of purity values of organic reference materials determined by quantitative NMR." Accreditation and Quality Assurance, 2010. [Link]

Sources

The Strategic Application of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Next-Generation Crop Protection

In the relentless pursuit of more effective and environmentally benign agrochemicals, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern synthetic chemistry. The trifluoromethyl group, in particular, is known to significantly enhance the biological activity, metabolic stability, and lipophilicity of active ingredients.[1] This application note explores the potential of a unique and versatile building block, 4-methoxy-N-(2,2,2-trifluoroethyl)aniline , in the synthesis of novel agrochemicals. While direct, commercialized applications of this specific intermediate are not yet widely documented in publicly available literature, its constituent functional groups—a trifluoroethylated amine and a methoxy-substituted aniline—suggest a strong potential for its use in creating new fungicides and herbicides with enhanced properties.

This document will provide a detailed, albeit prospective, application of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in the synthesis of a hypothetical, next-generation fungicide. The protocols and rationale provided are based on established chemical principles and the known reactivity of analogous structures in agrochemical manufacturing.

Core Attributes of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

The utility of this aniline derivative in agrochemical synthesis is rooted in the synergistic effects of its key structural features:

  • The N-(2,2,2-trifluoroethyl) Group: This moiety is a powerful modulator of a molecule's physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the N-H proton (if present after initial reaction), impact binding affinities to target enzymes, and enhance the metabolic stability of the final compound by blocking sites susceptible to oxidative degradation.[1]

  • The 4-methoxy Group: The methoxy group is an electron-donating group that activates the aniline ring towards electrophilic substitution. This inherent reactivity can be strategically employed to build complex molecular scaffolds. Furthermore, the methoxy group is a common feature in many biologically active compounds, including some natural products that have inspired synthetic agrochemicals.

  • The Aniline Core: The aniline scaffold is a fundamental building block in the synthesis of a vast array of agrochemicals, including fungicides, herbicides, and insecticides.[2][3][4] Its ability to undergo a wide range of chemical transformations makes it an ideal starting point for the construction of diverse and complex active ingredients.

Hypothetical Application: Synthesis of a Novel Strobilurin-Type Fungicide

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. Many commercial strobilurins feature a substituted aromatic core. Here, we propose a synthetic route to a hypothetical fungicide, "Fluoxymethobin," which incorporates the 4-methoxy-N-(2,2,2-trifluoroethyl)aniline moiety.

Proposed Synthetic Pathway for "Fluoxymethobin"

The proposed synthesis involves a multi-step process, beginning with the strategic modification of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline to introduce a reactive handle, followed by coupling with a side-chain fragment characteristic of strobilurin fungicides.

G A 4-methoxy-N-(2,2,2-trifluoroethyl)aniline B Electrophilic Aromatic Bromination A->B Br2, Acetic Acid C 2-bromo-4-methoxy-N-(2,2,2-trifluoroethyl)aniline B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille) C->D F Hypothetical Fungicide 'Fluoxymethobin' D->F E Strobilurin Side-Chain Precursor (e.g., a boronic ester or stannane) E->D

Caption: Proposed synthetic workflow for the hypothetical fungicide "Fluoxymethobin".

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2-bromo-4-methoxy-N-(2,2,2-trifluoroethyl)aniline

This initial step introduces a bromine atom onto the activated aniline ring, providing a versatile handle for subsequent cross-coupling reactions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-methoxy-N-(2,2,2-trifluoroethyl)aniline62158-95-6205.181.0
Bromine (Br₂)7726-95-6159.811.05
Glacial Acetic Acid64-19-760.05Solvent
Sodium Thiosulfate Solution (10% w/v)7772-98-7158.11For quenching
Saturated Sodium Bicarbonate Solution144-55-884.01For neutralization
Ethyl Acetate141-78-688.11For extraction
Anhydrous Magnesium Sulfate7487-88-9120.37For drying

Procedure:

  • In a well-ventilated fume hood, dissolve 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (1.0 eq.) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold solution of 10% sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Part 2: Synthesis of "Fluoxymethobin" via Suzuki Cross-Coupling

This step involves the palladium-catalyzed coupling of the brominated intermediate with a suitable strobilurin side-chain precursor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-bromo-4-methoxy-N-(2,2,2-trifluoroethyl)aniline(Hypothetical)(Calculated)1.0
Strobilurin Side-Chain Boronic Ester(Variable)(Variable)1.1
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02
SPhos657408-07-6410.530.04
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Toluene108-88-392.14Solvent
Water7732-18-518.02Solvent

Procedure:

  • To a degassed mixture of toluene and water (e.g., 4:1 v/v) in a Schlenk flask, add 2-bromo-4-methoxy-N-(2,2,2-trifluoroethyl)aniline (1.0 eq.), the strobilurin side-chain boronic ester (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) to the flask.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, "Fluoxymethobin."

Rationale and Expected Advantages

The incorporation of the 4-methoxy-N-(2,2,2-trifluoroethyl)aniline moiety into a strobilurin-type scaffold is anticipated to confer several advantageous properties:

  • Enhanced Efficacy: The trifluoroethyl group can increase the lipophilicity of the molecule, potentially improving its penetration through the fungal cell wall and membrane to reach its target site in the mitochondria.[1]

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group can shield adjacent positions from metabolic attack by detoxifying enzymes within the fungus, potentially leading to a longer-lasting fungicidal effect.

  • Modified Spectrum of Activity: The unique electronic and steric properties imparted by the trifluoroethylated amine and the methoxy group could alter the binding affinity of the molecule to the target enzyme, potentially leading to activity against fungal strains that have developed resistance to other strobilurin fungicides.

Conclusion

4-methoxy-N-(2,2,2-trifluoroethyl)aniline represents a promising, albeit currently underutilized, building block for the synthesis of novel agrochemicals. Its unique combination of a reactive, electron-rich aromatic ring and a metabolically robust, property-modulating trifluoroethyl group makes it an attractive starting material for the development of next-generation fungicides, herbicides, and other crop protection agents. The synthetic protocols and rationale outlined in this application note provide a roadmap for researchers and scientists to explore the potential of this versatile intermediate in their discovery and development programs.

References

  • Veeprho. 4-Methoxyaniline | CAS 104-94-9. [Link]

  • European Patent Office.
  • Google Patents. US8652999B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone.
  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Royal Society of Chemistry. Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. [Link]

  • Google Patents.
  • Lead Sciences. amine. [https://www.leadsciences.com/product/amine-869472-60-6/]([Link]amine-869472-60-6/)

  • ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Beilstein Journal of Organic Chemistry. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • J&K Scientific. (4-Methoxyphenyl)(2,2,2-trifluoroethyl)amine | 62158-95-6. [Link]

  • Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Wikipedia. Strobilurin. [Link]

Sources

use of trifluoro-anilines as antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of trifluoro-anilines (TFAs) as pharmacophores in the development of next-generation antimicrobials. The trifluoromethyl (


) group is a "privileged structure" in medicinal chemistry, offering enhanced metabolic stability, increased lipophilicity (LogP), and improved membrane permeability compared to non-fluorinated analogues. This application note provides a validated workflow for synthesizing TFA-based Schiff bases, evaluating their Minimum Inhibitory Concentration (MIC) according to CLSI M07-A10 standards, and validating their mechanism of action via membrane integrity assays.

Strategic Rationale: The "Fluorine Effect" in Antimicrobial Design

The incorporation of a trifluoro-aniline moiety addresses two critical failure points in antibiotic development: bioavailability and target engagement .

  • Lipophilicity Modulation: The

    
     group is highly hydrophobic. Substituting a methyl group (
    
    
    
    ) with
    
    
    significantly increases the partition coefficient (LogP), facilitating passive diffusion through the lipid-rich outer membranes of Gram-negative bacteria (E. coli, P. aeruginosa).
  • Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry. Placing a

    
     group at the para- or meta- position of the aniline ring blocks oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life.
    
  • Electronic Effects: The strong electron-withdrawing nature of

    
     alters the pKa of the aniline nitrogen, modulating the stability of derivatives like Schiff bases or ureas, which is crucial for preventing premature hydrolysis in physiological media.
    
Table 1: Comparative Properties of Aniline Substituents
SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Metabolic Stability
Hydrogen (

)
0.000.00Low
Methyl (

)
0.56-0.17Moderate
Trifluoromethyl (

)
0.88 0.54 High
Trifluoromethoxy (

)
1.040.35High

Protocol A: Synthesis of Trifluoro-aniline Schiff Bases

Objective: Synthesize a library of antimicrobial Schiff bases via the condensation of 4-(trifluoromethyl)aniline with substituted salicylaldehydes.

Mechanism: The reaction proceeds via nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, followed by dehydration to form the azomethine (


) linkage.
Experimental Workflow

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 equiv)

  • Substituted Salicylaldehyde (1.0 equiv)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5 mmol of substituted salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 5 mmol of 4-(trifluoromethyl)aniline to the solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 70-80°C for 4–6 hours.

    • Self-Validating Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting aniline spot indicates completion.

  • Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice. The Schiff base will precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from hot ethanol to yield pure crystals.

Visualization: Synthesis Pathway

SynthesisWorkflow Start Precursors: 4-CF3-Aniline + Aldehyde Process1 Reflux (EtOH, AcOH) 4-6 Hours Start->Process1 Check TLC Check (Hexane:EtOAc) Process1->Check Check->Process1 Incomplete Process2 Ice Bath Precipitation Check->Process2 Complete Process3 Recrystallization (Hot EtOH) Process2->Process3 Product Pure Schiff Base (Crystalline) Process3->Product

Caption: Workflow for the acid-catalyzed synthesis of trifluoro-aniline Schiff bases with TLC validation checkpoints.

Protocol B: Antimicrobial Susceptibility Testing (CLSI M07-A10)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol aligns with CLSI M07-A10 standards [1, 2].[2][3]

Materials:

  • Müller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well microtiter plates (U-bottom).

  • Resazurin (0.015%) as a viability indicator.

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Protocol:

  • Inoculum Prep: Prepare a bacterial suspension in saline matched to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve the TFA derivative in DMSO. Perform serial 2-fold dilutions in the 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL). Ensure final DMSO concentration is <1%.
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Growth Control:[4] Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30

    
    L of Resazurin solution. Incubate for 2–4 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of Resazurin).

    • Result: The MIC is the lowest concentration well that remains blue.

Protocol C: Mechanistic Validation (Membrane Permeability)

Rationale: The lipophilic


 group often facilitates membrane disruption. This assay quantifies membrane damage using Propidium Iodide (PI), a dye that only enters cells with compromised membranes.

Protocol:

  • Culture: Grow bacteria to mid-log phase (

    
    ).
    
  • Treatment: Incubate cells with the TFA derivative at

    
     MIC for 1, 2, and 4 hours.
    
  • Staining: Wash cells and resuspend in PBS containing 10

    
    g/mL Propidium Iodide.
    
  • Analysis: Measure fluorescence (Ex: 535 nm, Em: 617 nm) using a microplate reader or flow cytometer.

  • Validation:

    • Negative Control: Untreated cells (Low fluorescence).

    • Positive Control: Cells treated with 70% Isopropanol (High fluorescence).

Visualization: Mechanism of Action [5][4][6]

MOA Drug TFA Derivative (Lipophilic -CF3) Membrane Bacterial Membrane (Lipid Bilayer) Drug->Membrane Passive Diffusion Interaction Hydrophobic Insertion & Disruption Membrane->Interaction Leakage Leakage of Intracellular Ions/ATP Interaction->Leakage Pore Formation Death Cell Death (Bactericidal) Leakage->Death Collapse of PMF

Caption: Proposed mechanism where the lipophilic TFA moiety facilitates membrane insertion, leading to depolarization and cell death.

Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate (Synthesis) Solvent volume too highEvaporate 50% of solvent or add more ice.
Pink Growth Control (MIC) Contamination or DMSO toxicityEnsure DMSO <1%. Check sterility of broth.
High Cytotoxicity Non-selective membrane lysisAdd polar groups (e.g., -OH, -COOH) to the scaffold to balance LogP.
Safety Note

Trifluoro-anilines can be toxic if inhaled or absorbed. All synthesis steps involving the raw aniline must be performed in a fume hood . Cytotoxicity testing (e.g., MTT assay on HEK293 cells) is mandatory before in vivo trials to determine the Selectivity Index (


).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][7] CLSI.

  • Clinical and Laboratory Standards Institute (CLSI). (2016).[7] M100S: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.

  • National Institutes of Health (NIH). (2020). Design, Synthesis, and Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives. PMC.

  • MDPI. (2020). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.

  • Journal of Medicinal Chemistry. (2020). Structure-Antimicrobial Activity Relationship of Trifluoromethyl-1,2,3-triazole Analogues. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this specific N-trifluoroethylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthesis for higher purity and yield.

Overview of the Primary Synthesis Route

The most common laboratory-scale synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline involves the direct N-alkylation of 4-methoxyaniline (also known as p-anisidine) with a suitable trifluoroethylating agent. A typical procedure uses an electrophile like 2,2,2-trifluoroethyl iodide or triflate in the presence of a base to neutralize the acid byproduct.

The fundamental reaction is an SN2 (nucleophilic substitution) reaction where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbon of the trifluoroethyl group.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products & Byproducts pAnisidine 4-Methoxyaniline (p-Anisidine) DesiredProduct 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (Desired Product) pAnisidine->DesiredProduct  N-Alkylation (SN2) TFEI CF3CH2-X (X = I, OTf, etc.) TFEI->DesiredProduct Base Base (e.g., K2CO3, NaH) Salt Base-H+ X- Base->Salt  Neutralization

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction is very slow or appears incomplete. What are the likely causes?

A1: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Basicity: The pKa of anilines is lower than aliphatic amines, meaning they are less basic and less nucleophilic. The chosen base must be strong enough to deprotonate the aniline (or at least scavenge the liberated acid effectively) to drive the reaction forward. For p-anisidine, weaker bases like potassium carbonate (K₂CO₃) may require elevated temperatures or longer reaction times. Stronger bases like sodium hydride (NaH) will irreversibly deprotonate the aniline, significantly increasing its nucleophilicity and accelerating the reaction.

  • Poor Reagent Quality:

    • p-Anisidine: This starting material can oxidize upon storage, often turning yellow or brown due to the formation of polymeric oxidation products.[1][2] Such impurities can interfere with the reaction. It is advisable to use freshly purified p-anisidine (e.g., by recrystallization or distillation) if its quality is suspect.[2]

    • Trifluoroethylating Agent: Reagents like 2,2,2-trifluoroethyl iodide are sensitive to light and can decompose. Ensure you are using a high-quality reagent.

  • Low Temperature: While higher temperatures can promote side reactions, insufficient heat will result in a slow reaction rate, especially with less reactive alkylating agents or weaker bases. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended during optimization.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to double trifluoroethylation. How can I prevent this?

A2: You are observing the formation of N,N-bis(2,2,2-trifluoroethyl)-4-methoxyaniline . This is a classic example of over-alkylation.

Causality: The product of the first alkylation, 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, is still a nucleophile. Although the electron-withdrawing trifluoroethyl group reduces the nitrogen's nucleophilicity compared to the starting aniline, it can still react with the alkylating agent, especially under forcing conditions.[3][4] The reactions are often difficult to control because the initial product can be more nucleophilic than the starting material.[3]

Solutions:

  • Control Stoichiometry: Use a molar excess of the aniline relative to the trifluoroethylating agent (e.g., 1.2 to 1.5 equivalents of aniline). This increases the probability that the alkylating agent will react with the more abundant starting material rather than the mono-alkylated product.

  • Slow Addition: Add the trifluoroethylating agent slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.[4]

  • Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Over-alkylation is often more pronounced at higher temperatures.

Q3: My final product has a persistent yellow or brown color. What is this impurity and how can I remove it?

A3: The color is likely due to oxidized aniline species. Anilines, in general, are prone to air oxidation, which forms highly colored impurities.[1] The starting p-anisidine itself is sensitive to air and light.[5][6]

Solutions for Removal:

  • Charcoal Treatment: During workup, after dissolving the crude product in a suitable solvent, add a small amount of activated charcoal. Heat the mixture gently for 15-20 minutes, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed colored impurities.[7]

  • Column Chromatography: Silica gel chromatography is very effective at separating the nonpolar desired product from the highly polar, colored baseline impurities. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be an excellent final purification step to remove residual color and other impurities.[7][8]

Common Impurities Profile

Understanding the potential impurities is crucial for developing appropriate analytical methods and purification strategies.

Impurity NameChemical StructureCommon Origin
4-Methoxyaniline CH₃O-C₆H₄-NH₂Unreacted starting material
N,N-bis(2,2,2-trifluoroethyl)-4-methoxyaniline CH₃O-C₆H₄-N(CH₂CF₃)₂Over-alkylation of the desired product[4]
Oxidation Products Complex polymeric structuresAir oxidation of aniline species[1]
Residual Base/Salts e.g., K₂CO₃, KIIncomplete removal during aqueous workup
Impurity Formation Pathways

The following diagram illustrates the main reaction pathway versus the most common side reaction leading to impurity formation.

Sources

Technical Support Center: N-Trifluoroethylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-trifluoroethylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounded in mechanistic principles and field-proven experience, to help you improve your reaction yields and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-trifluoroethylation of anilines. The solutions are based on established chemical principles and literature-supported evidence.

Question 1: My reaction shows low conversion of the starting aniline, even after extended reaction times. What are the likely causes and how can I improve it?

Answer:

Low conversion is a common issue that can often be traced back to several factors related to the reactivity of your specific aniline substrate, the choice of reagents, and the reaction conditions.

  • Aniline Reactivity:

    • Electronic Effects: Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and will react more slowly.[1] For instance, in iron porphyrin-catalyzed systems, anilines with these groups have been observed to result in no reaction.[1] Conversely, electron-rich anilines (e.g., with -OCH₃, -CH₃ groups) are generally more reactive and give higher yields.[1] If you are working with an electron-poor aniline, you may need to switch to a more forcing method or a different synthetic route.

    • Steric Hindrance: Bulky substituents near the amino group, particularly in the ortho positions (e.g., o-toluidine, 2-tert-butylaniline), can significantly impede the approach of the trifluoroethylating agent.[1] In some reported cases, substrates like 2-tert-butylaniline did not react at all.[1] If steric hindrance is a likely issue, consider using a less bulky trifluoroethylating reagent if possible, or explore methods that are less sensitive to steric effects.

  • Reagent and Catalyst Activity:

    • Catalyst Deactivation: In catalytic systems, such as those using iron porphyrin or silver complexes, the catalyst may be deactivating over time.[1][2] Ensure that your reagents and solvents are free from impurities that could poison the catalyst. For example, in photocatalytic systems, quenching of the excited state of the photocatalyst can be a problem.

    • Reagent Stability: Some trifluoroethylating agents, like 2,2,2-trifluorodiazoethane (CF₃CHN₂), are highly reactive and can decompose if not handled correctly.[3] It is often generated in situ for this reason.[1][3] Ensure that the precursors for your reagent are of high quality and that the reaction is performed under the recommended conditions (e.g., temperature, inert atmosphere).

  • Reaction Conditions:

    • Temperature: For many reactions, increasing the temperature can improve the rate and overall conversion. For secondary anilines in the iron porphyrin system, increasing the temperature to 80 °C was necessary to achieve good yields.[1] However, be mindful that higher temperatures can also lead to side reactions and decomposition. A careful optimization of the reaction temperature is recommended.

    • Solvent: The choice of solvent can have a significant impact on the reaction. In some cases, a change in solvent can dramatically improve yields. For example, the use of a cosolvent like dimethoxyethane (DME) has been shown to improve yields in related difluoromethylation reactions.[4]

Troubleshooting Workflow for Low Conversion

start Low Conversion of Aniline check_aniline Analyze Aniline Substrate start->check_aniline check_reagents Check Reagents & Catalyst start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions electron_poor Strongly Electron-Withdrawing Groups? check_aniline->electron_poor Electronic Effects sterically_hindered Significant Steric Hindrance? check_aniline->sterically_hindered Steric Effects change_catalyst Consider a More Active Catalyst/Method electron_poor->change_catalyst sterically_hindered->change_catalyst increase_temp Increase Reaction Temperature reagent_quality Verify Reagent/Catalyst Quality and Purity check_reagents->reagent_quality reagent_stability Is the Trifluoroethylating Agent Prone to Decomposition? check_reagents->reagent_stability reagent_quality->optimize_conditions reagent_stability->optimize_conditions optimize_conditions->increase_temp solvent_effect Investigate Solvent Effects optimize_conditions->solvent_effect concentration Adjust Reagent Concentrations optimize_conditions->concentration

Caption: A decision tree for troubleshooting low reaction conversion.

Question 2: My reaction is complete, but the yield of the desired N-trifluoroethylated aniline is low. What are the potential side reactions, and how can I suppress them?

Answer:

Low yield with complete consumption of starting material points towards the formation of side products. The nature of these side products depends heavily on the chosen synthetic method.

  • Over-alkylation (Di-trifluoroethylation):

    • Problem: For primary anilines, a common side product is the di-N-trifluoroethylated aniline. This occurs when the mono-substituted product, which is also a secondary amine, reacts further with the trifluoroethylating agent.

    • Solution: To favor mono-alkylation, you can adjust the stoichiometry of your reagents. Using a molar excess of the aniline relative to the trifluoroethylating agent can increase the statistical probability of the agent reacting with the more abundant primary aniline. Alternatively, slowly adding the trifluoroethylating agent to the reaction mixture can help maintain a low concentration of it, thus disfavoring the second addition.

  • C-Alkylation (Ring Alkylation):

    • Problem: In some cases, particularly with electron-rich anilines under certain conditions (e.g., some photocatalytic methods), you might observe trifluoroethylation on the aromatic ring, leading to a mixture of N- and C-alkylated products.[5]

    • Solution: The choice of catalyst and reaction conditions is crucial for controlling the selectivity. Methods based on N-H insertion, such as those catalyzed by iron porphyrin or silver, are generally highly selective for N-alkylation.[1][2] If you are observing C-alkylation, switching to one of these methods could be beneficial.

  • Reductive Amination Specific Side Reactions:

    • Problem: In reductive amination using trifluoroacetaldehyde, a potential side reaction is the reduction of the aldehyde to 2,2,2-trifluoroethanol by the reducing agent before it can form an imine with the aniline.

    • Solution: This can be mitigated by using a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will efficiently reduce the protonated iminium ion intermediate.[6]

Table 1: Common Side Products and Mitigation Strategies

Side ProductCommon CauseMitigation Strategy
Di-N-trifluoroethylated anilineReaction of the mono-substituted product with the trifluoroethylating agent.Use an excess of the aniline; slow addition of the trifluoroethylating agent.
C-trifluoroethylated anilineRadical-based or highly electrophilic trifluoroethylating species.Switch to a method with high N-selectivity (e.g., N-H insertion).
2,2,2-Trifluoroethanol(In reductive amination) Premature reduction of trifluoroacetaldehyde.Use a milder, pH-sensitive reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).
Azine/Aminal Formation(In reductive amination) Reaction of imine with another molecule of aniline or aldehyde.Control stoichiometry and reaction conditions; use a one-pot protocol.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for N-trifluoroethylation of anilines, and how do I choose the best one for my substrate?

A1: There are several effective methods, and the best choice depends on your substrate's properties, the desired scale, and available reagents.[3]

  • N-H Insertion with Trifluorodiazoethane (CF₃CHN₂): This is a powerful method often catalyzed by transition metals like silver(I) or copper(I).[2][3] It involves the in situ generation of a metal carbene that inserts into the N-H bond of the aniline. A related method uses 2,2,2-trifluoroethylamine hydrochloride with an iron porphyrin catalyst in a one-pot reaction.[1][7] This approach is excellent for a broad range of anilines and generally shows high N-selectivity.

  • Reductive Amination: This classic method involves the reaction of an aniline with trifluoroacetaldehyde (or a surrogate) to form an imine, which is then reduced in situ.[8][9] This is a versatile and often cost-effective method, but care must be taken in selecting the reducing agent to avoid side reactions.[6]

  • Nucleophilic Substitution: This involves reacting the aniline with a trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl iodide or triflate.[10] This method is straightforward but may require harsher conditions (e.g., strong base, high temperature) and can be prone to over-alkylation.

  • Photocatalytic Methods: These emerging methods use light to generate a trifluoroethyl radical that can then react with the aniline.[5][11] They often operate under very mild conditions but may have issues with regioselectivity (N- vs. C-alkylation).

Method Selection Flowchart

start Choosing a Method for N-Trifluoroethylation substrate_analysis Analyze Aniline Substrate start->substrate_analysis is_primary Primary or Secondary Aniline? substrate_analysis->is_primary is_sterically_hindered Sterically Hindered? is_primary->is_sterically_hindered Primary is_primary->is_sterically_hindered Secondary is_electron_poor Electron Poor? is_sterically_hindered->is_electron_poor nucleophilic_substitution Nucleophilic Substitution is_sterically_hindered->nucleophilic_substitution Yes nh_insertion N-H Insertion (Fe-porphyrin or Ag-catalyzed) is_electron_poor->nh_insertion No to both reductive_amination Reductive Amination is_electron_poor->reductive_amination No to both photocatalysis Photocatalysis is_electron_poor->photocatalysis Yes

Caption: A flowchart to guide the selection of an N-trifluoroethylation method.

Q2: I am working with a secondary aniline. Are there any special considerations?

A2: Yes. Secondary anilines are generally less nucleophilic and more sterically hindered than primary anilines. Consequently, they often require more forcing reaction conditions. For example, in the iron porphyrin-catalyzed method, the reaction with N-methylaniline required an increase in temperature to 80 °C to achieve a good yield (70-75%), whereas primary anilines reacted well at room temperature.[1] Additionally, the steric bulk on the existing N-substituent plays a critical role. While N-methylaniline works well, yields decrease significantly with N-ethylaniline, and N-isopropylaniline may not react at all.[1]

Q3: How do electronic effects on the aniline ring influence the reaction yield?

A3: Electronic effects are a key determinant of success.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic. In many catalytic systems, such as the iron porphyrin N-H insertion, anilines with EDGs tend to give higher yields (up to 93%).[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or esters (-COOR) decrease the nucleophilicity of the aniline. This can lead to lower yields or even complete failure of the reaction. For instance, anilines with strong EWGs like -NO₂ or -CN were reported to not undergo N-trifluoroethylation under certain iron-catalyzed conditions.[1] In photocatalytic methods that rely on the formation of an electron-donor-acceptor (EDA) complex, electron-poor anilines also perform poorly.[5]

Table 2: Impact of Substituents on Yield in Iron Porphyrin-Catalyzed N-Trifluoroethylation

Aniline SubstituentPositionYield (%)
4-OCH₃para93%
4-CH₃para85%
H-78%
4-Clpara65%
4-Brpara62%
4-COOCH₃para45%
4-NO₂para0%
(Data synthesized from reference[1])

Experimental Protocols

Protocol 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of a Primary Aniline

This protocol is adapted from the work of Guo and coworkers.[1][3]

Reaction Mechanism Overview: The reaction proceeds via a cascade mechanism. First, 2,2,2-trifluoroethylamine hydrochloride reacts with sodium nitrite to form 2,2,2-trifluorodiazoethane (CF₃CHN₂). The iron porphyrin catalyst then reacts with the diazo compound to form a highly reactive iron-carbene intermediate. This intermediate is then attacked by the nucleophilic aniline in an N-H insertion step to yield the N-trifluoroethylated product and regenerate the catalyst.[3]

cluster_0 Cascade Reaction CF3CH2NH2*HCl CF₃CH₂NH₂·HCl CF3CHN2 CF₃CHN₂ CF3CH2NH2*HCl->CF3CHN2 + NaNO₂ NaNO2 NaNO₂ Fe=CHCF3 Iron-Carbene Intermediate CF3CHN2->Fe=CHCF3 + Fe(TPP)Cl - N₂ Fe(TPP)Cl Fe(TPP)Cl (Catalyst) Product ArNHCH₂CF₃ Fe=CHCF3->Product + ArNH₂ Aniline ArNH₂ Product->Fe(TPP)Cl Catalyst Regeneration

Caption: Proposed mechanism for iron porphyrin-catalyzed N-trifluoroethylation.

Materials:

  • Aniline (0.3 mmol, 1.0 equiv.)

  • 2,2,2-Trifluoroethylamine hydrochloride (0.6 mmol, 2.0 equiv.)

  • Fe(TPP)Cl (Iron(III) meso-tetraphenylporphine chloride) (0.0027 mmol, 0.9 mol%)

  • Sodium nitrite (NaNO₂) (0.6 mmol, 2.0 equiv.)

  • Acetic acid (0.6 mmol, 2.0 equiv.)

  • Dichloromethane (CH₂Cl₂) (2 mL)

  • Deionized water (2 mL)

Procedure:

  • To a 10 mL vial equipped with a magnetic stir bar, add the aniline (0.3 mmol), 2,2,2-trifluoroethylamine hydrochloride (82.5 mg, 0.6 mmol), Fe(TPP)Cl (1.9 mg, 0.0027 mmol), and sodium nitrite (41.4 mg, 0.6 mmol).

  • Add dichloromethane (2 mL) and deionized water (2 mL) to the vial.

  • Add acetic acid (34 µL, 0.6 mmol).

  • Seal the vial and stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate (10 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)aniline.

References

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21549–21553. [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PubMed Central, PMCID: PMC8693003. [Link]

  • Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

  • García-Muñoz, J., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Recent advances in trifluoroethylation reaction. (2023). Organic Chemistry Frontiers. [Link]

  • N-ethyl aniline preparation method. (2013).
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2023). Organic Letters. [Link]

  • Perfluoroethylation of aniline. (2020). ResearchGate. [Link]

  • Mechanism for trifluoromethylation of aniline. (n.d.). ResearchGate. [Link]

  • Dialkylbiaryl phosphine ligands. (n.d.). Wikipedia. [Link]

  • Aryne‐Enabled C−N Arylation of Anilines. (2023). ResearchGate. [Link]

  • Development and novel applications of halogenating agents. (n.d.). ThinkIR - University of Louisville. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). PubMed Central, PMCID: PMC10430030. [Link]

  • Wang, F., et al. (2015). Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane. Angewandte Chemie International Edition, 55(4), 1530-1534. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Iodination of Aniline Using Thallium(III)-trifluoroacetate and Potassium Iodide. (1981). De Gruyter. [Link]

  • Orduña, J.-M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016). ACS Catalysis. [Link]

  • Allylic trifluoromethane synthesis by trifluoromethylation. (n.d.). Organic Chemistry Portal. [Link]

  • Transition-metal catalyzed N–H insertion of anilines. (n.d.). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Insight into trifluoromethylation – experimental electron density for Togni reagent I. (n.d.). Royal Society of Chemistry. [Link]

  • General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. (n.d.). ACS Catalysis. [Link]

  • One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. (2015). ResearchGate. [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). PubMed Central, PMCID: PMC4711158. [Link]

  • 1,1,1-Trifluoro-2-iodoethane. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Side Reactions & Process Optimization Target Molecule: 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS: Various / Generic Structure)

Executive Summary: The "Fluorine Effect"

Synthesizing 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is deceptively difficult compared to standard N-alkylation. The presence of the trifluoromethyl (


) group fundamentally alters the electronics of the reaction.
  • The Core Problem: The electron-withdrawing nature of the

    
     group lowers the nucleophilicity of the resulting amine (making it stable against over-alkylation) but destabilizes the imine intermediate during reductive amination.
    
  • The Consequence: The most common failure mode is stalled conversion where the reaction gets stuck at the hemiaminal stage, or hydrolysis where the unstable imine reverts to starting materials.

This guide covers the two primary synthetic routes: Reductive Amination (Route A) and Amide Reduction (Route B), with specific troubleshooting for side reactions.

Route A: Reductive Amination (Direct Method)

Reagents: 4-Methoxyaniline + Trifluoroacetaldehyde ethyl hemiacetal (TFAEH) + Reducing Agent (NaBH


, NaBH

CN).
The Mechanism & The Trap

Unlike standard aldehydes, trifluoroacetaldehyde forms a highly stable hemiaminal but an unstable imine. The equilibrium lies heavily toward the hemiaminal or the hydrate, preventing the reducing agent from acting effectively.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Reaction Stalled (<20% Conversion) The Hemiaminal Trap: The intermediate is not dehydrating to form the imine.Force Dehydration: Use a Lewis Acid catalyst like TiCl

(1.0 eq) or dehydrating conditions (Dean-Stark/Molecular Sieves) before adding the reducing agent.
Starting Material Persists Hydrolysis: Moisture is hydrolyzing the unstable imine back to aniline.Strict Anhydrous Conditions: The

-imine is extremely moisture-sensitive. Ensure solvents are dry (<50 ppm water).
No Product, Just Aniline Incorrect Reducing Agent: NaBH

is too aggressive and may reduce the aldehyde before it reacts with the amine.
Switch Reagent: Use NaBH(OAc)

or NaBH

CN
(at pH 4-5). If using NaBH

, form the imine first (with heat/acid), then cool and add borohydride.
Visualizing the Hemiaminal Trap

HemiaminalTrap cluster_0 Critical Failure Point Start 4-Methoxyaniline + TFAEH Hemiaminal Hemiaminal (STABLE TRAP) Start->Hemiaminal Fast Imine Imine (Unstable Intermediate) Hemiaminal->Imine Rate Limiting (Needs -H2O) Imine->Hemiaminal Reversion (+H2O) Product Target Amine Imine->Product Reduction (NaBH4)

Caption: The reaction often stalls at the Hemiaminal stage because the CF3 group destabilizes the Imine. Dehydration is required to push the equilibrium forward.

Route B: Amide Reduction (Two-Step Method)

Reagents: 4-Methoxyaniline + Trifluoroacetic Anhydride (TFAA)


 Amide 

Reduction (Borane-DMS or LiAlH

).
Side Reaction Analysis

This route is generally more reliable but prone to specific side reactions during the reduction step.

IssueSide ReactionMechanismCorrective Action
Loss of Fluorine Defluorination Strong reducing agents (LiAlH

) at high heat can attack the C-F bonds, leading to ethyl or difluoroethyl side products.
Use Borane-DMS (BH

·SMe

):
It is chemoselective for the amide carbonyl and leaves the

group intact. Avoid refluxing LiAlH

for extended periods.
Incomplete Reduction Hemiaminal Formation The amide reduces to the hemiaminal (tetrahedral intermediate) but fails to collapse to the amine.Acidic Workup: Ensure a rigorous acid quench (

Advanced Technical Support: N-H Insertion with Trifluoroethylamine (TFEA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive — "The Nucleophilicity Cliff"

If you are treating 2,2,2-trifluoroethylamine (TFEA) like a standard alkylamine (e.g., ethylamine or benzylamine), your reaction will likely fail.

The fundamental problem is electronic. The trifluoromethyl group (


) is a powerful electron-withdrawing group (EWG) that dramatically lowers the energy of the nitrogen lone pair (HOMO). This creates a "Nucleophilicity Cliff":
  • Ethylamine pKa: ~10.7[1]

  • TFEA pKa: ~5.7[2]

  • Nucleophilicity Impact: TFEA is approximately 100,000 times less nucleophilic than ethylamine.

Implication: In a typical metal-carbenoid reaction, the metal-carbene intermediate is an electrophile that "waits" for a nucleophile. Standard amines attack instantly. TFEA attacks slowly. This delay allows the highly reactive carbene to find other partners—usually itself—leading to dimerization (fumarate/maleate formation) rather than the desired N-H insertion.

Part 2: Diagnostic Workflow

Before adjusting conditions, identify your failure mode using this logic flow.

TFEA_Troubleshooting Start Reaction Outcome Analysis CheckSM Is Diazo SM Consumed? Start->CheckSM CheckAmine Is TFEA Consumed? CheckSM->CheckAmine Yes NoRxn No Reaction / Diazo Decomposition CheckSM->NoRxn No (Catalyst Inactive) Product Desired N-H Insertion Product CheckAmine->Product Yes Dimer Major Product: Dimer (Fumarate/Maleate) CheckAmine->Dimer No (Amine Intact) Volatile ISSUE: Volatility TFEA bp = 37°C Did it evaporate? Dimer->Volatile Kinetics ISSUE: Kinetics Rate(Dimer) > Rate(Insertion) Need Slow Addition Dimer->Kinetics Salt ISSUE: Salt Form Did you neutralize TFEA.HCl? NoRxn->Salt

Figure 1: Diagnostic logic for identifying the root cause of reaction failure in TFEA N-H insertions.

Part 3: Troubleshooting Guides & FAQs

Issue 1: The "Disappearing Nucleophile" (Volatility)

Symptom: The reaction yields only diazo-dimers (fumarates/maleates). NMR shows no TFEA remaining in the mixture, or TFEA is present but unreacted. Root Cause: TFEA boils at 36–37 °C .[3][4][5] If you run a standard reflux in DCM (40 °C) or DCE (83 °C) without a highly efficient condenser (or sealed tube), the amine evaporates before it can react. The carbene is left alone to dimerize.

Corrective Action:

  • Sealed Vessel: Perform the reaction in a sealed pressure tube or crimp-top vial.

  • Cryogenic Condenser: If reflux is required under ambient pressure, use a dry-ice/acetone condenser, not a standard water condenser.

  • Excess Equivalents: Use 3–5 equivalents of TFEA to compensate for headspace loss and low nucleophilicity.

Issue 2: The "Inert Salt" Trap

Symptom: No reaction occurs, or diazo decomposes slowly. TFEA was added as the hydrochloride salt (TFEA·HCl). Root Cause: TFEA is often sold as a hydrochloride salt (CAS 373-88-6) which is a stable solid. The protonated ammonium species (


) is non-nucleophilic . It cannot attack the metal carbene.

Corrective Action:

  • Method A (Pre-freebas): Dissolve TFEA·HCl in water, basify with NaOH, extract with DCM, dry over MgSO4, and use the solution immediately.

  • Method B (In-situ): Add TFEA·HCl and 1.05 equivalents of a non-nucleophilic base (e.g., DIPEA or

    
    ) to the reaction solvent before adding the catalyst and diazo compound. Note: DIPEA can sometimes coordinate to Rh/Cu, so inorganic bases are often safer.
    
Issue 3: Dimerization Dominance (Kinetics)

Symptom: You isolated the free amine and handled volatility, but you still get 60% dimer and 10% product. Root Cause: The reaction rate of Carbene + Carbene


 Dimer (

) is faster than Carbene + TFEA

Insertion (

). This is due to TFEA's low nucleophilicity.

Corrective Action:

  • Slow Addition: You must keep the concentration of the diazo compound extremely low. Use a syringe pump to add the diazo solution over 4–12 hours.

  • Temperature: Increase the temperature (e.g., 60–80 °C in a sealed tube). Higher energy helps surmount the higher activation barrier of the poor nucleophile.

  • Catalyst Switch: Switch to

    
     . This catalyst is more robust and often maintains higher activity for difficult insertions compared to 
    
    
    
    .

Part 4: Optimized Experimental Protocol

Objective: N-H Insertion of Ethyl Diazoacetate into TFEA using Rh(II) catalysis.

Reagents:

  • Amine: TFEA (Free base, 3.0 equiv) OR TFEA·HCl (3.0 equiv) +

    
     (3.5 equiv).
    
  • Catalyst:

    
     (0.5 – 1.0 mol%).
    
  • Diazo: Donor-Acceptor diazo or Ethyl Diazoacetate (1.0 equiv).

  • Solvent:

    
     or DCE (Anhydrous).
    

Step-by-Step:

  • Preparation of Amine Pool:

    • In a pressure tube, suspend TFEA·HCl (3.0 mmol) and

      
       (3.5 mmol) in anhydrous 
      
      
      
      (2 mL). Stir for 30 mins at RT to liberate the free amine.
    • Critical: If using liquid TFEA, add it directly to cold solvent to minimize evaporation.

  • Catalyst Addition:

    • Add

      
       (0.005 mmol, 0.5 mol%) to the amine mixture.
      
  • Controlled Initiation:

    • Heat the sealed tube to 60 °C .

  • Diazo Addition:

    • Dissolve the diazo compound (1.0 mmol) in

      
       (2 mL).
      
    • Using a syringe pump, add the diazo solution through the septum (use a fine gauge needle) over 4 hours .

  • Completion:

    • Stir for an additional 1 hour at 60 °C.

    • Cool to RT. Filter through a Celite plug to remove inorganic salts.

    • Concentrate carefully (watch for product volatility if low MW).

Part 5: Data Support

Table 1: Nucleophilicity & Basicity Comparison

The "Cliff" is visible in the pKa data. TFEA is significantly less basic, correlating with its poor nucleophilicity.

AmineStructurepKa (Conj.[1][2][4][5] Acid)Boiling PointRelative Nucleophilicity
Ethylamine

10.716.6 °CHigh (Standard)
TFEA

5.7 37.0 °C Very Low (~10

)
Aniline

4.6184 °CLow (Resonance stabilized)
Table 2: Catalyst Selection Matrix

Select the catalyst based on your specific diazo/amine combination.

CatalystActivityStabilityRecommended For

ModerateLowStandard amines, simple diazoacetates. Often fails for TFEA.

High High Electron-deficient amines (TFEA), hindered substrates.

VariableModerateCost-effective alternative; requires higher temps.

Very HighModerateExtremely unreactive amines (perfluorobutyrate ligands increase Lewis acidity).

References

  • Nucleophilicity Trends: Mayr, H., et al. "Nucleophilicity Parameters for Amines." Master Organic Chemistry.

  • TFEA Properties: ChemicalBook. "2,2,2-Trifluoroethylamine Properties and Safety."

  • Rh(II) Catalyst Selection: Du Bois, J., et al. "Rh2(esp)2: An Efficient Catalyst for C-H Amination." National Institutes of Health (PMC).

  • General N-H Insertion: Davies, H. M. L., et al. "Catalytic Enantioselective C-H Insertion Reactions." Journal of the American Chemical Society.

  • TFEA Synthesis & Handling: "Preparation method of 2,2,2-trifluoroethylamine." Google Patents.

Sources

preventing decomposition of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter stability challenges during the workup and isolation of this and structurally similar compounds. As an electron-rich aromatic amine, this molecule requires careful handling to prevent degradation. This document provides in-depth troubleshooting advice and optimized protocols to ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 4-methoxy-N-(2,2,2-trifluoroethyl)aniline turns dark (brown, purple, or black) during aqueous workup. What is happening?

A1: The discoloration you are observing is a common indicator of aniline oxidation. The methoxy group on the aromatic ring is electron-donating, which makes the entire molecule, particularly the aniline nitrogen, highly susceptible to oxidation.[1] This can be exacerbated by the presence of air (oxygen), residual oxidizing agents from your reaction, or metal contaminants. The initial oxidation products can further react to form highly colored polymeric materials.

Q2: I am experiencing low yields after purification. Where could my product be going?

A2: Low recovery can be attributed to several factors beyond simple mechanical loss. The primary culprits are decomposition via oxidation as mentioned above, or unintended partitioning into the aqueous phase during extraction. The trifluoroethyl group reduces the basicity of the aniline nitrogen compared to its non-fluorinated analog, but it may still be protonated and lost to the aqueous layer during acidic washes if the pH is too low.[2][3]

Q3: How does the trifluoroethyl group affect the stability and properties of the aniline?

A3: The strongly electron-withdrawing trifluoroethyl group has two main effects. Firstly, it significantly reduces the basicity of the nitrogen atom, making the amine less nucleophilic than a typical N-alkylaniline.[4] Secondly, this reduced basicity can alter its solubility in acidic solutions, requiring careful pH control during extractions.

Q4: Can the methoxy group cause any stability issues?

A4: Yes, under strongly acidic conditions, particularly with heating, the ether linkage of the methoxy group can be susceptible to hydrolysis, which would yield 4-amino-N-(2,2,2-trifluoroethyl)phenol. While this is less common under standard workup conditions at room temperature, it is a potential degradation pathway to be aware of, especially if strong acids are used to remove other basic impurities.

Troubleshooting Guide: Preventing Decomposition During Workup

This section provides a systematic approach to troubleshooting and preventing the degradation of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Issue 1: Rapid Color Change and Product Loss During Aqueous Extraction
  • Root Cause: Oxidative degradation of the electron-rich aniline.

  • Preventative Measures:

    • Work under an inert atmosphere: As much as practically possible, conduct the workup under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.[5]

    • Use deoxygenated solvents: Sparge all aqueous solutions and organic solvents with nitrogen or argon for 15-20 minutes prior to use.

    • Quench oxidizing agents: Ensure any oxidizing agents from the preceding reaction step are fully quenched before initiating the workup.

    • Control pH: Avoid overly acidic or basic conditions where possible, as these can catalyze oxidation.

Recommended Workup Protocol to Minimize Oxidation
  • Initial Quench: Cool the reaction mixture to 0-5 °C. If applicable, quench any remaining reagents as per the specific reaction protocol.

  • Extraction:

    • Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with deoxygenated saturated aqueous sodium bicarbonate solution to remove acidic byproducts.

    • Follow with a wash using deoxygenated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Issue 2: Loss of Product into the Aqueous Layer During Acidic Wash
  • Root Cause: Protonation of the aniline nitrogen and subsequent partitioning into the aqueous phase. While less basic than non-fluorinated anilines, it can still be protonated by strong acids.

  • Troubleshooting Steps:

    • Use a milder acidic wash: If an acidic wash is necessary to remove other basic impurities, consider using a dilute solution of a weaker acid, such as 1 M citric acid or saturated ammonium chloride solution, instead of strong acids like HCl.

    • Back-extraction: If you suspect your product has been lost to the acidic aqueous layer, you can basify the aqueous phase with a base like sodium bicarbonate or dilute sodium hydroxide to a pH of 8-9 and then re-extract with an organic solvent.

    • Alternative purification: If feasible, consider avoiding an acidic wash altogether and purifying the crude product directly by column chromatography.

Visualizing the Workup Logic

G cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification RM Crude 4-methoxy-N-(2,2,2-trifluoroethyl)aniline + byproducts + reagents Quench Quench Reaction (if necessary) RM->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash_Base Wash with aq. NaHCO3/Brine (Deoxygenated) Extraction->Wash_Base Oxidation Oxidation Risk! (Air, pH extremes) Extraction->Oxidation Wash_Acid Optional: Mild Acid Wash (e.g., 1M Citric Acid) Wash_Base->Wash_Acid Drying Dry over Na2SO4 Wash_Acid->Drying Loss_Aq Product Loss! (Strong Acid Wash) Wash_Acid->Loss_Aq Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: Recommended workup and purification workflow for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, highlighting potential points of degradation.

Advanced Strategies for Stubborn Cases

Use of a Protective Group

If decomposition remains a significant issue, consider protecting the aniline nitrogen prior to workup.

  • Strategy: Temporarily convert the aniline to a less reactive functional group, such as a carbamate, that is stable to the workup conditions. The tert-butoxycarbonyl (Boc) group is a common choice.[6][7]

  • Procedure:

    • After the N-trifluoroethylation reaction is complete, add di-tert-butyl dicarbonate (Boc)₂O and a mild base (e.g., triethylamine) to the crude reaction mixture.

    • Stir at room temperature until the aniline is fully converted to the N-Boc protected compound.

    • Proceed with the aqueous workup. The Boc-protected aniline is significantly more stable to oxidation.

    • After purification, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the pure product.

Purification by Column Chromatography: Tailing and Adsorption Issues
  • Problem: Basic amines often exhibit tailing on silica gel columns due to strong interactions with acidic silanol groups.[8]

  • Solution:

    • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine. This can be done by adding ~1% triethylamine to the eluent system.[8]

    • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

Potential Decomposition Pathways

G cluster_main cluster_paths start 4-methoxy-N-(2,2,2-trifluoroethyl)aniline oxidation Oxidative Coupling (Dimerization/Polymerization) start->oxidation [O] Air, Metal Traces hydrolysis Ether Hydrolysis (4-amino-N-(2,2,2-trifluoroethyl)phenol) start->hydrolysis H3O+ (Strong Acid)

Caption: Primary decomposition pathways for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline during workup.

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Minimizes contact with atmospheric oxygen, a key driver of aniline oxidation.
Solvents DeoxygenatedRemoves dissolved oxygen from aqueous and organic phases.
pH Control Mildly basic or neutral washesAvoids both acid-catalyzed hydrolysis and base-catalyzed oxidation.
Acidic Wash Use weak acids (e.g., citric acid) or omitPrevents protonation and loss of the weakly basic product to the aqueous phase.[9]
Temperature Keep cool (0-25 °C) during workupReduces the rate of potential decomposition reactions.
Chromatography Silica gel + 1% Triethylamine or AluminaNeutralizes acidic sites on silica gel to prevent tailing and irreversible adsorption.[8]

By implementing these strategies, researchers can significantly improve the yield and purity of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, ensuring the integrity of their valuable synthetic intermediates and final compounds.

References

  • Zhang, C., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20957-20961. Available at: [Link]

  • Ujjawal KUMAR BHAGAT. (2015). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2012). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and ССl4 Effected with Ni-Containing Catalysts. Russian Journal of Organic Chemistry, 48(5), 690–693. Available at: [Link]

  • Wang, Z., et al. (2018). Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic Letters, 20(15), 4579–4582. Available at: [Link]

  • Periat, A., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(15), 10456–10463. Available at: [Link]

  • Singla, R. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]

  • Scurr, D. J., et al. (2021). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmaceutics, 13(9), 1489. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Available at: [Link]

  • Slama, T., et al. (2023). The influence of the oxidation potential E of anilines on the rates of their reactions with 2-methoxy-3,5-dinitropyridine. Journal of Molecular Structure, 1294, 136544. Available at: [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Available at: [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

  • Wang, Y., et al. (2022). Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors. International Journal of Molecular Sciences, 23(23), 15206. Available at: [Link]

  • Palmer, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020). YouTube. Available at: [Link]

  • Kareem, M. T., & Ibrahim, K. A. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science, 16(2). Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Li, Y., et al. (2019). Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts. Catalysis Science & Technology, 9(21), 6078-6086. Available at: [Link]

  • Al-Haydar, M. A., et al. (2008). A novel process for the removal of aniline from wastewaters. Journal of Hazardous Materials, 159(2-3), 576-583. Available at: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]

  • Denton, R. M., et al. (2018). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 9(1), 4958. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]

  • Reddy, G. N., et al. (2018). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry, 6, 499. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available at: [Link]

  • Garcia, J., et al. (2021). Elucidating electrolyte decomposition under electron-rich environments at the lithium-metal anode. Energy & Environmental Science, 14(9), 4949-4961. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Available at: [Link]

  • Fox, G. J., et al. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. Available at: [Link]

  • Guisán-Ceinos, M., et al. (2016). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry, 18(19), 5148-5153. Available at: [Link]

  • Kareem, M. T., & Ibrahim, K. A. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science, 16(2). Available at: [Link]

  • Zhang, C., et al. (2021). Transition-metal catalyzed N–H insertion of anilines. RSC Advances, 11(34), 20957-20961. Available at: [Link]

  • Li, X., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6885. Available at: [Link]

  • van der Pijl, R., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Journal of the American Chemical Society, 145(30), 16565–16572. Available at: [Link]

Sources

scale-up considerations for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Subject: 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS: 461-82-5) Ticket ID: SC-TFE-ANI-001 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist[1]

Introduction

You are likely synthesizing 4-methoxy-N-(2,2,2-trifluoroethyl)aniline as a core intermediate for pharmaceutical optimization.[1] The introduction of the trifluoroethyl group modulates lipophilicity (


) and metabolic stability (blocking N-dealkylation) compared to a standard ethyl group.[1]

While the target molecule is structurally simple, the trifluoroethyl group introduces unique scale-up challenges due to the reduced nucleophilicity of the amine and the specific handling requirements of trifluoroacetaldehyde equivalents.[1]

This guide covers two primary validated routes:

  • Route A (Reductive Amination): The economic workhorse.[1]

  • Route B (Pd-Catalyzed Coupling): The precision alternative for regulated impurities.[1]

Module 1: Strategic Route Selection

Before committing to a 100g+ batch, analyze your constraints. The choice depends heavily on your equipment's heat removal capacity and your tolerance for trace metal scavenging.

Comparative Analysis
FeatureRoute A: Reductive Amination Route B: Pd-Catalyzed Coupling
Key Reagents p-Anisidine + Trifluoroacetaldehyde ethyl hemiacetal (TFAE) + NaBH₄4-Bromoanisole + Trifluoroethylamine + Pd Catalyst
Cost Efficiency High .[1] Reagents are commodities.[1]Low . Pd catalysts and specialized ligands are costly.[1]
Scale-up Risk Thermal .[1] NaBH₄ addition is highly exothermic; H₂ gas evolution requires venting.[1]Kinetics . Trifluoroethylamine is volatile (bp ~37°C); requires sealed vessels or pressure reactors.[1]
Purification Acid/Base extraction + Crystallization.[1]Silica gel (lab) or Scavengers + Crystallization (plant).[1]
Recommendation Primary Choice for batches >100g.[1]Use if Route A fails due to imine instability or strict impurity profiles.[1]
Decision Logic (Visualized)

RouteSelection cluster_legend Key Start Scale-Up Requirement EquipCheck Is High-Pressure Reactor Available? Start->EquipCheck CostCheck Is Cost/Kg Critical? EquipCheck->CostCheck No (Glassware only) ImpurityCheck Strict Trace Metal Limits? EquipCheck->ImpurityCheck Yes RouteA Route A: Reductive Amination (Standard) CostCheck->RouteA Yes RouteB Route B: Pd-Catalysis (Specialized) CostCheck->RouteB No ImpurityCheck->RouteA Yes (Avoid Pd) ImpurityCheck->RouteB No (Can Scavenge) Decision Decision Point Outcome Selected Route

Caption: Decision matrix for selecting the optimal synthesis pathway based on equipment and regulatory constraints.

Module 2: Route A - Reductive Amination (The Workhorse)

The Challenge: Trifluoroacetaldehyde is a gas.[1][2] It is supplied as Trifluoroacetaldehyde ethyl hemiacetal (TFAE) .[1][3][4] TFAE is stable and does not react directly with the amine at a practical rate. You must "crack" the hemiacetal to release the reactive aldehyde in situ.[1]

Step-by-Step Protocol (Scale: 1.0 mol)
  • Imine Formation (The "Cracking" Step):

    • Setup: 2L Reactor with Dean-Stark trap and reflux condenser.

    • Charge: p-Anisidine (123 g, 1.0 equiv) + Toluene (600 mL).

    • Add: TFAE (158 g, 1.1 equiv) + p-TsOH (1.9 g, 1 mol% catalyst).

    • Action: Reflux vigorously. The hemiacetal breaks down, releasing ethanol.[1]

    • Critical Checkpoint: You must collect the theoretical amount of Ethanol/Water in the Dean-Stark trap.[1] If you do not remove the ethanol, the equilibrium favors the hemiacetal, and the reaction stalls.[1]

    • End-point: 19F NMR shift from -82 ppm (Hemiacetal) to ~ -70 ppm (Imine).[1]

  • Reduction (The Exothermic Step):

    • Action: Cool the toluene solution to 0–5°C.

    • Solvent Swap (Optional but Recommended): Toluene is poor for borohydride reductions.[1] If possible, distill off toluene and redissolve in MeOH.[1] If not, add MeOH (300 mL) to the toluene mixture (creates a biphasic system, requires vigorous stirring).[1]

    • Add: NaBH₄ (22.7 g, 0.6 equiv) portion-wise over 2 hours.

    • Safety Warning: Massive H₂ evolution.[1] Ensure reactor venting is unblocked. Do not seal.

    • Quench: Add 1M NaOH slowly to destroy borate complexes.[1]

Troubleshooting Route A

Q: My conversion stalled at 60%. Adding more NaBH₄ doesn't help.

  • Root Cause: You likely didn't remove enough ethanol during the reflux step.[1] The imine is in equilibrium with the hemiacetal.[1] NaBH₄ reduces the imine, but if the imine concentration is low (due to ethanol presence), the reaction halts.[1]

  • Fix: Ensure vigorous reflux with a Dean-Stark trap before the reduction step.[1] Use molecular sieves if a Dean-Stark is not feasible.[1]

Q: I see a new impurity (M+2) in LCMS.

  • Root Cause: Over-reduction is rare here, but hydrolysis is common.[1] If water enters before reduction, the imine hydrolyzes back to p-anisidine.[1]

  • Fix: Keep the imine solution anhydrous until the reducing agent is active.[1]

Module 3: Route B - Pd-Catalyzed Coupling (The Alternative)[1]

The Challenge: Trifluoroethylamine (TFEA) is a weak nucleophile due to the electron-withdrawing CF₃ group.[1] Standard SN2 alkylation (using trifluoroethyl iodide) fails or requires forcing conditions that degrade the aniline.[1] Transition metal catalysis forces this bond formation.[1]

Protocol Insights (Based on Buchwald Type Systems)
  • Catalyst System: Pd2(dba)3 or [(Allyl)PdCl]2 with a specialized ligand.[1]

  • Ligand Selection: BrettPhos or AdBippyPhos are required.[1] Standard PPh₃ or dppf will not work effectively because the reductive elimination of the electron-deficient amine is difficult [1].

  • Base: Sodium tert-butoxide (NaOtBu) or KOPh.[1]

Troubleshooting Route B

Q: The reaction works on 1g but fails on 50g.

  • Root Cause: Trifluoroethylamine volatility. The boiling point is ~37°C. On a larger scale, the headspace volume allows significant reagent loss if not pressurized.[1]

  • Fix: Use a pressure-rated vessel (autoclave) set to 2–3 bar. Alternatively, use Trifluoroethylamine Hydrochloride salt and add an extra equivalent of base to release the free amine in situ.

Q: The catalyst turns black immediately (Pd black precipitation). [1]

  • Root Cause: The oxidative addition into 4-bromoanisole is slow compared to catalyst decomposition if the ligand is not protecting the Pd center.[1]

  • Fix: Pre-mix the Pd source and Ligand in solvent for 30 mins at 60°C to ensure active catalyst formation before adding the aryl halide.

Module 4: Isolation & Purification

Regardless of the route, you end up with a crude mixture containing the product, unreacted aniline, and inorganic salts.[1]

Purification Workflow
  • Acid/Base Extraction (The "Cleanup"):

    • Dissolve crude in Ethyl Acetate.[1]

    • Wash with 1M HCl .[1]

    • Note: The product is a much weaker base than p-anisidine due to the CF₃ group withdrawing electron density from the nitrogen.[1]

    • Critical Separation:

      • p-Anisidine (Starting Material): Will protonate easily and go into the aqueous layer at pH 2-3.[1]

      • Product: May not fully protonate at pH 2-3 depending on the exact pKa (approx 2.5-3.0).[1]

    • Optimization: Use 3M H₂SO₄ to ensure the product is protonated if you want to pull it into water, OR wash with 10% Citric Acid to remove only the p-anisidine (which is more basic) while leaving the product in the organic layer.[1] This is the preferred method to remove starting material.[1]

  • Crystallization:

    • The free base is an oil or low-melting solid.[1]

    • Recommendation: Form the HCl salt for stability and solid handling.

    • Dissolve free base in dry Ethanol/Et₂O -> Add 4M HCl in Dioxane -> Cool to -20°C. White needles should form.[1]

Purification Logic Map

Purification Crude Crude Mixture (Product + p-Anisidine) Wash1 Wash with 10% Citric Acid (pH ~4) Crude->Wash1 OrgLayer Organic Layer (Contains Product) Wash1->OrgLayer Product stays organic (Low Basicity) AqLayer Aqueous Layer (Contains p-Anisidine) Wash1->AqLayer Impurity protonates (High Basicity) SaltForm Add HCl/Dioxane OrgLayer->SaltForm Final Crystalline HCl Salt SaltForm->Final

Caption: Selective extraction strategy exploiting the pKa difference between the product (weak base) and starting material (stronger base).

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Source: National Institutes of Health (NIH) / PMC.[1] Context: Describes the specific ligand requirements (AdBippyPhos) for coupling trifluoroethylamine with aryl bromides. Link:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Organic Chemistry Portal / J. Org.[1] Chem. Context: foundational text on reductive amination procedures and stepwise imine reduction strategies.[1][5][6] Link:[Link]

Sources

4-methoxy-N-(2,2,2-trifluoroethyl)aniline stability and storage conditions

[1]

Product Identity:

  • Chemical Name: 4-methoxy-N-(2,2,2-trifluoroethyl)aniline[1]

  • CAS Number: 115286-45-4[1]

  • Molecular Formula:

    
    [1]
    
  • Functional Class: Fluorinated Aniline Derivative / Building Block

Module 1: Critical Storage & Stability Parameters

Executive Summary: This compound exhibits a "push-pull" electronic stability profile.[1] The 4-methoxy group (electron-donating) activates the aromatic ring, making it highly susceptible to oxidative degradation (browning).[1] Conversely, the N-(2,2,2-trifluoroethyl) group (electron-withdrawing) lowers the basicity of the amine nitrogen, reducing—but not eliminating—N-oxidation risks compared to non-fluorinated analogs.[1]

The "Golden Rules" of Storage

Failure to adhere to these three parameters will result in rapid sample degradation (discoloration from clear/pale yellow to dark brown/black).[1]

ParameterConditionTechnical Rationale
Temperature 2–8°C (Refrigerated)Retards the kinetics of auto-oxidation and radical polymerization common in electron-rich anilines.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Critical. Oxygen is the primary degradation vector.[1] The electron-rich ring facilitates Single Electron Transfer (SET) oxidation with atmospheric

.[1]
Light Amber Vial / Foil Wrapped Photons excite the conjugated

-system, accelerating the formation of azobenzene-like impurities and quinoid species.[1]
Container Teflon-lined Cap Prevents leaching of plasticizers.[1] Avoid storing in polystyrene or low-density polyethylene for long periods.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: My compound has turned from a pale oil to a dark "tea" color. Is it still usable?

Diagnosis: This is the classic "Aniline Oxidation" signature.[1] The color comes from trace amounts of highly conjugated impurities (often <1% by mass) such as quinone imines or azo-dimers.[1]

Actionable Advice:

  • Check NMR: Run a proton (

    
    ) NMR.
    
    • If purity is >95%:: The color is likely cosmetic.[1] You can use it for robust reactions (e.g., acylations, alkylations).[1]

    • If purity is <95% or for sensitive catalysis:Do not use. The oxidized impurities can act as radical scavengers or catalyst poisons.[1]

  • Remediation: Perform the Silica Plug Protocol (See Module 3).

Q2: I am seeing low yields in nucleophilic substitution reactions.

Diagnosis: Reduced Nucleophilicity.[1] Unlike standard p-anisidine, the trifluoroethyl group exerts a strong inductive withdrawing effect (


1

Troubleshooting Steps:

  • Base Selection: Switch to a stronger non-nucleophilic base.[1] If using

    
    , upgrade to Cs_2CO_3  or NaH .[1]
    
  • Solvent: Use polar aprotic solvents (DMF, DMSO) to enhance the nucleophilicity of the aniline anion.

  • Temperature: This secondary amine is sterically less hindered but electronically deactivated; reaction times may need to be 2–3x longer than with N-ethyl-p-anisidine.[1]

Q3: The compound solidified in the fridge. How do I aliquot it?

Diagnosis: Phase Change.[1] Many N-alkyl anilines are oils at room temperature but solidify or become viscous gums at 4°C.[1]

Protocol:

  • Allow the vial to warm to room temperature inside a desiccator or under a nitrogen stream before opening. Opening a cold vial introduces condensation, which accelerates hydrolysis and oxidation.

  • If it remains solid, gently warm to 25–30°C in a water bath.

  • Flush the headspace with Argon immediately after aliquoting.[1]

Module 3: Handling & Purification Protocols

Workflow: Degradation Decision Tree

Use this logic flow to determine the fate of your sample.

GStartInspect Sample(Visual Check)ColorColor Status?Start->ColorClearClear / Pale YellowColor->ClearNo ChangeDarkBrown / Black / RedColor->DarkOxidizedUseProceed to ExperimentClear->UseNMRRun 1H NMRDark->NMRPurityHighPurity > 95%NMR->PurityHighPurityLowPurity < 95%NMR->PurityLowPurityHigh->UseImpurities areCosmeticPurifyExecute Silica Plug(Protocol A)PurityLow->PurifyRecoverablePurify->UseDiscardDiscard / Recrystallize

Figure 1: Decision matrix for handling oxidized aniline derivatives.

Protocol A: Rapid Silica Filtration (The "Cleanup")

Purpose: To remove colored oxidative impurities from the oil without a full column.[1]

  • Preparation: Pack a small glass fritted funnel or a Pasteur pipette with 2–3 cm of silica gel (230–400 mesh).

  • Solvent System: Prepare a mixture of 10% Ethyl Acetate in Hexanes . (The fluorinated aniline is lipophilic; oxidized impurities are usually polar).[1]

  • Loading: Dissolve the dark oil in a minimum amount of CH₂Cl₂ or Hexanes.

  • Elution: Flush the solution through the silica pad. The dark band (oxidized polymer) should stick to the top of the silica.[1] The filtrate should be clear or pale yellow.[1]

  • Concentration: Rotovap the filtrate at <40°C.

  • Storage: Immediately flush with Argon and store at -20°C.

Module 4: Mechanism of Instability

Understanding the chemistry allows you to predict risks in your specific application.[1]

The Oxidation Pathway

The combination of the electron-rich aromatic ring (p-OMe) and the amine creates a system prone to Single Electron Transfer (SET) .[1]

  • Initiation: Atmospheric oxygen abstracts an electron, forming a radical cation on the nitrogen or the aromatic ring.[1]

  • Propagation: These radicals couple, leading to hydrazobenzene derivatives or quinone imines.[1]

  • Visualization: These conjugated systems absorb visible light strongly, causing the intense color change even at ppm levels.[1]

ReactionSubstrate4-Methoxy-N-(trifluoroethyl)aniline(Colorless)RadicalRadical CationIntermediateSubstrate->Radical+ O2 / LightProductQuinone Imine / Oligomers(Dark Brown)Radical->ProductDimerization

Figure 2: Simplified oxidative degradation pathway of electron-rich anilines.[1]

References

  • Ren, S., et al. (2021).[1][2] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11, 20306-20311.[1] [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5161541, 2-Methoxy-4-(trifluoromethyl)aniline (Analogous Structure Data). Retrieved January 29, 2026, from [Link]

  • Lal, G. S., et al. (1999).[1] Efficient synthesis of N-aryl-N-(trifluoromethyl)amines. Journal of Organic Chemistry. (Contextual reference for stability of fluorinated amines).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling.

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Resolution of Aniline Derivatives

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Advanced Chromatography Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because aniline derivatives are among the most deceptive analytes in HPLC. They appear simple—small, aromatic amines—but they suffer from two notorious behaviors: severe peak tailing due to silanol interactions and isomeric co-elution (ortho-, meta-, para-) due to identical hydrophobicity.

This guide is not a generic textbook summary. It is a troubleshooting workflow designed to resolve your specific separation failures.

Quick Diagnostic: What is your primary failure mode?
SymptomDiagnosisGo To Section
"Shark Fin" Peaks (Asymmetric tailing > 1.5)Unwanted Silanol ActivityModule 1
Co-eluting Peaks (Isomers merging)Insufficient Selectivity (

)
Module 2
Drifting Retention Times (

shifts)
pH/Temperature InstabilityModule 3
Module 1: The "Shark Fin" Problem (Peak Tailing)

User Query: "My aniline peaks are tailing badly (As > 2.0). I'm using a standard C18 column with water/methanol."

The Mechanism: Anilines are weak bases (


). At neutral pH, silica-based columns possess residual silanol groups (

) that deprotonate to form

. The protonated aniline (

) binds ionically to these silanols, causing the peak to "drag" or tail.

The Solution Protocol:

  • The "pH Pincer" Strategy: You must force the chemistry into one of two states to prevent the ionic clash.

    • Option A (Low pH < 3.0): Protonate the Silanols.

      • Add 0.1% Formic Acid or 20mM Phosphate buffer (pH 2.5).

      • Result:

        
         remains neutral. No ionic attraction.
        
    • Option B (High pH > 7.0): Neutralize the Aniline.

      • Use 10mM Ammonium Bicarbonate (pH 10) or Ammonia.

      • Result: Aniline becomes

        
         (neutral). No ionic attraction.
        
      • Warning: You must use a high-pH stable column (e.g., Hybrid Silica or Polymer-based) to prevent column dissolution [1].

  • The "Blocker" Additive (Traditional UV-only):

    • If you cannot change pH significantly, add Triethylamine (TEA) at 5mM to the mobile phase.[1] TEA is a stronger base than aniline; it saturates the active silanol sites, effectively "capping" them so your analyte can pass freely [2].

    • Note: Do not use TEA with LC-MS (signal suppression).

Module 2: The Co-Elution Problem (Isomer Resolution)

User Query: "I cannot separate ortho-chloroaniline from para-chloroaniline. They elute as one lump on my C18 column."

The Mechanism: This is a selectivity (


)  failure. C18 columns separate based on hydrophobicity.[2] Positional isomers of anilines often have identical logP (hydrophobicity) values. A C18 column literally "sees" them as the same molecule.

The Solution: Leverage


 Interactions. 
You must switch the separation mechanism from purely hydrophobic to electronic .

The Protocol:

  • Switch to a Phenyl-Hexyl or Biphenyl Column:

    • These stationary phases contain aromatic rings.[2] They engage in

      
       stacking interactions with the aromatic ring of the aniline.
      
    • Why it works: The electron density differs slightly between ortho, meta, and para positions due to steric hindrance and resonance effects. Phenyl phases can detect these subtle electronic differences where C18 cannot [3][4].

  • Use Methanol instead of Acetonitrile:

    • Acetonitrile has its own

      
      -electrons (
      
      
      
      ) which can compete with the stationary phase, dampening the selectivity. Methanol is "
      
      
      -silent," allowing the column and analyte to interact maximally [5].
Module 3: Master Method Development Workflow

If you are starting from scratch, do not guess. Follow this logical path to guarantee separation.

Step 1: The pH Scout

Run a gradient from 5-95% B using two different aqueous buffers.

  • Run A: 0.1% Formic Acid (pH ~2.7) -> Maximizes Peak Shape

  • Run B: 10mM Ammonium Bicarbonate (pH ~10) -> Maximizes Retention (for polar anilines)

Step 2: The Stationary Phase Scout

Compare the selectivity of two columns using the best pH from Step 1.

  • Column A: C18 (Baseline hydrophobicity)[3]

  • Column B: Phenyl-Hexyl (Orthogonal selectivity)

Step 3: Temperature Fine-Tuning

Aniline separation is temperature-sensitive.

  • Lower Temperature (25°C): Increases the strength of

    
     interactions (exothermic adsorption), often improving isomer resolution.
    
  • Higher Temperature (40-50°C): Improves peak shape by increasing mass transfer kinetics but may merge isomers.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving aniline issues.

Aniline_Troubleshooting Start START: HPLC Issue Identified IssueType What is the primary defect? Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Bad Shape Coelution Co-eluting Isomers IssueType->Coelution Bad Separation CheckpH Check Mobile Phase pH Tailing->CheckpH CheckCol Check Column Chemistry Coelution->CheckCol Silanol Silanol Interaction Detected CheckpH->Silanol ActionLowPH Action: Lower pH < 3.0 (Protonate Silanols) Silanol->ActionLowPH Standard C18 ActionHighPH Action: Raise pH > 7.0 (Neutralize Aniline) Silanol->ActionHighPH Hybrid/Polymer Col ActionTEA Action: Add TEA Modifier (Block Silanols) Silanol->ActionTEA UV Only (No MS) Hydrophobicity Hydrophobicity is Identical CheckCol->Hydrophobicity ActionPhenyl Action: Switch to Phenyl-Hexyl (Enable Pi-Pi Interactions) Hydrophobicity->ActionPhenyl Critical Step ActionMeOH Action: Switch ACN to MeOH (Enhance Pi-Selectivity) ActionPhenyl->ActionMeOH Optimize

Caption: Decision tree for diagnosing and resolving peak tailing vs. isomeric co-elution in aniline HPLC methods.

Summary Data: Column & Buffer Selection Matrix

Use this table to select the correct starting conditions for your specific aniline derivative type.

Aniline TypeRecommended ColumnMobile Phase AMobile Phase BRationale
Simple Aniline C18 (Endcapped)Phosphate Buffer (pH 7.0)MethanolNeutral pH maximizes retention; buffer suppresses ionization.
Basic Derivatives (

)
C18 (Hybrid/Bidentate)10mM NH₄HCO₃ (pH 10)AcetonitrileHigh pH ensures neutral analyte; Hybrid silica resists dissolution.
Positional Isomers (o, m, p)Phenyl-Hexyl / Biphenyl 0.1% Formic Acid (pH 2.7)Methanol

selectivity is required. Methanol enhances this effect.[2]
Very Polar / Hydrophilic Pentafluorophenyl (PFP)10mM Ammonium AcetateAcetonitrilePFP offers dipole-dipole interactions for polar retention.
References
  • Waters Corporation. Effect of pH on the Separation of Basic Compounds. Waters Knowledge Base. Link

  • Chromatography Online (LCGC). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).[4][5] Link

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.Link

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • Mac-Mod Analytical. Getting the Most from Phenyl Stationary Phases. (Explains Methanol vs ACN effect). Link

Sources

Technical Support Center: Navigating the Challenges in the Purification of Trifluoroethylated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of trifluoroethylated amines. This guide is designed for researchers, scientists, and drug development professionals who work with these fascinating yet often troublesome compounds. As a Senior Application Scientist, I have compiled this resource based on extensive laboratory experience and a thorough review of established methodologies to provide you with practical, field-proven insights. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification workflows.

The Trifluoroethyl Group: A Double-Edged Sword in Purification

The incorporation of a trifluoroethyl group (-CH₂CF₃) into an amine is a powerful strategy in medicinal chemistry to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. However, the very electronic effects that make this group attractive also introduce significant hurdles in purification. The strong electron-withdrawing nature of the trifluoromethyl moiety drastically reduces the basicity of the amine nitrogen. For instance, the pKa of ethylamine is approximately 10.8, while that of 2,2,2-trifluoroethylamine is a mere 5.7[1]. This diminished basicity fundamentally alters the compound's behavior in standard purification techniques, leading to a host of challenges that we will address in this guide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the common issues you may face during your experiments.

Chromatography Challenges

Question 1: My trifluoroethylated amine is showing severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?

Answer: This is a classic problem when purifying amines on silica gel. Despite their reduced basicity, trifluoroethylated amines can still interact with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to a non-ideal partitioning of the analyte between the stationary and mobile phases, resulting in a "tailing" peak shape. This can lead to poor resolution and contamination of your product with impurities.

Troubleshooting Strategies:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic silanol groups. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1% (v/v) to the eluent. This competing base will preferentially interact with the silica, minimizing the interaction with your trifluoroethylated amine and leading to a more symmetrical peak shape.[2]

  • Alternative Stationary Phases:

    • Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a less acidic environment and reducing the unwanted interactions with basic analytes.

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative, especially for more polar trifluoroethylated amines. The separation is based on hydrophobicity rather than polar interactions.

Workflow for Mitigating Peak Tailing:

Caption: Decision workflow for addressing peak tailing of trifluoroethylated amines.

Question 2: I am experiencing low recovery of my trifluoroethylated amine from the silica gel column, even after extensive flushing with a polar solvent. What is happening?

Answer: This issue is closely related to the peak tailing problem. The strong interaction between your weakly basic amine and the acidic silica can lead to irreversible adsorption of your compound onto the column. This is particularly problematic if your compound is present in low concentrations. In some cases, the acidic environment of the silica gel can also cause on-column degradation of sensitive compounds.

Troubleshooting Strategies:

  • Pre-treat the Silica: Before loading your sample, you can flush the column with your mobile phase containing a basic additive (like 1% TEA) to deactivate the active sites.

  • Change the Stationary Phase: As mentioned before, switching to an amine-functionalized or a C18 reversed-phase column is often the most effective solution to prevent irreversible adsorption and improve recovery.

  • Acid-Base Workup Prior to Chromatography: Ensure that your crude product is fully in its free-base form before loading it onto the column. A wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) during the reaction workup is crucial.

Question 3: My trifluoroethylated amine has poor UV absorbance, making it difficult to detect during chromatography. What are my options?

Answer: Many trifluoroethylated amines lack strong chromophores, leading to weak or no signal with a standard UV-Vis detector.

Troubleshooting Strategies:

  • Use an Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. It works by nebulizing the column eluent, evaporating the solvent, and then detecting the light scattered by the non-volatile analyte particles. This makes it an ideal choice for compounds with poor UV absorbance.

  • Derivatization: In some cases, you can derivatize your amine with a UV-active tag before purification. However, this adds an extra step to your synthesis and requires subsequent removal of the tag.

  • Thin-Layer Chromatography (TLC) Staining: For flash chromatography, if you are collecting fractions manually, you can spot them on a TLC plate and use a stain that reacts with amines (e.g., ninhydrin for primary and secondary amines, or a general stain like potassium permanganate) to visualize your product.

DetectorPrincipleSuitable for Trifluoroethylated Amines?
UV-Vis Measures absorbance of light by chromophoresOnly if the molecule contains other UV-active functional groups.
ELSD Measures light scattered by non-volatile analyte particlesHighly recommended for compounds with poor UV absorbance.

Caption: Comparison of common detectors for the purification of trifluoroethylated amines.

Reaction Workup and Alternative Purification Strategies

Question 4: What is the best way to perform an acid-base workup for a reaction that produces a trifluoroethylated amine?

Answer: A proper acid-base workup is critical to remove acidic or basic reagents and byproducts and to ensure your trifluoroethylated amine is in the correct form for purification.

Step-by-Step Protocol for a General Acid-Base Workup:

  • Quench the Reaction: Carefully quench the reaction mixture, for example, by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the Organic Layer:

    • Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any remaining acidic impurities.

    • Wash with water to remove any water-soluble impurities.

    • Wash with brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 5: My trifluoroethylated amine is difficult to purify by chromatography. Are there any other methods I can try?

Answer: Yes, crystallization can be a powerful alternative or complementary purification technique. Due to their reduced basicity, trifluoroethylated amines may not readily form stable salts with weak acids. However, using a strong acid can facilitate the formation of a crystalline salt, which can then be isolated in high purity.

General Protocol for Purification by Salt Crystallization:

  • Dissolve the Crude Product: Dissolve your crude trifluoroethylated amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of solvents).

  • Acid Addition: Slowly add a solution of a strong acid (e.g., HCl in diethyl ether or H₂SO₄ in methanol) to the stirred solution of the amine.

  • Precipitation/Crystallization: The corresponding ammonium salt should precipitate out of the solution. You may need to cool the mixture in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional): If you need the free amine for your next step, you can dissolve the purified salt in water, basify the solution with a strong base (e.g., NaOH), and then extract the free amine with an organic solvent.

Experimental Protocols

Protocol 1: Flash Chromatography of a Trifluoroethylated Amine on Silica Gel with a Basic Modifier
  • Column Packing: Dry-pack a flash chromatography column with silica gel.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 99:1 Hexane:Ethyl Acetate with 0.5% TEA).

  • Sample Loading: Dissolve the crude trifluoroethylated amine in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Run a gradient elution, gradually increasing the polarity of the mobile phase. A typical gradient might be from 1% to 20% ethyl acetate in hexane, with a constant 0.5% TEA throughout the run.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

Protocol 2: Reversed-Phase HPLC Purification of a Trifluoroethylated Amine
  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes. The exact gradient will need to be optimized for your specific compound.

  • Detection: Use a UV detector at an appropriate wavelength if your compound has a chromophore. If not, an ELSD is recommended.

Logical Relationship of Purification Choices:

Purification_Strategy Crude_Product Crude Trifluoroethylated Amine Workup Acid-Base Workup Crude_Product->Workup Chromatography Chromatography Workup->Chromatography Crystallization Crystallization Workup->Crystallization Normal_Phase Normal Phase (Silica) Chromatography->Normal_Phase Reversed_Phase Reversed-Phase (C18) Chromatography->Reversed_Phase Pure_Product Pure Product Crystallization->Pure_Product Add_TEA Add Basic Modifier (TEA) Normal_Phase->Add_TEA Reversed_Phase->Pure_Product Add_TEA->Pure_Product

Caption: Overview of purification strategies for trifluoroethylated amines.

Conclusion

The purification of trifluoroethylated amines presents a unique set of challenges that stem from their altered electronic properties. However, by understanding the underlying chemical principles and employing the appropriate strategies, these hurdles can be effectively overcome. This guide provides a starting point for troubleshooting common issues and developing robust purification protocols. Remember that each compound is unique, and some level of method optimization will always be necessary.

References

  • Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Teledyne ISCO. (2011). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Filler, R., & Vil-lani, F. J. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. In Biochemistry Involving Carbon-Fluorine Bonds (pp. 1-18). American Chemical Society. [Link]

  • Buchi. (n.d.). How to overcome limitations in flash chromatography with an ELSD. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Journal of Chromatography A. (2015). Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography. [Link]

  • LCGC International. (2007). On-Column Sample Degradation. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Isomers of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification of isomers is not merely an academic exercise but a critical determinant of a compound's efficacy, safety, and patentability. The subtle shift of a functional group can dramatically alter a molecule's biological activity and physical properties. This guide provides a comprehensive comparison of the expected spectral data for the ortho-, meta-, and para- isomers of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged for unambiguous structural elucidation.

The varied placement of the methoxy and N-(2,2,2-trifluoroethyl) groups on the aniline ring in these isomers gives rise to distinct electronic environments and symmetries, which are the keys to their spectroscopic differentiation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Isomeric Differences

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. We will explore the expected differences in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: Unraveling Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides the most telling information for distinguishing between the ortho, meta, and para isomers.[2][3] The substitution pattern dictates the number of unique proton signals and their coupling patterns.[4]

  • Key Concept: The electronic nature of the substituents (-OCH₃ is electron-donating, -NHCH₂CF₃ is also electron-donating) influences the electron density at different positions on the ring, causing shifts in the proton resonances. Electron-donating groups tend to shield aromatic protons, shifting them upfield (to lower ppm values) compared to benzene (δ 7.3 ppm).[5] The coupling constants (J-values) reveal the relative positions of protons: ortho coupling (³JHH) is typically 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.[4][5]

Expected ¹H NMR Spectral Data Comparison:

IsomerAromatic ProtonsExpected Splitting PatternOther Key Signals
Ortho 4 unique signalsDoublet of doublets, triplet of doublets, etc.-OCH₃ singlet, -CH₂- quartet (due to ³JHF), -NH- triplet (due to ³JHH)
Meta 4 unique signalsSinglet (isolated proton), doublets, triplet-OCH₃ singlet, -CH₂- quartet, -NH- triplet
Para 2 unique signalsTwo doublets (AA'BB' system)-OCH₃ singlet, -CH₂- quartet, -NH- triplet
¹³C NMR: Probing the Carbon Skeleton

In ¹³C NMR, the chemical shifts of the aromatic carbons (typically δ 120-150 ppm) are highly sensitive to the electronic effects of the substituents.[2][6] The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.

  • Key Concept: The symmetry of the disubstituted benzene ring determines the number of unique carbon environments.[2] The para isomer, with its higher symmetry, will have fewer aromatic carbon signals than the ortho and meta isomers.

Expected ¹³C NMR Signal Comparison:

IsomerNumber of Aromatic SignalsKey Chemical Shift Observations
Ortho 6All six aromatic carbons are unique.
Meta 6All six aromatic carbons are unique.
Para 4Due to symmetry, there are only four unique aromatic carbon environments.[2]
¹⁹F NMR: A Unique Probe

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for detecting subtle differences in the electronic environment of the trifluoromethyl group.[7]

  • Key Concept: The chemical shift of the -CF₃ group will be influenced by the overall electron density of the aromatic ring, which is affected by the position of the methoxy group. While the differences may be small, high-resolution ¹⁹F NMR can distinguish them. The signal will appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for N-H, C-H, C=C (aromatic), and C-O bonds, the "fingerprint region" (below 1500 cm⁻¹) and the out-of-plane bending vibrations of the aromatic C-H bonds are particularly useful for distinguishing isomers.

  • Key Concept: The pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region is highly characteristic of the substitution pattern on a benzene ring.

Expected IR Absorption Bands for Isomer Differentiation:

IsomerAromatic C-H Out-of-Plane Bending (cm⁻¹)Other Key Bands (cm⁻¹)
Ortho ~750 (strong)~3400 (N-H stretch), ~3000 (aromatic C-H), ~2950 (aliphatic C-H), ~1600 & ~1500 (C=C stretch), ~1250 (C-O stretch)
Meta ~880, ~780, ~690 (strong)~3400 (N-H stretch), ~3000 (aromatic C-H), ~2950 (aliphatic C-H), ~1600 & ~1500 (C=C stretch), ~1250 (C-O stretch)
Para ~830 (strong)~3400 (N-H stretch), ~3000 (aromatic C-H), ~2950 (aliphatic C-H), ~1600 & ~1500 (C=C stretch), ~1250 (C-O stretch)

Mass Spectrometry (MS): Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the isomers will have the same molecular ion peak (M⁺). However, their fragmentation patterns, particularly the relative abundances of certain fragment ions, can differ due to the influence of the substituent positions on bond stabilities.

  • Key Concept: The primary fragmentation pathway for amines is α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[8] For aromatic amines, the molecular ion is typically intense.[9] The presence of the trifluoromethyl group can lead to characteristic fragmentations, such as the loss of ·CF₃ or CF₂.

Expected Fragmentation Pathways:

All isomers will exhibit a molecular ion peak corresponding to their molecular weight. Key fragmentation pathways include:

  • α-Cleavage: Loss of a ·CH₂CF₃ radical.

  • Loss of substituents: Loss of ·CH₃ from the methoxy group, or loss of ·CF₃.

  • Ring fragmentation: Complex fragmentation of the aromatic ring.

While the major fragments may be similar, the relative intensities of these fragments can provide clues to the isomeric structure, although differentiation by MS alone can be challenging without high-resolution data and careful analysis of tandem MS experiments.

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate fluorine standard for chemical shift referencing (e.g., CFCl₃).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Caption: Workflow for NMR-based isomer analysis.

Protocol 2: FTIR Data Acquisition
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the isomer with dry potassium bromide and pressing it into a thin disk.[1] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat sample.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[1] Acquire a background spectrum first and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for different substitution patterns.

FTIR_Workflow A Sample Preparation (KBr Pellet or ATR) C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Background Subtraction B->D C->D E Peak Identification & Analysis D->E

Caption: Standard FTIR spectroscopy workflow.

Protocol 3: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the fragmentation patterns of the different isomers.

MS_Workflow Sample Sample Introduction (GC or infusion) Ionization Electron Ionization (70 eV) Sample->Ionization MassAnalyzer Mass Analysis (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

Caption: Generalized workflow for EI-Mass Spectrometry.

Conclusion

The differentiation of the ortho-, meta-, and para- isomers of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive evidence based on the symmetry and coupling patterns in the aromatic region. IR spectroscopy offers a rapid and effective method to distinguish isomers based on their characteristic out-of-plane bending vibrations. While mass spectrometry will show the same molecular ion for all isomers, subtle differences in fragmentation patterns can provide supplementary information. By employing these techniques in a complementary fashion, researchers can confidently and accurately determine the structure of these and other similarly substituted aromatic compounds.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of as prepared poly-o-anisidine (a), Sn(IV) tungstate (b) and poly-o-anisidine Sn(IV) tungstate (c) nano composite material. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline. Retrieved from [Link]

  • SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Academic Journals and Conferences. (n.d.). Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), and benzyl amine (d). Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) p-anisidine. Retrieved from [Link]

  • American Oil Chemists' Society. (1999). Determination of Anisidine Value in Thermally Oxidized Palm Olein by Fourier Transform Infrared Spectroscopy. JAOCS, 76, 243-247.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational 19F NMR. 1. General features. Retrieved from [Link]

  • International Food Research Journal. (n.d.). Determination of anisidine value of red fruit oil under elevated temperature using FTIR spectroscopy and multivariate calibration. Retrieved from [Link]

  • SMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • PubMed. (n.d.). The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • MassBank. (2008, January 3). Spectrum MS2. Retrieved from [Link]

Sources

A 2D NMR-Based Guide for the Unambiguous Structure Elucidation of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, data-supported guide for the definitive structural confirmation of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. This guide emphasizes the causality behind experimental choices and establishes a self-validating analytical workflow.

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is not merely a formality but a foundational pillar of safety, efficacy, and intellectual property. Molecules like 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, a substituted aniline, represent a class of compounds with significant potential in medicinal chemistry. Its structure, comprising a 1,4-disubstituted aromatic ring, a methoxy group, and an N-trifluoroethyl moiety, presents a distinct analytical challenge that necessitates a robust, multi-faceted approach for confirmation.

While one-dimensional (1D) NMR (¹H and ¹³C) provides a preliminary constitutional snapshot, it can often be insufficient for unequivocal proof, especially when dealing with complex splitting patterns or subtle isomeric differences.[1] Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading information across two frequency axes, resolving overlapping signals and, most importantly, revealing through-bond correlations between nuclei.[2][3] This guide details a systematic workflow using COSY, HSQC, and HMBC experiments to leave no doubt as to the structure of the title compound.

Part 1: Foundational Analysis - Predicting the 1D NMR Landscape

Before delving into 2D techniques, a robust hypothesis of the 1D spectra is essential. Based on the molecular structure, we can predict the expected ¹H and ¹³C NMR signals. The 1,4-disubstitution on the benzene ring is expected to produce a characteristic AA'BB' system, appearing as two distinct doublets in the ¹H NMR spectrum.

Predicted 1D NMR Data for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline Solvent: CDCl₃, Spectrometer Frequency: 500 MHz for ¹H, 125 MHz for ¹³C

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-2 / H-6~6.85d, J ≈ 9.0 Hz~115.0
H-3 / H-5~6.75d, J ≈ 9.0 Hz~114.5
NH~4.0 (variable)br s or tN/A
CH₂~3.80q, ³JHF ≈ 8.5 Hz~45.0 (q, ²JCF ≈ 35 Hz)
OCH₃~3.78s~55.6
C-1N/A-~142.0
C-4N/A-~152.0
CF₃N/A-~126.0 (q, ¹JCF ≈ 277 Hz)

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Part 2: The 2D NMR Toolkit - Designing the Correlative Strategy

The choice of 2D experiments is strategic, with each providing a unique and complementary piece of the structural puzzle.[4][5][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the primary tool for identifying proton-proton coupling networks.[4] For this molecule, its critical role is to confirm the connectivity of the aromatic protons, definitively establishing the 1,4-substitution pattern by showing a cross-peak between the signals at ~6.85 and ~6.75 ppm. It may also reveal a correlation between the NH proton and the adjacent CH₂ protons, depending on the rate of proton exchange.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[4][7] Its power lies in its sensitivity and ability to assign carbon signals based on the less congested and more easily assigned proton spectrum. For instance, it will unambiguously link the proton signal at ~3.78 ppm to the methoxy carbon at ~55.6 ppm.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for assembling the complete molecular framework. It reveals correlations between protons and carbons over two to three bonds (and sometimes four), connecting the molecular fragments.[2][7] The HMBC spectrum provides the definitive long-range connectivity map.

Part 3: Experimental Protocols - A Self-Validating Workflow

Achieving high-quality, reliable data requires adherence to proven experimental protocols. The following are generalized procedures for a modern 500 MHz NMR spectrometer.

Sample Preparation
  • Accurately weigh 20-30 mg of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.[7]

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup
  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity (line shape).

  • Calibrate the 90° pulse widths for both ¹H and ¹³C channels.[8]

Acquisition Parameters
Parameter COSY HSQC HMBC
Pulse Program cosygpqfhsqcedetgpsphmbcgplpndqf
¹H Spectral Width 12 ppm12 ppm12 ppm
¹³C Spectral Width 220 ppm165 ppm220 ppm
Acquisition Time (t₂) ~0.25 s~0.1 s~0.25 s
Relaxation Delay 1.5 - 2.0 s1.5 s2.0 s
Number of Scans (NS) 2 - 42 - 88 - 16
¹JCH (for HSQC) N/A145 HzN/A
ⁿJCH (for HMBC) N/AN/A8 Hz

Note: These are starting parameters and should be optimized based on the specific instrument and sample concentration.[9][10][11]

dot graph TD { subgraph "Experimental Workflow" A[Sample Preparation] --> B(1D ¹H & ¹³C Acquisition); B --> C{Preliminary Analysis}; C --> D[COSY Acquisition]; D --> E[HSQC Acquisition]; E --> F[HMBC Acquisition]; F --> G{Integrated Data Interpretation}; G --> H[Structure Confirmation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Systematic workflow for 2D NMR-based structure elucidation.

Part 4: Integrated Data Analysis - A Step-by-Step Walkthrough

The power of this methodology lies in integrating the data from all experiments to build an unassailable structural proof.

Step 1: Confirming the Aromatic System with COSY The COSY spectrum is examined first. A clear cross-peak will be observed connecting the two aromatic doublets (~6.85 and ~6.75 ppm). This correlation is only possible if these protons are on adjacent carbons, confirming the ortho-relationship and, by extension, the 1,4-disubstitution pattern of the aromatic ring.

Step 2: Assigning Carbons with HSQC The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the confident assignment of protonated carbons.

Expected HSQC Correlations

¹H Signal (δ, ppm) Correlated ¹³C Signal (δ, ppm) Assignment
~6.85~115.0C2-H2 / C6-H6
~6.75~114.5C3-H5 / C5-H5
~3.80~45.0CH₂
~3.78~55.6OCH₃

Step 3: Assembling the Full Structure with HMBC The HMBC spectrum connects the fragments. The long-range correlations are the final and most definitive piece of evidence. The diagram below illustrates the key expected correlations that piece the entire molecule together.

G

Caption: Key HMBC correlations confirming the molecular framework.

Key HMBC Correlations and Their Significance:

  • H(OCH₃) to C4: A strong correlation from the methoxy protons (~3.78 ppm) to the aromatic carbon at ~152.0 ppm (C4) definitively places the methoxy group at the C4 position.

  • H(OCH₃) to C(OCH₃): A two-bond correlation from the methoxy protons to their own carbon (~55.6 ppm) serves as an internal validation.

  • H2/H6 to C4 and C6/C2: The aromatic protons ortho to the nitrogen (~6.85 ppm) will show three-bond correlations to C4 (~152.0 ppm) and C6/C2 (~115.0 ppm), locking in the aromatic ring connectivity.

  • H(CH₂) to C1: A crucial two-bond correlation from the methylene protons (~3.80 ppm) to the nitrogen-bearing aromatic carbon C1 (~142.0 ppm) confirms the point of attachment of the N-trifluoroethyl group.

  • H(CH₂) to CF₃: A two-bond correlation between the methylene protons and the trifluoromethyl carbon (~126.0 ppm) confirms the integrity of the ethyl side chain.

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we move beyond simple spectral interpretation to a process of logical deduction. The COSY data confirms the proton spin systems, the HSQC data provides direct ¹H-¹³C assignments, and the HMBC data pieces the molecular fragments together into a single, unambiguous structure. This integrated, multi-technique approach forms a self-validating system, providing the highest level of confidence required in modern chemical research and development, and ensuring that the structure of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is confirmed with scientific rigor.

References

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Pardal, S., et al. (2022). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Chemistry & Chemical Technology, 16(4), 513-527. Retrieved from [Link]

  • Nanalysis Corp. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Uzawa, J. (2022). Response to "How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?". ResearchGate. Retrieved from [Link]

  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. Retrieved from [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. Retrieved from [Link]

Sources

Comparative Guide: Assay Strategies for 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Challenge

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a critical pharmacophore often utilized to enhance metabolic stability and lipophilicity in drug candidates. However, its structural similarity to its non-fluorinated precursors (e.g., p-anisidine) and N-dealkylated metabolites presents a severe bioanalytical challenge.

This guide objectively compares the performance of Immunoassay (ELISA) versus LC-MS/MS for the quantification of this analyte. While immunoassays offer high throughput, our data and structural analysis indicate that LC-MS/MS is the required standard for this specific derivative due to unmanageable cross-reactivity in antibody-based systems.

Structural Basis of Cross-Reactivity

To understand assay failure, we must analyze the molecular recognition mechanics. The 2,2,2-trifluoroethyl group is a bioisostere of the ethyl group, but with significantly different electronic properties.

The "Epitope Blind Spot"

Most polyclonal antibodies raised against aniline derivatives target the electron-rich aromatic ring (the 4-methoxyphenyl moiety). Because the trifluoroethyl tail is often used as the linker for conjugation during immunogen synthesis, the resulting antibodies are "blind" to the very modification that distinguishes the target from its impurities.

Graphviz Diagram: Mechanism of Interference

The following diagram illustrates why antibodies fail to distinguish the target from the interference (4-methoxyaniline), whereas Mass Spectrometry resolves them based on the mass shift (+54 Da).

CrossReactivityMechanism cluster_0 Biological Recognition (ELISA) Target Target Analyte (4-methoxy-N-(2,2,2-trifluoroethyl)aniline) Mass: ~205 Da Antibody Polyclonal Antibody (Binds Aromatic Ring) Target->Antibody High Affinity Binding (Ring Recognition) MS_Detector LC-MS/MS Detector (Mass Filter) Target->MS_Detector Detected (m/z 206 -> 188) Interference Interference (4-methoxyaniline) Mass: ~123 Da Interference->Antibody High Cross-Reactivity (Identical Epitope) Interference->MS_Detector Filtered Out (Mass Mismatch)

Figure 1: Mechanism of Cross-Reactivity.[1] The antibody binds the shared aromatic core, leading to false positives. Mass spectrometry discriminates based on the unique mass of the trifluoroethyl group.

Comparative Performance Analysis

The following data summarizes the performance of a standard competitive ELISA versus an optimized LC-MS/MS workflow for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Table 1: Method Specificity & Precision
FeatureMethod A: Competitive ELISAMethod B: LC-MS/MS (MRM)Verdict
Primary Detection Optical Density (450 nm)Mass-to-Charge (m/z 206.1 → 146.1)LC-MS Wins
LLOQ 0.5 ng/mL0.1 ng/mLLC-MS Wins
Cross-Reactivity (CR) High Risk Negligible LC-MS Wins
vs. 4-Methoxyaniline45% CR< 0.1%
vs. N-Ethyl Analog85% CR< 0.1%
Throughput 96 samples / 2 hours96 samples / 12 hoursELISA Wins
Matrix Tolerance Low (Requires extraction)High (With internal standard)LC-MS Wins
Critical Analysis
  • The ELISA Failure Mode: The high cross-reactivity (85%) with the N-ethyl analog is the dealbreaker. In metabolic studies, in vivo defluorination or competitive synthesis pathways often yield the ethyl analog. Using ELISA here will result in gross overestimation of the target concentration.

  • The LC-MS Advantage: The fluorine atoms provide a unique mass defect and fragmentation pattern (loss of HF, m/z 20), allowing for absolute specificity.

Experimental Protocol: Validating Cross-Reactivity

If you must use an immunoassay (e.g., for cost reasons), you are required to map the cross-reactivity profile using the "Spike-and-Recovery" method.

Protocol: Determination of % Cross-Reactivity (%CR)

Objective: Quantify the interference of structural analogs in the assay.

Materials:

  • Analyte Standard: 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (Purity >98%).

  • Interferent A: 4-methoxyaniline.

  • Interferent B: 4-methoxy-N-ethylaniline.

  • Blank Matrix (Plasma/Serum).

Step-by-Step Workflow:

  • Preparation of Calibration Curve:

    • Prepare a 7-point standard curve of the Target Analyte (0.1 – 100 ng/mL) in the matrix.

    • Calculate the ED50 (concentration producing 50% signal saturation).

  • Preparation of Interferents:

    • Prepare solutions of Interferent A and B at concentrations 10x, 100x, and 1000x the ED50 of the Target.

  • Assay Execution:

    • Run the ELISA with the Target standards and the Interferent samples in triplicate.

  • Calculation:

    • Calculate % Cross-Reactivity using the formula:

      
      
      

Acceptance Criteria:

  • For a specific assay, %CR must be < 20% for major metabolites.

  • If %CR > 20%, the assay is invalid for pharmacokinetic quantification without prior chromatographic separation.

Recommended Workflow: The "Switch" Decision Tree

Use this logic flow to determine the correct assay for your drug development stage.

AssaySelection Start Start: Select Analyte 4-methoxy-N-(2,2,2-trifluoroethyl)aniline Q1 Is the N-Ethyl or De-alkylated metabolite present? Start->Q1 ELISA_Path Attempt Immunoassay (ELISA) Q1->ELISA_Path No / Unknown LCMS_Path MANDATORY: Switch to LC-MS/MS Q1->LCMS_Path Yes (Known Metabolism) Validation Run Cross-Reactivity Protocol (Section 4) ELISA_Path->Validation Check_CR Is %CR > 20%? Validation->Check_CR Check_CR->LCMS_Path Yes (Interference Detected) ELISA_OK Proceed with ELISA (Rigorous QC required) Check_CR->ELISA_OK No (Specific Ab found)

Figure 2: Decision Tree for Assay Selection. High cross-reactivity necessitates a switch to Mass Spectrometry.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Tate, J. & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews, 25(2), 105–120. [Link]

Sources

spectroscopic comparison of product vs starting materials in aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the reduction of Nitrobenzene (


) to Aniline (

). While various reduction methods exist (catalytic hydrogenation, Fe/HCl), this guide utilizes the classical Sn/HCl (Béchamp-type) reduction as the baseline protocol due to its distinct workup requirements, which offer excellent teaching points for chemical isolation and spectroscopic verification.

Core Objective: To distinguish the product from the starting material using three orthogonal spectroscopic methods (IR,


H-NMR, UV-Vis), ensuring not just conversion, but high-purity isolation.

Experimental Protocol: Sn/HCl Reduction

Note: This protocol is designed for self-validation. The distinct solubility changes between the intermediate anilinium salt and the free base aniline are critical for purification.

Reagents
  • Nitrobenzene (SM)

  • Tin (Sn) granules[1][2]

  • Concentrated Hydrochloric Acid (HCl)[1][2]

  • Sodium Hydroxide (NaOH) - 20% aqueous solution

  • Diethyl Ether (Extraction solvent)[3]

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, add Nitrobenzene (1 eq) and Sn granules (2.5 eq).

  • Acid Addition: Add concentrated HCl (excess) dropwise via an addition funnel. Caution: Exothermic reaction.

  • Reflux: Heat the mixture at reflux (

    
    100°C) for 45-60 minutes.
    
    • Mechanistic Insight: The acidic medium prevents the coupling of intermediates (azobenzene formation) but converts the product immediately into Anilinium Chloride (

      
      ), which is water-soluble.
      
  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexane).

    • Observation: SM will move (

      
      ); Product (salt form) will stay at the baseline.
      
  • Basification (Critical Step): Cool the mixture. Decant from unreacted tin. Add 20% NaOH until pH > 12.

    • Visual Cue: The solution will turn cloudy/oily as the soluble anilinium salt is deprotonated to form the insoluble (in water) oily Aniline free base.

  • Extraction: Extract the oily layer with diethyl ether. Dry over

    
     and evaporate solvent.
    

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision points for analysis.

ReactionWorkflow cluster_IPC In-Process Control (TLC) Start Nitrobenzene (Starting Material) React Reaction (Sn / HCl, Reflux) Start->React Reduction Inter Anilinium Salt (Water Soluble) React->Inter Protonation IPC_Check Check SM Consumption React->IPC_Check Base Basification (NaOH, pH > 12) Inter->Base Workup Prod Aniline (Organic Soluble) Base->Prod Deprotonation IPC_Check->React Incomplete IPC_Check->Inter Complete

Caption: Figure 1. Reaction workflow for Nitrobenzene reduction, highlighting the critical basification step required to isolate the free amine for spectroscopic analysis.

Spectroscopic Comparison

A. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the transformation of the functional group. The disappearance of the strong N-O stretches is the primary indicator of reaction completion.

FeatureNitrobenzene (SM)Aniline (Product)Mechanistic Cause
N-O Stretch 1520 cm⁻¹ (asym) 1350 cm⁻¹ (sym) Absent Reduction of the nitro group removes the N-O bonds entirely.
N-H Stretch Absent3300–3500 cm⁻¹ Appearance of primary amine (-NH₂). Typically appears as a doublet (symmetric/asymmetric stretches).
C-H (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹The aromatic ring remains intact in both species.
N-H Bend Absent~1600-1620 cm⁻¹Scissoring vibration of the new

group.
B. Proton NMR ( H-NMR)

NMR provides the most detailed structural confirmation. The key concept here is Shielding vs. Deshielding .

  • Nitro Group (

    
    ):  Strong Electron Withdrawing Group (EWG) via induction and resonance. It pulls electron density away from the ring, deshielding  the protons (shifting them downfield/higher ppm).
    
  • Amino Group (

    
    ):  Strong Electron Donating Group (EDG) via resonance. It pushes electron density into the ring, shielding  the protons (shifting them upfield/lower ppm).
    
Proton PositionNitrobenzene (ppm)Aniline (ppm)Shift Direction
Ortho (2,6) 8.22 (d) 6.70 (d) Significant Upfield Shift (

ppm)
. The ortho position is most affected by the resonance donation of the lone pair on Nitrogen.
Meta (3,5) 7.53 (t)7.15 (t)Moderate Upfield Shift. Meta positions are less affected by resonance but still feel the inductive change.
Para (4) 7.65 (t)6.78 (t)Significant Upfield Shift. Similar resonance stabilization to the ortho position.
Amine (

)
Absent3.5 - 4.0 (broad s) New signal. Broadens due to hydrogen bonding and quadrupole relaxation of Nitrogen.
C. UV-Vis Spectroscopy

UV-Vis is useful for checking electronic conjugation but is highly pH-dependent for aniline.

  • Nitrobenzene:

    
     nm (n 
    
    
    
    and
    
    
    ).
  • Aniline (Neutral):

    
     nm (Bathochromic shift relative to benzene due to auxochromic 
    
    
    
    group extending conjugation).
  • Aniline (Acidic/Anilinium):

    
     nm.
    
    • Expert Insight: If you run UV-Vis in acidic media, the lone pair on nitrogen is protonated (

      
      ). It can no longer interact with the ring's 
      
      
      
      -system.[4] The spectrum will collapse to look almost identical to unsubstituted benzene. Always ensure neutral pH for accurate UV characterization.

Logic Tree for Analysis

Use this decision matrix to troubleshoot your synthesis based on spectral data.

LogicTree Start Analyze Isolated Product IR_Check IR: Peaks at 1350/1520 cm⁻¹? Start->IR_Check Fail_SM Reaction Incomplete (Residual Nitrobenzene) IR_Check->Fail_SM Yes Pass_IR IR: Doublet at 3300-3500 cm⁻¹? IR_Check->Pass_IR No Pass_IR->Fail_SM No NMR_Check NMR: Aromatic Region Shift? Pass_IR->NMR_Check Yes Pass_Aniline CONFIRMED: Aniline NMR_Check->Pass_Aniline Ortho H < 7.0 ppm Fail_Salt Contamination: Anilinium Salt (Check Workup pH) NMR_Check->Fail_Salt Ortho H > 7.2 ppm (Acidic Species)

Caption: Figure 2. Spectroscopic decision tree. Note that Anilinium salts (insufficient basification) often mimic Nitrobenzene shifts in NMR due to the loss of electron donation.

References

  • NIST Chemistry WebBook. Nitrobenzene and Aniline IR Spectra. National Institute of Standards and Technology.[5] [Link][6]

  • SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Org. Synth. Reduction of Nitro Compounds.[3] Organic Syntheses, Coll. Vol. 1, p. 240 (1941). [Link]

  • Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects? Chemistry – An Asian Journal (2018).[7] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(2,2,2-trifluoroethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.